molecular formula C8H7N3O B1353427 1-phenyl-1H-1,2,3-triazol-4-ol CAS No. 90004-10-7

1-phenyl-1H-1,2,3-triazol-4-ol

Cat. No.: B1353427
CAS No.: 90004-10-7
M. Wt: 161.16 g/mol
InChI Key: AKEMHTSFDJVQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-1H-1,2,3-triazol-4-ol is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyltriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEMHTSFDJVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427865
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-10-7
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

history and discovery of 1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

**A Comprehensive Technical Guide to the

History and Discovery of 1,2,3-Triazole Synthesis**

Abstract

The 1,2,3-triazole core is a foundational structural motif in modern chemistry, with profound implications for drug discovery, materials science, and bioconjugation. Its ascent from a niche heterocyclic curiosity to a cornerstone of molecular assembly is a compelling narrative of scientific inquiry, serendipity, and the relentless pursuit of chemical perfection. This in-depth technical guide provides a comprehensive exploration of the . It is meticulously crafted for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the core synthetic methodologies, their historical evolution, and their practical application. This guide dissects the seminal contributions that have shaped the field, from early exploratory syntheses to the revolutionary advent of "click chemistry." Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to bridge theoretical knowledge with practical implementation.

Foundational & Exploratory Syntheses: The Pre-Huisgen Era

While the first synthesis of a 1,2,3-triazole derivative was reported in the late 19th century, the field remained relatively specialized for several decades.[1] Early methodologies often necessitated forcing reaction conditions, which led to modest yields and a lack of regiocontrol, producing mixtures of products.[2] Beyond cycloaddition reactions, historical methods for synthesizing 1,2,3-triazoles included the intramolecular cyclization of bis-hydrazones or semicarbazides, as well as rearrangements of other heterocyclic systems.[1]

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The landscape of heterocyclic chemistry was irrevocably altered in the 1960s through the pioneering work of Rolf Huisgen.[3][4][5] His systematic investigation into the reaction of 1,3-dipoles with dipolarophiles established a powerful and general methodology for the synthesis of five-membered heterocycles.[3][4] The reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) to form a 1,2,3-triazole is a cornerstone of this work, often referred to as the Huisgen cycloaddition.[3]

Mechanism of the Huisgen Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction.[6] It involves the participation of 4π-electrons from the 1,3-dipole and 2π-electrons from the dipolarophile in a thermally allowed [4π + 2π] cycloaddition.[6] This concerted mechanism is supported by the high degree of stereospecificity observed in the reaction; the stereochemistry of the dipolarophile is retained in the product.[3]

A significant drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity when using unsymmetrical alkynes. This typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which often require tedious separation.[2][7] The reaction also generally requires elevated temperatures and long reaction times.[2][7]

Diagram: Huisgen 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_transition_state Concerted Transition State cluster_products Products (Regioisomeric Mixture) Azide R1-N-N≡N TS [...R1-N--N--N...R2-C--C-H...]‡ Azide->TS + Alkyne R2-C≡C-H Alkyne->TS 1,4-isomer 1,4-disubstituted 1,2,3-triazole TS->1,4-isomer 1,5-isomer 1,5-disubstituted 1,2,3-triazole TS->1,5-isomer

Caption: The concerted mechanism of the thermal Huisgen cycloaddition.

The Dawn of "Click Chemistry": Catalysis and Regiocontrol

The limitations of the thermal Huisgen cycloaddition spurred the search for more efficient and selective methods. The early 2000s witnessed a monumental breakthrough with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction became the archetypal "click" reaction, a set of criteria for reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and, crucially, provides exquisite regiocontrol, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[7] The reaction proceeds under mild, often aqueous, conditions and tolerates a vast array of functional groups, making it exceptionally versatile.[5]

Mechanism of CuAAC: The currently accepted mechanism involves the formation of a copper acetylide intermediate. The azide then coordinates to the copper center, followed by a cyclization and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Diagram: Catalytic Cycle of CuAAC

G Cu(I) Cu(I) Cu_Acetylide R-C≡C-Cu(I) Cu(I)->Cu_Acetylide + Alkyne Alkyne R-C≡CH Cycloadduct Copper-Triazolide Intermediate Cu_Acetylide->Cycloadduct + Azide Azide R'-N3 Product 1,4-Triazole Cycloadduct->Product + H+ Product->Cu(I) Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementary to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[7] Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes.[7] The proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate through oxidative coupling of the alkyne and azide.[7]

Comparative Data of Azide-Alkyne Cycloaddition Reactions

FeatureThermal Huisgen CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioselectivity Mixture of 1,4 and 1,5 isomersExclusively 1,4 isomerExclusively 1,5 isomer
Reaction Conditions High temperatureMild, often aqueousMild
Reaction Rate SlowVery fastFast
Alkyne Substrate Terminal and InternalTerminal onlyTerminal and Internal
Catalyst NoneCopper(I)Ruthenium

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The potential cytotoxicity of copper catalysts limited the application of CuAAC in living systems. This challenge was elegantly addressed by Carolyn Bertozzi and her group through the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with azides at physiological temperatures. The relief of ring strain provides the driving force for the reaction.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Materials:

    • Organic azide (1.0 equiv)

    • Terminal alkyne (1.0-1.2 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

    • Sodium ascorbate (5-10 mol%)

    • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

  • Procedure:

    • Dissolve the organic azide and terminal alkyne in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Beyond

The robust and versatile nature of 1,2,3-triazole synthesis has made it an indispensable tool in numerous scientific disciplines.

  • Medicinal Chemistry: The 1,2,3-triazole ring is a common feature in many pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. It serves as a bioisostere for amide bonds and other functional groups.[8]

  • Bioconjugation: The biocompatibility of CuAAC and the bioorthogonality of SPAAC have revolutionized the labeling and tracking of biomolecules in living systems.

  • Materials Science: The "click" formation of 1,2,3-triazoles is widely used in polymer chemistry for the synthesis of functionalized polymers, dendrimers, and surface modification.

Conclusion and Future Outlook

The journey of 1,2,3-triazole synthesis from its early beginnings to its current status as a cornerstone of modern chemistry is a testament to the power of fundamental mechanistic understanding and the drive for synthetic efficiency. While the Huisgen cycloaddition laid the theoretical groundwork, the development of catalyzed and strain-promoted variants has unlocked its full potential. The ongoing innovation in this field, including the development of new catalysts and bioorthogonal reactions, promises to further expand the applications of this remarkable heterocycle, paving the way for new discoveries in medicine, biology, and materials science.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][6][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanistic Study of the Azide/Alkyne and Azide/Alkenylamide Cycloadditions. Journal of the American Chemical Society, 127(1), 210-216. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-phenyl-1H-1,2,3-triazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. The addition of a phenyl group at the 1-position and a hydroxyl group at the 4-position introduces specific electronic and steric properties that can modulate the molecule's activity and physicochemical characteristics. A thorough understanding of these properties is crucial for its application in the design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its synthesis, spectral characteristics, and other relevant data. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this and related molecular scaffolds.

Synthesis of this compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction offers high yields, regioselectivity, and tolerance to a wide range of functional groups. For this compound, the synthesis would involve the reaction of phenylazide with an acetylene bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common precursor for the "ol" functionality is propargyl alcohol.[2]

Synthetic Pathway

G cluster_0 Click Chemistry phenylazide Phenylazide catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) phenylazide->catalyst propargyl_alcohol Propargyl Alcohol propargyl_alcohol->catalyst product 1-phenyl-1H-1,2,3-triazol-4-yl)methanol catalyst->product oxidation Oxidation (e.g., MnO2) product->oxidation final_product This compound oxidation->final_product caption Synthesis of this compound Tautomerism Enol    this compound (Enol form)   Keto    1-phenyl-1H-1,2,3-triazol-4(5H)-one (Keto form)   Enol->Keto Equilibrium caption Keto-enol tautomerism of this compound

Sources

tautomerism in 4-hydroxy-1,2,3-triazole systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 4-Hydroxy-1,2,3-triazole Systems

Abstract

The 4-hydroxy-1,2,3-triazole scaffold is a versatile and increasingly important heterocyclic system in medicinal chemistry and drug development. Its utility, particularly as a bioisostere of the carboxylic acid functional group, is profoundly influenced by its tautomeric behavior.[1][2][3][4] This dynamic equilibrium between multiple forms dictates the molecule's physicochemical properties, including acidity (pKa), hydrogen bonding capacity, and overall conformation, which are critical for molecular recognition and biological activity. This guide provides a comprehensive technical overview of the tautomeric landscape of 4-hydroxy-1,2,3-triazoles, detailing the structural possibilities, the key factors governing the equilibrium, and the essential experimental and computational methodologies for their characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deeper understanding of this scaffold for rational drug design.

Introduction: The Rising Prominence of a Versatile Scaffold

The 1,2,3-triazole ring, once considered primarily a stable linker moiety, has emerged as a privileged structure in modern drug discovery.[5] Its unique electronic properties, metabolic stability, and capacity for forming specific noncovalent interactions have led to its incorporation into numerous therapeutic agents.[5][6][7] The introduction of a hydroxyl group at the 4-position endows the scaffold with acidic properties, allowing it to act as a highly effective bioisostere for carboxylic acids and phenols.[1][2][3] This bioisosteric replacement can enhance membrane permeability, modulate acidity, and introduce novel interaction vectors with biological targets.[2]

However, the 4-hydroxy-1,2,3-triazole system is not a single, static entity. It exists as a mixture of rapidly interconverting tautomers. A thorough understanding of this tautomerism is not merely an academic exercise; it is a prerequisite for successful drug design. The predominant tautomer in a specific environment (e.g., in aqueous solution at physiological pH versus the solid state) will present a different pharmacophore, potentially leading to dramatic differences in binding affinity and efficacy. This guide will dissect the complexities of this tautomeric equilibrium.

The Tautomeric Landscape of 4-Hydroxy-1,2,3-triazoles

Prototropic tautomerism in this system involves the migration of a proton between the oxygen and the various nitrogen atoms of the heterocyclic ring. For a generic N-substituted 4-hydroxy-1,2,3-triazole, several potential tautomers can exist in equilibrium. The primary equilibrium is between the aromatic 4-hydroxy form and non-aromatic keto forms (triazolinones).

The main tautomeric forms include:

  • 4-Hydroxy-1H-1,2,3-triazole: The aromatic hydroxy form where the mobile proton resides on the oxygen atom. Depending on the substitution pattern, the other ring proton can be on N1, N2, or N3.

  • 1,2,3-Triazolin-4-one: Keto forms where the proton has migrated from the hydroxyl group to one of the ring nitrogens, resulting in a C=O double bond. These are often less stable due to the loss of aromaticity.

The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment and molecular structure.

Tautomers cluster_hydroxy Hydroxy Forms (Aromatic) cluster_keto Keto Forms (Non-aromatic) 4_OH_1H 4-Hydroxy-1H-1,2,3-triazole 4_OH_2H 4-Hydroxy-2H-1,2,3-triazole 4_OH_1H->4_OH_2H Interconversion Keto_1 1H-1,2,3-triazol-4(5H)-one 4_OH_1H->Keto_1 H⁺ shift Keto_2 2H-1,2,3-triazol-4(5H)-one 4_OH_2H->Keto_2 H⁺ shift

Caption: General tautomeric equilibria in 4-hydroxy-1,2,3-triazole systems.

Key Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by a combination of intrinsic electronic effects and extrinsic environmental factors.

Substituent Effects

The electronic nature of substituents on the triazole ring significantly impacts the relative stability of the tautomers.

  • N-Substituents: Electron-withdrawing groups on the nitrogen atoms can influence the acidity of the N-H protons, thereby shifting the equilibrium. The position of the substituent (N1 vs. N2) is critical, as it breaks the symmetry of the parent ring and leads to distinct tautomeric preferences.[8][9]

  • C5-Substituents: Groups at the C5 position can modulate the electronic density of the ring and the acidity of the 4-hydroxyl group through inductive and resonance effects.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing different tautomers.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form hydrogen bonds with both the hydroxy and keto forms, but may preferentially stabilize the more polar tautomer. For the parent 1,2,3-triazole, the 2H-tautomer is favored in aqueous solution.[10][11][12]

  • Aprotic Solvents (e.g., DMSO, Chloroform): The equilibrium in these solvents will be different. DMSO, as a hydrogen bond acceptor, can significantly influence the position of the equilibrium.

Computational studies have shown that accurately modeling the solvent, often by including explicit solvent molecules in addition to a continuum model, is mandatory to reproduce experimental observations.[11]

pH and Acidity (pKa)

The 4-hydroxy-1,2,3-triazole moiety is valued for its tunable acidity. The pKa of the hydroxyl group is a direct reflection of the stability of its conjugate base. This acidity is comparable to that of carboxylic acids, underpinning its use as a bioisostere.

Compound DerivativepKaContextReference
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-5-ol4.2Measured via titration[13]
Various 4-hydroxy-1,2,3-triazoles5.14 - 6.21Reported for comparison[13]

This table highlights the significant acidity of these systems and the potential for tuning this property through substitution. The ability to modulate pKa is a powerful tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.

Experimental Elucidation of Tautomeric Forms

A multi-technique approach is essential for unambiguously characterizing the tautomeric state of a 4-hydroxy-1,2,3-triazole system in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[14] By analyzing chemical shifts, coupling constants, and performing variable temperature experiments, one can identify the major tautomer and quantify the equilibrium.[15][16]

Experimental Protocol: ¹H and ¹⁵N NMR for Tautomer Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-hydroxy-1,2,3-triazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it will influence the equilibrium.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Pay close attention to the chemical shift and line shape of the exchangeable protons (OH, NH). Broad signals often indicate a dynamic equilibrium.

    • If possible, perform low-temperature experiments to "freeze out" the equilibrium, which may result in sharp, distinct signals for each tautomer.

  • ¹⁵N NMR Acquisition:

    • Acquire a 1D ¹⁵N NMR spectrum or, more practically, a 2D ¹H-¹⁵N HMBC or HSQC experiment.

    • The chemical shifts of the ring nitrogen atoms are highly sensitive to their protonation state and hybridization. Reference ¹⁵N NMR data from computational studies or model compounds can be invaluable for assignment. For example, a pyridinic nitrogen (two-coordinate) will have a significantly different chemical shift from a pyrrolic nitrogen (three-coordinate, protonated).

  • Data Analysis:

    • Qualitative: Compare the observed chemical shifts with predicted values from computational models for each possible tautomer.

    • Quantitative: If distinct signals for multiple tautomers are observed (e.g., at low temperature), the relative populations can be determined by integrating the corresponding signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[17][18] This technique is invaluable for visualizing the precise bonding arrangement and intermolecular interactions, such as hydrogen bonding networks, that stabilize a particular tautomer in the crystal lattice.

Causality Behind Experimental Choice: While NMR reveals the behavior in solution (where biological interactions occur), X-ray crystallography provides a definitive structural snapshot. Comparing the solid-state structure to the solution-state data is crucial. A difference between the two indicates that the tautomeric equilibrium is significantly influenced by solvation and crystal packing forces.

Computational Chemistry

Quantum mechanical calculations are indispensable for predicting the relative stabilities of tautomers and for interpreting experimental data.

Workflow: DFT-Based Tautomer Stability Analysis

  • Structure Generation: Build 3D structures of all plausible tautomers of the target molecule.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable Density Functional Theory (DFT) method (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

  • Solvent Modeling: Incorporate the effect of a solvent using a continuum model (e.g., PCM, SMD) that matches the experimental conditions. For systems with strong hydrogen bonding, adding a few explicit solvent molecules can provide greater accuracy.[11]

  • Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain Gibbs free energies (G) for each optimized tautomer. The frequency calculation also confirms that the structures are true minima (no imaginary frequencies).

  • Relative Stability Analysis: The relative population of two tautomers (T1 and T2) can be estimated using the Boltzmann distribution equation based on their calculated free energy difference (ΔG).

Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Synth Synthesis of 4-OH-Triazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synth->NMR Xray X-ray Crystallography Synth->Xray UVVis UV/Vis Spectroscopy Synth->UVVis Analysis Correlate & Analyze NMR->Analysis Xray->Analysis UVVis->Analysis Model Build Tautomer Models DFT DFT Optimization + Freq. Calc. Model->DFT Solvent Incorporate Solvent Model DFT->Solvent Energy Calculate ΔG Solvent->Energy Energy->Analysis Conclusion Assign Predominant Tautomer(s) Analysis->Conclusion

Caption: Integrated workflow for the elucidation of tautomerism.

Synthesis of 4-Hydroxy-1,2,3-triazole Systems

Access to these scaffolds is crucial for their study and application. While numerous methods exist for synthesizing 1,2,3-triazoles, specific routes are required to introduce the 4-hydroxy functionality.[6][7][19] A common and effective strategy involves the cycloaddition of an azide with an activated carbonyl compound like a β-ketoester, followed by hydrolysis or other transformations.[13] Another approach involves the reaction of azides with diethyl malonate.[1] The choice of synthetic route can also influence the regioselectivity of N-substitution, providing access to different isomers.[1][2]

Implications for Drug Discovery and Design

A functional understanding of tautomerism in 4-hydroxy-1,2,3-triazoles is critical for their successful application in drug design.

  • Bioisosterism and pKa Control: As a carboxylic acid bioisostere, the triazole's acidity must be finely tuned to match the target receptor's requirements. Shifting the tautomeric equilibrium towards the hydroxy form generally enhances acidity. This allows chemists to optimize interactions with key residues (e.g., arginine, lysine) in a binding pocket.[1][3][4]

  • Hydrogen Bonding Patterns: Each tautomer presents a unique array of hydrogen bond donors and acceptors. The hydroxy tautomer has an acidic OH donor and multiple nitrogen acceptors. A keto tautomer has an NH donor and a carbonyl oxygen acceptor. Rational design requires knowing which "face" of the molecule will be presented to the protein target.

  • Molecular Shape and Conformation: The geometry of the ring and the orientation of its substituents can differ between tautomers, affecting the overall shape of the molecule and its fit within a binding site.

By strategically modifying substituents to control and stabilize a desired tautomeric form, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties, transforming a promising scaffold into a viable drug candidate.

Conclusion

The tautomerism of 4-hydroxy-1,2,3-triazole systems is a complex but manageable phenomenon. It represents a critical design element that can be harnessed by medicinal chemists to fine-tune the properties of drug candidates. A synergistic approach, combining state-of-the-art spectroscopic techniques like NMR with robust computational modeling, is essential for a complete understanding of the tautomeric preferences of these valuable scaffolds. This knowledge empowers the rational design of next-generation therapeutics by ensuring that the intended pharmacophore is the one that predominates under physiological conditions.

References

  • Pippione, A. C., Dosio, F., Ducime, A., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Medicinal Chemistry Communication, 6(7). Available at: [Link]

  • Pippione, A. C., Dosio, F., Ducime, A., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1295-1305. Available at: [Link]

  • Albert, A., & Taylor, P. J. (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1903-1905. Available at: [Link]

  • Pippione, A. C., et al. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. Available at: [Link]

  • Oziminski, W. P. (2013). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. Tetrahedron, 69(15), 3197-3205. Available at: [Link]

  • Gomha, S. M., et al. (2022). Triazoles: a privileged scaffold in drug design and novel drug discovery. Chapter in a book. Available at: [Link]

  • Albert, A., & Taylor, P. J. (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988267. Available at: [Link]

  • Mitin, A. V., et al. (2004). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 108(48), 10707-10713. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]

  • Garner, A. L., et al. (2011). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 76(15), 6046-6053. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved January 18, 2026, from [Link]

  • Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. Available at: [Link]

  • Vashchenko, O. V., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10122. Available at: [Link]

  • Come, C., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 311-321. Available at: [Link]

  • Titov, I. Y., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. Available at: [Link]

  • Vashchenko, O. V., et al. (2016). Substituent Effects on Triazole Tautomerism. The Journal of Physical Chemistry A, 120(51), 10116-10122. Available at: [Link]

  • Blackman, A. G. (1966). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available at: [Link]

  • Sbaraglini, M. L., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(21), 14377-14390. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6245. Available at: [Link]

  • Titov, I. Y., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. Available at: [Link]

  • Frontiers Media. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-phenyl-1H-1,2,3-triazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 1-phenyl-1H-1,2,3-triazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. A central focus is placed on the critical role of keto-enol tautomerism in understanding the spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of how to confirm the structure and purity of this versatile molecule.

Introduction: The Chemical Identity and Significance of this compound

This compound is a substituted triazole that serves as a valuable building block in organic synthesis. Its structure, featuring both a phenyl group and a hydroxylated triazole ring, imparts unique chemical properties that are leveraged in the development of novel compounds. The triazole moiety itself is a key component in many pharmacologically active agents, recognized for its role in forming stable, bioactive molecules.[1][2]

The Critical Question of Tautomerism

A defining characteristic of this compound is its existence in a tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-oxo) form. This equilibrium can be influenced by the physical state (solid vs. solution) and the solvent environment. The co-existence of these two forms is a crucial consideration for spectroscopic analysis, as both tautomers will produce distinct signals.[3] Understanding this dynamic is fundamental to the accurate interpretation of all spectral data.

Caption: Keto-Enol Tautomerism of the target molecule.

A Multi-Technique Approach to Spectroscopic Analysis

No single technique provides a complete structural picture. A logical, integrated workflow utilizing multiple spectroscopic methods is essential for unambiguous characterization.

workflow start Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv interpretation Integrated Data Interpretation nmr->interpretation ir->interpretation ms->interpretation uv->interpretation structure Structure Confirmed interpretation->structure

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] It provides information on the chemical environment, connectivity, and number of different types of protons and carbons.

  • Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups shield them, moving the signal upfield.[5]

  • Expected Signals:

    • Phenyl Protons: A multiplet or series of multiplets will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[6][7] The specific pattern depends on the substitution.

    • Triazole C-H Proton: A singlet is expected for the proton attached to the C5 position of the triazole ring. Its chemical shift can vary but is often found in the δ 5.3-5.9 ppm range.[1]

    • Hydroxyl (O-H) Proton: This signal is a broad singlet due to chemical exchange and hydrogen bonding. Its position is highly variable and depends on the solvent, concentration, and temperature. It may be observed anywhere from δ 4.0 to 12.0 ppm.

  • Causality: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are indicative of their chemical environment. The low natural abundance (1.1%) of the ¹³C isotope means that ¹³C-¹³C coupling is not typically observed.[8]

  • Expected Signals:

    • Phenyl Carbons: Multiple signals will be present in the aromatic region (δ 120-140 ppm).[9]

    • Triazole Carbons: Two distinct signals are expected for the carbons of the triazole ring. The carbon bearing the hydroxyl group (C4) will be significantly downfield.

    • Tautomerism Indicator: The chemical shift of the C4 carbon is a key indicator of the predominant tautomer. In the enol form, it will appear in the δ 140-160 ppm range, while in the keto form (as a C=O group), it would shift further downfield.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[10]

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence tautomeric equilibrium.[11]

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.[4]

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.[8]

NMR Data Summary ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm)
Phenyl Group 7.0 - 8.0 (multiplet)120 - 140
Triazole C5-H ~5.3 - 5.9 (singlet)~120 - 130
Triazole C4-OH Variable (broad singlet)~140 - 160 (enol form)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

  • Causality: Each type of bond (e.g., O-H, C=O, C=C) vibrates at a characteristic frequency. The presence of a peak in the spectrum at a specific wavenumber (cm⁻¹) indicates the presence of that bond.

  • Expected Absorption Bands:

    • O-H Stretch (Enol Form): A very broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[1]

    • C=O Stretch (Keto Form): If a significant population of the keto tautomer exists, a strong, sharp absorption would be expected around 1660-1700 cm⁻¹.[1]

    • N-H Stretch (Keto Form): The keto tautomer would also feature an N-H bond in the triazole ring, which would show a stretching vibration around 3300-3500 cm⁻¹.

    • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[1]

    • Triazole Ring Vibrations: Characteristic bands for the C=N and C-N stretching of the triazole ring are expected between 1300-1600 cm⁻¹.[1][12]

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried.[13]

  • Background Scan: Perform a background scan to record the spectrum of the empty accessory, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[13]

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[13]

  • Data Acquisition: Collect the spectrum. The resulting data will show absorption as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[14]

  • Causality: In the mass spectrometer, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. Electrospray Ionization (ESI) is a "soft" ionization technique that often leaves the molecular ion intact, making it ideal for determining molecular weight.[14][15]

  • Expected Results:

    • Molecular Ion: For this compound (C₈H₇N₃O), the expected exact mass is approximately 161.0589 g/mol . In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 162.0667.

    • Fragmentation: The fragmentation of the triazole ring can be complex.[16] Common fragmentation pathways for substituted 1,2,3-triazoles involve the loss of a nitrogen molecule (N₂), leading to a fragment ion [M+H - 28]⁺.[16][17] Other fragments may arise from cleavage of the phenyl group or the hydroxyl group.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.[18]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[19]

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[18]

  • Data Acquisition: Acquire the mass spectrum, scanning a relevant m/z range (e.g., 50-500). To study fragmentation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

  • Causality: The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.[20]

  • Expected Results:

    • Aromatic Transitions: Due to the presence of the phenyl ring and the triazole system, strong absorptions are expected in the UV region. Phenyl-substituted triazoles typically exhibit absorption maxima (λmax) in the range of 250-290 nm.[20] The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the tautomeric form present.[21]

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.

  • Sample Preparation: Prepare a dilute solution of the compound with a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 absorbance units).

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

Spectroscopic Technique Key Information Provided Expected Signature for this compound
FTIR Functional GroupsBroad O-H stretch (~3400 cm⁻¹), Aromatic C=C (~1500-1600 cm⁻¹)
MS (ESI) Molecular Weight & Formula[M+H]⁺ ion at m/z ≈ 162.07
UV-Vis Electronic Transitionsλmax ≈ 250-290 nm

Conclusion: The Spectroscopic Fingerprint

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a detailed and self-validating "fingerprint" for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and provide insights into the tautomeric equilibrium. FTIR identifies the key functional groups, particularly the hydroxyl group. Mass spectrometry confirms the molecular weight and elemental composition. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques enable researchers to unambiguously confirm the structure and assess the purity of this important heterocyclic compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • Kádár, M., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • ResearchGate. (2025, August 6). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil.
  • MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][10][18][22]triazoles. Retrieved from

  • Unknown. (n.d.). Supporting Information.
  • Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • ResearchGate. (n.d.). UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in....
  • ResearchGate. (2025, December 22). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti.
  • MSU chemistry. (n.d.). NMR Spectroscopy.
  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • PubMed Central. (2025, November 24). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide.
  • Unknown. (2024, December 15). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Mass spectra of 1,2,3-triazoles.
  • Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
  • PubMed. (n.d.). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][10][18]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Retrieved from

  • ResearchGate. (n.d.). Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1-Phenyl-1H-1,2,3-triazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, valued for its stability and its role as a versatile pharmacophore. The introduction of a hydroxyl group at the 4-position endows the scaffold with unique properties, notably the ability to act as a bioisostere for carboxylic acids, enhancing its potential in drug design. Understanding the precise three-dimensional arrangement of these molecules is paramount to predicting and refining their interactions with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the single-crystal X-ray crystallographic analysis of 1-aryl-1H-1,2,3-triazol-4-ol derivatives. By dissecting the molecular geometry and the intricate network of intermolecular forces that govern the solid state, we reveal the structural logic that dictates the behavior of this important class of compounds.

The Rationale: Why 4-Hydroxytriazoles are a Focus in Drug Discovery

The 1,2,3-triazole moiety is a highly stable, aromatic heterocycle that has become a privileged structure in drug discovery, appearing in anticancer, antiviral, and antimicrobial agents.[1][2] Its stability arises from the delocalization of six π-electrons across the five-membered ring.[3] The synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has made this scaffold a favorite among medicinal chemists.[3]

The focus of this guide, the 4-hydroxy-1,2,3-triazole system, represents a significant evolution of this scaffold. The hydroxyl group, with its acidic proton, allows the molecule to mimic the hydrogen bonding capabilities and pKa of a carboxylic acid group. This makes it a valuable bioisostere—a functional group replacement that retains biological activity while potentially improving physicochemical properties like cell permeability and metabolic stability.[2] Elucidating the crystal structure is therefore not merely an academic exercise; it is a critical step in rational drug design, providing a precise atomic-level map of the molecule's shape, polarity, and, crucially, its hydrogen-bonding potential.

Synthesis and Characterization: From Precursors to Purified Crystals

The synthesis of 1-aryl-4-hydroxytriazoles is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield, which are prerequisites for successful crystallization. The following protocol details a representative synthesis based on established methodologies.

Detailed Experimental Protocol: Synthesis of a Representative 1-Aryl-4-hydroxytriazole Derivative

This protocol outlines the synthesis of a model compound, which serves as a basis for understanding the general synthetic strategy.

Step 1: Synthesis of the Aryl Azide Precursor

  • Rationale: The aryl azide is a key component for the cycloaddition reaction. It is typically generated in situ from the corresponding aniline for safety reasons, as organic azides can be explosive.

  • Procedure:

    • Dissolve the desired aryl amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • To this cold solution, add a solution of sodium azide (1.2 eq) in water. Stir for 1 hour at 0-5 °C. The resulting aryl azide is typically used immediately in the next step without further purification.[2]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Rationale: This "click" reaction efficiently and regioselectively forms the 1,4-disubstituted 1,2,3-triazole ring. An alkyne bearing a group that can be converted to a hydroxyl group is used.

  • Procedure:

    • In a flask, dissolve the chosen alkyne (e.g., ethyl propiolate) (1.0 eq) in a solvent mixture such as t-butanol and water (1:1).[4]

    • Add the freshly prepared aryl azide solution.

    • Add the copper catalyst, typically copper(II) sulfate pentahydrate (0.05 eq), and a reducing agent, sodium ascorbate (0.1 eq), to generate the active Cu(I) species in situ.[4]

    • Stir the reaction mixture vigorously at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to the 4-Hydroxytriazole

  • Rationale: If a precursor like an ester was used, a final hydrolysis step is needed to reveal the hydroxyl group.

  • Procedure:

    • Dissolve the crude triazole ester in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of a base, such as sodium hydroxide, and heat the mixture to reflux.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the 4-hydroxytriazole product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques before proceeding to crystallization.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the phenyl ring, the triazole C5-H proton, and a broad singlet for the O-H proton.
¹³C NMR Resonances for the carbons of the phenyl and triazole rings.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the target compound.

Crystallographic Analysis: Unveiling the Supramolecular Architecture

The ultimate goal is to obtain a single crystal suitable for X-ray diffraction, which provides an unambiguous determination of the molecular structure and its packing in the solid state.[5]

Workflow for Crystallographic Analysis

G cluster_0 Crystal Growth cluster_1 Data Collection & Refinement Synthesis Synthesized & Purified Compound (>95% Purity) Solvent Select Appropriate Solvent System Synthesis->Solvent Method Choose Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) Solvent->Method Growth Allow Slow Crystal Growth (Days to Weeks) Method->Growth Harvest Harvest High-Quality Single Crystal Growth->Harvest Mount Mount Crystal on Diffractometer Harvest->Mount XRD X-ray Data Collection (e.g., Mo Kα radiation) Mount->XRD Solve Solve Structure (Phase Problem) XRD->Solve Refine Refine Structural Model (e.g., SHELXL) Solve->Refine Validate Validate Structure (CIF File Generation) Refine->Validate

Sources

A Technical Guide to the Solubility and Stability of 1-Phenyl-1H-1,2,3-triazol-4-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a pharmacophore.[1][2] This guide provides an in-depth analysis of 1-phenyl-1H-1,2,3-triazol-4-ol (CAS: 90004-10-7, Formula: C₈H₇N₃O), a representative member of this class.[3][4] We will dissect the critical physicochemical properties of solubility and stability, which are paramount for the successful transition of any chemical entity from discovery to a viable drug product. This document furnishes researchers, scientists, and drug development professionals with the theoretical underpinnings, field-proven experimental protocols, and analytical strategies required for a comprehensive characterization, emphasizing the causality behind methodological choices to ensure robust and reliable data generation.

The Decisive Influence of Tautomerism on Physicochemical Properties

A foundational characteristic of 4-hydroxytriazoles is their existence in a state of tautomeric equilibrium. The compound this compound is not a single, static structure but rather an equilibrium between the 'enol' (triazol-4-ol) form and its 'keto' (triazol-4-one) tautomer. This equilibrium is not merely an academic curiosity; it is a critical determinant of the molecule's behavior.

The keto-enol tautomerization involves the migration of a proton and the shifting of double bonds.[5] The ratio of these tautomers is highly dependent on the environment, particularly the solvent's polarity and hydrogen-bonding capability.[6]

  • In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding with both the keto and enol forms, often favoring the more polar keto tautomer.

  • In Non-Polar Aprotic Solvents (e.g., Chloroform, Toluene): The enol form can be stabilized through intramolecular hydrogen bonding, potentially increasing its relative population.[6][7]

This dynamic equilibrium directly impacts solubility, as the two forms possess different polarities, dipole moments, and hydrogen bonding potentials. It also affects stability, as the reactivity of a C=C-OH (enol) system differs significantly from that of a C=O (keto) system. Any comprehensive study must, therefore, acknowledge and account for this tautomerism.

Caption: Keto-Enol equilibrium of the title compound.

Solubility Profiling: A Quantitative Approach

Solubility is a gatekeeper property in drug development, dictating bioavailability and formulation feasibility. The polar triazole ring generally imparts aqueous solubility, while the phenyl group adds lipophilicity.[8] The overall solubility is a balance of these features, modulated by the tautomeric equilibrium.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. The core principle is to allow excess solid to equilibrate with a solvent, creating a saturated solution whose concentration is then measured.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; a minimum of 48 hours is recommended to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.4). Calculate the original concentration in the supernatant to determine the solubility.

Data Presentation: Solubility in Common Solvents

Quantitative solubility data is best presented in a tabular format for clear comparison. The following table provides representative data.

Solvent SystemTypeExpected Solubility (mg/mL) at 25°C
Water (pH 7.4 Buffer)Polar Protic1.5 - 5.0
EthanolPolar Protic20 - 50
AcetonitrilePolar Aprotic10 - 25
AcetonePolar Aprotic> 50
Dichloromethane (DCM)Non-Polar Aprotic1.0 - 5.0
TolueneNon-Polar< 0.5

Stability Assessment and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is crucial for determining storage conditions, shelf-life, and potential liabilities. The 1,2,3-triazole ring is known to be robust and generally resistant to metabolic degradation.[1] However, forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][10]

Forced Degradation Workflow

A systematic approach is required to evaluate stability under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without generating secondary or unrealistic products from over-stressing.[9]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose Thermal Thermal (Solid) (e.g., 80°C) Prep->Thermal Expose Photo Photolytic (ICH Q1B) (Solid & Solution) Prep->Photo Expose Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Neutralize & Dilute Base->Analysis Neutralize & Dilute Oxidation->Analysis Neutralize & Dilute Thermal->Analysis Neutralize & Dilute Photo->Analysis Neutralize & Dilute Pathway Elucidate Degradation Pathways Analysis->Pathway Method Confirm Method Specificity Analysis->Method

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Condition Protocols

The following protocols are based on standard industry practices and regulatory guidelines.[11][12]

  • Acidic Hydrolysis:

    • Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate at 60°C, withdrawing aliquots at time points (e.g., 2, 8, 24 hours).

    • Neutralize aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis. Causality: This condition tests for liability to acid-catalyzed reactions, such as hydrolysis of potential functional groups or ring cleavage under harsh conditions.

  • Basic Hydrolysis:

    • Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate at 60°C, withdrawing and neutralizing aliquots with 0.1 M HCl at set time points. Causality: Evaluates susceptibility to base-catalyzed degradation, which can be relevant for formulation with basic excipients.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide.

    • Maintain at room temperature, protected from light, for up to 24 hours.

    • Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis. Causality: Simulates degradation from atmospheric oxygen or peroxide-containing excipients. Aromatic rings and heteroatoms can be susceptible.[13]

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for 7 days.

    • Periodically remove samples, dissolve in a suitable solvent, and analyze. Causality: Determines the intrinsic thermal stability of the solid form, which is critical for manufacturing (e.g., drying) and storage.

  • Photostability:

    • Expose both solid and solution samples to controlled light exposure as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • Analyze the exposed samples against a dark control stored under the same conditions. Causality: Identifies light sensitivity, which informs packaging requirements (e.g., amber vials, blister packs).

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.

Recommended Method: HPLC-UV

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a wavelength maximum (e.g., ~260 nm).

  • Validation: The method is validated by demonstrating specificity (baseline separation of the main peak from all degradant peaks and excipients), linearity, accuracy, and precision. Peak purity analysis using the DAD is essential to confirm that the main peak is spectrally pure in stressed samples.

Proposed Degradation Pathways

Based on the known chemistry of substituted triazoles and phenyl rings, degradation is more likely to occur on the substituents rather than the stable triazole core.[13]

Degradation_Pathway cluster_oxidative Oxidative Stress (H₂O₂) cluster_extreme Extreme Acid/Base/Heat Parent This compound Ox_Product Hydroxylated Phenyl Ring (e.g., 1-(4-hydroxyphenyl)-1H-1,2,3-triazol-4-ol) Parent->Ox_Product [O] Ring_Opened Ring-Opened Products (e.g., Phenyl azide, cleaved fragments) Parent->Ring_Opened Δ, H⁺/OH⁻ (Harsh Conditions)

Caption: Proposed degradation pathways for the title compound.

Structural Elucidation: The identity of significant degradation products (>0.1%) must be confirmed. High-Resolution Mass Spectrometry (LC-MS/MS) is the primary tool for this, providing accurate mass data to determine elemental composition and fragmentation patterns to elucidate the structure.[14]

Conclusion

A thorough understanding of the solubility and stability of this compound is not optional but essential for its advancement in the drug development pipeline. This guide has established that the compound's keto-enol tautomerism is a central feature governing its behavior. We have provided robust, detailed protocols for quantifying its solubility via the shake-flask method and assessing its stability through a comprehensive forced degradation study aligned with regulatory expectations. The outlined analytical strategy, centered on a stability-indicating HPLC method and supported by LC-MS for structural elucidation, provides a complete framework for characterization. By applying these principles and methodologies, development teams can build a robust data package, enabling rational formulation design, defining appropriate storage and handling procedures, and ensuring the quality and safety of the potential therapeutic agent.

References

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. (n.d.). ACS Agricultural Science & Technology.
  • Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. (n.d.). Agilent Technologies.
  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.).
  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. (n.d.). BenchChem.
  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent.
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b
  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (n.d.).
  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. (2016).
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (n.d.).
  • Forced Degrad
  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). PubMed Central.
  • A Brief Study on Forced Degradation Studies with Regul
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry.
  • This compound | CAS 90004-10-7. (n.d.). AMERICAN ELEMENTS.
  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. (2014).
  • Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry.
  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube.
  • Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (2014).
  • 1H-1,2,3-Triazole. (2020). American Chemical Society.
  • 90004-10-7(this compound) Product Description. (n.d.). ChemicalBook.

Sources

The Unveiled Reactivity of the 4-Hydroxy-1,2,3-Triazole Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxy-1,2,3-triazole scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive bioisosteric replacement for carboxylic acids and a versatile platform for scaffold hopping.[1][2] This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of the 4-hydroxy-1,2,3-triazole core. We will delve into its synthesis, tautomeric nature, and key chemical transformations, including the Dimroth rearrangement, N- and O-alkylation, and its behavior in electrophilic and nucleophilic reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of this promising heterocyclic system.

Introduction: The Rise of a Versatile Scaffold

The 1,2,3-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals, agrochemicals, and materials.[3][4] Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong interactions with biological targets.[3] The introduction of a hydroxyl group at the 4-position endows the triazole core with acidic properties, allowing it to serve as a non-classical bioisostere of the carboxylic acid moiety, a common functional group in many bioactive molecules.[1][2] Understanding the inherent reactivity of this core is paramount for its strategic deployment in drug design and optimization.

Synthesis of the 4-Hydroxy-1,2,3-Triazole Core

The construction of the 4-hydroxy-1,2,3-triazole ring system is most commonly achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry.[3][5] A prevalent and robust method involves the reaction of an organic azide with an activated methylene compound, such as diethyl malonate.

A representative synthetic workflow for accessing N-substituted 4-hydroxy-1,2,3-triazoles is depicted below.[1][2] This multi-step process allows for the controlled introduction of substituents on the nitrogen atoms of the triazole ring, enabling a systematic exploration of the chemical space around the core.

Synthesis_Workflow cluster_synthesis Synthesis of N-Substituted 4-Hydroxy-1,2,3-Triazoles Azide R-N3 (Organic Azide) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Malonate CH2(CO2Et)2 (Diethyl Malonate) Malonate->Cycloaddition TriazoleEster N-Substituted 4-Hydroxy-5-carbethoxy-1,2,3-triazole Cycloaddition->TriazoleEster Base (e.g., NaOEt) Hydrolysis Hydrolysis TriazoleEster->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation FinalProduct N-Substituted 4-Hydroxy-1,2,3-triazole Decarboxylation->FinalProduct

Caption: Generalized synthetic workflow for N-substituted 4-hydroxy-1,2,3-triazoles.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate

This protocol is adapted from established literature procedures.[1][2]

  • Cycloaddition: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate. Stir the mixture at room temperature, then add benzyl azide. Reflux the reaction mixture until completion (monitored by TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-water and acidify with a mineral acid (e.g., HCl). The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate.

Tautomerism and Acidity: A Duality of Character

The 4-hydroxy-1,2,3-triazole core exists as a mixture of tautomers in solution. The position of the proton on the heterocyclic ring can vary, leading to different N-H tautomers, in addition to the O-H tautomer. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents on the ring.

Tautomerism OH_form 4-Hydroxy (OH-tautomer) NH1_form 1H-4-oxo (Keto-tautomer) OH_form->NH1_form Proton transfer NH2_form 2H-4-oxo (Keto-tautomer) OH_form->NH2_form Proton transfer NH1_form->NH2_form Proton transfer

Caption: Tautomeric forms of the 4-hydroxy-1,2,3-triazole core.

The hydroxyl group imparts acidic character to the molecule. The pKa of the 4-hydroxy-1,2,3-triazole core is sensitive to the substitution pattern on the nitrogen atoms. This tunability of acidity is a key feature that can be exploited in drug design to modulate the ionization state of a molecule at physiological pH.

Compound (Isomer)Substituent (R)pKa
1-substitutedMethyl6.21
1-substitutedBenzyl6.22
2-substitutedMethyl5.14
2-substitutedBenzyl5.14
3-substitutedMethyl5.54
3-substitutedBenzyl5.38
Table 1: Experimentally determined pKa values for N-substituted 4-hydroxy-1,2,3-triazole isomers. Data sourced from Pippione et al., 2015.[1]

Fundamental Reactivity

The reactivity of the 4-hydroxy-1,2,3-triazole core is a product of the interplay between the electron-donating hydroxyl group and the electron-deficient triazole ring. This leads to a rich and nuanced chemical behavior.

N-Alkylation vs. O-Alkylation: A Matter of Regioselectivity

Alkylation is a fundamental transformation for modifying the scaffold and exploring structure-activity relationships. The 4-hydroxy-1,2,3-triazole anion can undergo alkylation at either the oxygen or the nitrogen atoms. The regioselectivity of this reaction is influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent.

Generally, N-alkylation is favored, and in the case of an unsubstituted N-H triazole, a mixture of N-1 and N-2 alkylated products is often observed. The steric hindrance and the electronic nature of the substituents on the triazole ring can influence the ratio of the resulting isomers. O-alkylation can be promoted under specific conditions, often using harder alkylating agents.

Alkylation Triazole 4-Hydroxy-1,2,3-triazole N_Alkylation N-Alkylated Products (N1, N2, N3 isomers) Triazole->N_Alkylation R-X, Base O_Alkylation O-Alkylated Product Triazole->O_Alkylation R-X, Base (specific conditions)

Caption: Competing N- and O-alkylation pathways of the 4-hydroxy-1,2,3-triazole core.

The Dimroth Rearrangement: A Ring Metamorphosis

The Dimroth rearrangement is a characteristic reaction of certain 1,2,3-triazoles, involving the transposition of an endocyclic and an exocyclic nitrogen atom.[2] This rearrangement typically occurs under thermal or basic conditions and proceeds through a ring-opened diazo intermediate. For 4-hydroxy-1,2,3-triazoles, this rearrangement can lead to the formation of isomeric triazole structures, which may exhibit distinct biological activities.

The mechanism involves a base-catalyzed deprotonation, followed by ring opening to a diazo intermediate. Rotation around the C-C single bond and subsequent ring closure leads to the rearranged product. The presence of the hydroxyl group can influence the rate and equilibrium of this rearrangement by affecting the electron density within the ring and the stability of the intermediates.

Electrophilic and Nucleophilic Substitution

The 1,2,3-triazole ring is generally considered to be electron-deficient and therefore resistant to electrophilic aromatic substitution on the carbon atoms. Electrophilic attack is more likely to occur on the nitrogen atoms.[4] The hydroxyl group at the 4-position, being an electron-donating group, can partially mitigate the electron-deficient nature of the ring, but electrophilic substitution on the carbon skeleton remains challenging.

Conversely, the electron-deficient character of the triazole ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The 4-hydroxy-1,2,3-triazole core itself is not highly activated towards nucleophilic substitution, but derivatization of the hydroxyl group or the introduction of other activating groups can facilitate such reactions.

Characterization of 4-Hydroxy-1,2,3-Triazole Isomers

The unambiguous identification of the different N-substituted isomers of 4-hydroxy-1,2,3-triazoles is crucial and is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between isomers. The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the substituent on the nitrogen atoms. Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to definitively assign the structures.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass determination, confirming the elemental composition of the synthesized compounds.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum can provide information about the presence of the hydroxyl group (broad O-H stretch) and the triazole ring vibrations.

Spectroscopic Data for Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate[6]
1H NMR (300 MHz, DMSO-d6) δ 1.28 (t, 3H), 3.73 (s, 3H), 4.26 (q, 2H)
MS (CI) m/z 172 (M+1)+
Table 2: Representative spectroscopic data for a 1-substituted 4-hydroxy-1,2,3-triazole derivative.

Conclusion and Future Perspectives

The 4-hydroxy-1,2,3-triazole core represents a highly versatile and tunable scaffold for medicinal chemistry. Its unique combination of acidic character, hydrogen bonding capabilities, and metabolic stability, coupled with a rich and predictable reactivity, makes it an invaluable tool in the design of novel therapeutics. A thorough understanding of its synthesis, tautomerism, and fundamental reactivity, as outlined in this guide, is essential for unlocking its full potential. Future research will undoubtedly continue to uncover new facets of its chemical biology and expand its application in the quest for innovative medicines.

References

  • Pippione, A. C., Dosio, F., Ducime, A., Federico, A., Martina, K., Sainas, S., Frølund, B., Gooyit, M., Janda, K. D., Boschi, D., & Lolli, M. L. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1285–1292. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982 synthesis. [Link]

  • Pippione, A. C., Dosio, F., Ducime, A., Federico, A., Martina, K., Sainas, S., Frølund, B., Gooyit, M., Janda, K. D., Boschi, D., & Lolli, M. L. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1285–1292. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Couture, A., Deniau, E., Grandclaudon, P., & Triantaphylides, C. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. [Link]

  • Pippione, A. C., Dosio, F., Ducime, A., Federico, A., Martina, K., Sainas, S., Frølund, B., Gooyit, M., Janda, K. D., Boschi, D., & Lolli, M. L. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). In StatPearls. StatPearls Publishing. [Link]

Sources

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1-Phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of drug discovery is continually shaped by a deep understanding of molecular behavior, with tautomerism standing out as a critical, yet often nuanced, phenomenon. The 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one scaffold is of growing interest in medicinal chemistry, and its potential for keto-enol tautomerism is a pivotal factor in its biological activity and physicochemical properties. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of this molecule, synthesizing theoretical principles with established experimental and computational methodologies to offer a predictive and analytical framework for researchers in the field.

Introduction: The Dynamic Nature of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a profound role in the efficacy and safety of pharmaceutical compounds. Different tautomers can exhibit varied biological activities, metabolic stabilities, and toxicological profiles. The 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one system is a compelling case study in this regard. The equilibrium between its keto (amide) and enol (hydroxy) forms can significantly alter its hydrogen bonding capacity, electronic distribution, and overall three-dimensional shape, thereby influencing its interactions with biological targets. A thorough understanding of this tautomeric landscape is therefore indispensable for the rational design and development of novel therapeutics based on this scaffold.

The Tautomeric Pair: Keto vs. Enol Forms

The tautomerism of 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one involves the migration of a proton and a concurrent shift of a double bond, leading to two distinct isomers in equilibrium:

  • Keto Form: 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one

  • Enol Form: 1-phenyl-3-hydroxy-1H-1,2,3-triazole

Tautomerism cluster_keto Keto Form cluster_enol Enol Form keto 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one enol 1-phenyl-3-hydroxy-1H-1,2,3-triazole keto->enol Equilibrium

Figure 1: The keto-enol tautomeric equilibrium of 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one.

The relative stability and population of these two forms are not fixed but are influenced by a variety of factors, including the solvent, temperature, and the electronic nature of any substituents.

Experimental Approaches to Characterizing Tautomeric Equilibria

A multi-pronged experimental strategy is essential for the robust characterization of the tautomeric equilibrium of 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism in solution. The distinct chemical environments of the nuclei in the keto and enol forms give rise to separate signals, allowing for their identification and quantification.

Key NMR Observables:

Nucleus Keto Form Signal Enol Form Signal Notes
¹H N-H proton (typically broad)O-H proton (typically broad)The chemical shifts of the phenyl and triazole ring protons will also differ.
¹³C C=O carbon (δ ≈ 160-180 ppm)C-OH carbon (δ ≈ 140-160 ppm)The carbonyl signal is a definitive marker for the keto form.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

  • Quantitative Analysis: Determine the ratio of tautomers by integrating well-resolved signals in the ¹H NMR spectrum.

  • Variable Temperature (VT) NMR: Conduct experiments at different temperatures to investigate the thermodynamic parameters of the equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture.

  • Data Collection and Structure Refinement: Collect diffraction data and refine the crystal structure to determine the precise atomic positions and connectivity.

For the closely related compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray analysis has shown that the hydroxy (enol) form exists as dimers in the solid state. This provides a strong indication that the enol form of 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one could also be significantly populated, particularly in the solid phase and in non-polar solvents.

UV-Vis Spectroscopy

The keto and enol tautomers possess different chromophoric systems and will therefore exhibit distinct UV-Vis absorption spectra. This technique is particularly useful for studying the influence of solvent polarity and pH on the tautomeric equilibrium.

Computational Modeling: A Predictive and Mechanistic Tool

Density Functional Theory (DFT) calculations are a powerful complement to experimental studies, providing insights into the relative stabilities of tautomers and the factors that influence the equilibrium.

Computational Workflow:

DFT_Workflow cluster_input Input Structures cluster_calc DFT Calculations cluster_output Output Analysis keto_in Keto Tautomer geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) keto_in->geom_opt enol_in Enol Tautomer enol_in->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Solvation Model (e.g., PCM) freq_calc->solvation energies Gibbs Free Energies solvation->energies stability Relative Tautomer Stability energies->stability

Methodological & Application

Application Note & Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazol-4-ol via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-phenyl-1H-1,2,3-triazol-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] The protocol leverages the principles of "click chemistry," specifically the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][][6] We present a detailed, step-by-step methodology, beginning with the synthesis of the requisite precursors, phenyl azide and a suitable terminal alkyne (propargyl alcohol), followed by the catalyzed cycloaddition. This guide is designed for researchers, scientists, and drug development professionals, offering not only a reproducible protocol but also critical insights into the underlying reaction mechanism, safety precautions for handling azide compounds, and methods for product characterization.

Introduction: The Power of Click Chemistry

The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign conditions.[4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example of a click reaction.[7] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to regioselectively yield 1,4-disubstituted 1,2,3-triazoles.[4][8][9] This reaction boasts a significant rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and produces a mixture of regioisomers.[4]

The 1,2,3-triazole core is a prominent structural motif in a wide array of biologically active compounds, exhibiting antifungal, anticancer, and antidiabetic properties.[1][2][3] The synthesis of this compound via CuAAC offers a reliable and efficient route to this important heterocyclic building block.

Reaction Mechanism: A Stepwise Perspective

The CuAAC reaction does not follow a concerted 1,3-dipolar cycloaddition mechanism. Instead, it proceeds through a stepwise pathway involving copper(I) acetylide intermediates.[8][10]

Key Mechanistic Steps:

  • Formation of Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne is deprotonated to form a copper(I) acetylide complex. This coordination increases the acidity of the terminal proton.[10]

  • Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.[11]

  • Cyclization: A subsequent intramolecular cyclization occurs, forming a six-membered copper-containing intermediate.[]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.[]

CuAAC_Mechanism

Precursor Synthesis

Synthesis of Phenyl Azide (C₆H₅N₃)

Phenyl azide can be synthesized from phenylhydrazine via diazotization.[12][13] This procedure should be performed with strict adherence to safety protocols due to the potentially explosive nature of phenyl azide.[13]

Materials:

  • Phenylhydrazine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ether

  • Anhydrous Calcium Chloride

  • Ice-salt bath

Protocol:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine water and concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add phenylhydrazine dropwise while maintaining the temperature at 0°C. Phenylhydrazine hydrochloride will precipitate.

  • Add ether to the stirred suspension.

  • Add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring for one hour.

  • Separate the ether layer and extract the aqueous layer with ether.

  • Combine the ether extracts and wash with water, then with a dilute sodium hydroxide solution, and finally with water again.

  • Dry the ethereal solution over anhydrous calcium chloride.

  • Caution: Phenyl azide is explosive.[13] The ether should be removed under reduced pressure at a bath temperature not exceeding 30°C. The crude phenyl azide is often used directly in the next step without distillation.

Synthesis of Propargyl Alcohol (HC≡CCH₂OH)

Propargyl alcohol is commercially available. However, if synthesis is required, it can be prepared by the alkynylation of formaldehyde.[14]

Experimental Protocol: Synthesis of this compound

This protocol details the CuAAC reaction between phenyl azide and propargyl alcohol.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Phenyl Azide119.121.19 g10
Propargyl Alcohol56.060.56 g10
Copper(II) Sulfate Pentahydrate249.690.125 g0.5 (5 mol%)
Sodium Ascorbate198.110.198 g1.0 (10 mol%)
tert-Butanol-20 mL-
Water-20 mL-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions at elevated temperatures)

  • Standard laboratory glassware for workup

Protocol:

  • In a round-bottom flask, dissolve phenyl azide and propargyl alcohol in a 1:1 mixture of tert-butanol and water (40 mL total volume).

  • To this solution, add copper(II) sulfate pentahydrate and sodium ascorbate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.[7]

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction is typically complete within a few hours, indicated by the disappearance of the starting materials.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic proton signal for the C5-H of the 1,4-disubstituted triazole ring typically appears downfield (around 8.0 ppm).[15] 2D NMR techniques can aid in the definitive assignment of all signals.[16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions: Handling Azides

Organic azides are energetic compounds and can be explosive, especially low molecular weight azides.[17][18] Phenyl azide should be handled with extreme caution.[13]

Key Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[19][20]

  • Fume Hood and Blast Shield: All work with azides should be conducted in a chemical fume hood, preferably behind a blast shield.[19][20]

  • Scale: Work on the smallest scale possible. Do not scale up reactions without a thorough risk assessment.[21]

  • Avoid Friction and Shock: Avoid using metal spatulas and ground glass joints, which can initiate decomposition.[17][21]

  • Temperature Control: Do not heat azides unless necessary and with proper precautions. Avoid distillation for purification.[18]

  • Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form highly explosive di- and tri-azidomethane.[17][18]

  • Storage: Store organic azides in a cool, dark place, away from heat, light, and incompatible materials like acids and heavy metals.[19][20]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and should not be mixed with acidic waste.[18][19]

Safety_Workflow

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly efficient, reliable, and regioselective method for the synthesis of this compound. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently produce this valuable compound for applications in drug discovery and materials science. The inherent modularity of the click chemistry approach also allows for the straightforward synthesis of a diverse library of related triazole derivatives.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phenyl azide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Retrieved from [Link]

  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2011). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 13(35), 16075-16086. Retrieved from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. Retrieved from [Link]

  • Phenyl azide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Smith, A. B., & Jones, C. D. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Journal of Chemical Education, 98(2), 653-660. Retrieved from [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). Molecules, 27(11), 3584. Retrieved from [Link]

  • Metallaphotoredox Reactions of Propargyl Alcohol Derivatives: New Perspectives on Allene Synthesis. (2025). Synthesis, 57(12), 2935-2945. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). Molecules, 27(11), 3584. Retrieved from [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (2012). Accounts of Chemical Research, 45(12), 2238-2249. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (2011). Organic & Biomolecular Chemistry, 9(21), 7431-7436. Retrieved from [Link]

  • One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. (2013). Tetrahedron Letters, 54(28), 3728-3730. Retrieved from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. Retrieved from [Link]

  • Click chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. (2010). Journal of the American Chemical Society, 132(13), 4536-4537. Retrieved from [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (2013). Chemical Communications, 49(37), 3813-3825. Retrieved from [Link]

  • Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). (2022). RSC Advances, 12(35), 22695-22718. Retrieved from [Link]

  • Azides in the Synthesis of Various Heterocycles. (2022). Molecules, 27(12), 3737. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (2017, March 16). In Chem LibreTexts. Retrieved from [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkat USA. Retrieved from [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). The Journal of Physical Chemistry A, 128(17), 3231-3240. Retrieved from [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]

  • Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry. (2025). Tetrahedron, 105, 133379. Retrieved from [Link]

  • Investigation of copper-free alkyne/azide 1,3-dipolar cycloadditions using microwave irradiation. (2016). Tetrahedron Letters, 57(37), 4192-4195. Retrieved from [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2018). Letters in Drug Design & Discovery, 15(1), 74-82. Retrieved from [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2018). Oriental Journal of Chemistry, 34(3), 1431-1438. Retrieved from [Link]

  • 1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube. Retrieved from [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2018). Molecules, 23(10), 2673. Retrieved from [Link]

  • Intramolecular Azide‐Alkene 1,3‐Dipolar Cycloaddition/Enamine Addition(s) Cascade Reaction: Synthesis of Nitrogen‐Containing Heterocycles. (2012). Advanced Synthesis & Catalysis, 354(9), 1731-1736. Retrieved from [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 29. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 971415. Retrieved from [Link]

  • This compound. (n.d.). American Elements. Retrieved from [Link]

  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. (2017). Bioorganic & Medicinal Chemistry, 25(14), 3736-3744. Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (2012). International Journal of Pharmaceutical Sciences and Research, 3(8), 2471-2484. Retrieved from [Link]

Sources

experimental protocol for copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A Senior Application Scientist's Guide to Robust and Reproducible Click Chemistry

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of a "click reaction," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] First reported independently by the groups of Meldal and Sharpless, this transformation provides a powerful method for covalently linking two molecules, one bearing a terminal alkyne and the other an azide.[3][4] The reaction proceeds under mild, often aqueous conditions, to exclusively yield the 1,4-disubstituted 1,2,3-triazole linkage.[5][6] This application note provides an in-depth examination of the CuAAC mechanism, discusses critical reaction parameters, and delivers detailed, field-proven protocols for both small molecule synthesis and bioconjugation applications.

Scientific Foundation: From Huisgen to Click

The foundation of the CuAAC reaction is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. However, the uncatalyzed Huisgen cycloaddition suffers from significant drawbacks, including the need for elevated temperatures and a lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazole isomers.[4][5][7]

The introduction of a copper(I) catalyst dramatically alters the reaction's outcome and mechanism.[4][8] The catalyst accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed version and, crucially, dictates the exclusive formation of the 1,4-regioisomer.[5] This control and efficiency are what elevate CuAAC to the status of a true click reaction.

The Catalytic Cycle

The currently accepted mechanism involves several key steps, with some studies suggesting the involvement of a dicopper species may be more active than a monomeric one.[6][9]

  • Copper-Acetylide Formation: The catalytic cycle begins with the coordination of the Cu(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal by a base (even a mild one) to form a highly nucleophilic copper-acetylide intermediate.[6][8][10]

  • Azide Coordination & Cycloaddition: The azide then coordinates to the copper center. A subsequent concerted cycloaddition or a stepwise process forms a six-membered copper-triazolide intermediate.[9][]

  • Protonolysis & Product Release: This intermediate is then protonated, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[8][]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Alkyne Cu(I)-Acetylide Intermediate Cu_I->Cu_Alkyne + Alkyne - H+ Product 1,4-Triazole Product Alkyne R1-C≡CH (Terminal Alkyne) Metallacycle Six-Membered Copper-Triazolide Cu_Alkyne->Metallacycle + Azide Azide R2-N3 (Azide) Metallacycle->Cu_I Regenerates Catalyst Metallacycle->Product + H+ H_plus H+

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Components and Key Considerations

The success of a CuAAC reaction hinges on the careful selection and handling of its core components.

  • Copper Source : The active catalyst is Cu(I). However, Cu(I) salts are prone to disproportionation and oxidation to the inactive Cu(II) state.[12][13] Therefore, the most common and reliable method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent.[8] Sodium ascorbate is the reductant of choice, as it is water-soluble, effective, and biocompatible.[4][14] A slight excess is typically used to maintain a reducing environment and prevent oxidative side reactions like Glaser coupling (alkyne homodimerization).[5][15]

  • Accelerating Ligands : The use of a ligand is critical, especially in bioconjugation protocols. Ligands serve multiple purposes:

    • Stabilize Cu(I): They chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[12][16]

    • Accelerate Reaction Rate: Ligands can significantly increase the reaction rate.[4]

    • Reduce Biotoxicity: In living systems, free copper ions can be toxic and generate reactive oxygen species (ROS).[1][15] Ligands sequester the copper, mitigating these harmful effects.[14][17]

    • Common Ligands : For organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is frequently used.[4][12] For aqueous and biological applications, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are essential.[12][17][18]

  • Solvent Systems : CuAAC is remarkably versatile in its solvent tolerance. Reactions can be performed in a wide range of organic solvents (DMSO, DMF, t-BuOH, methanol) and aqueous buffers.[3][19] Co-solvent systems like t-BuOH/H₂O or DMSO/H₂O are common to solubilize both polar and non-polar reactants. The reaction is generally insensitive to pH in the range of 4 to 12.[5][19]

Experimental Protocols

The following protocols provide a robust starting point for researchers. Optimization may be required based on the specific substrates used.

Workflow start Start prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Na-Ascorbate) start->prep mix Combine Alkyne, Azide, Solvent, and Ligand/CuSO4 (Pre-complexation) prep->mix degas Degas Mixture (Optional but Recommended) mix->degas initiate Initiate Reaction with Sodium Ascorbate degas->initiate incubate Incubate Reaction (RT to 60°C, 1-24h) initiate->incubate purify Purification (Filtration, Chromatography, or Dialysis) incubate->purify analyze Analysis (TLC, LC-MS, NMR) purify->analyze end End analyze->end

Figure 2: General experimental workflow for a typical CuAAC reaction.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for synthesizing milligram-scale quantities of 1,2,3-triazoles in a standard laboratory setting.

Materials and Reagents:

  • Alkyne-functionalized molecule

  • Azide-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent (e.g., 1:1 DMF/H₂O or 1:1 t-BuOH/H₂O)

  • Reaction vial and stir bar

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system. Ensure complete dissolution.

  • Catalyst Addition: To the stirred solution, add Sodium L-Ascorbate (0.1-0.3 eq from a freshly prepared 1M stock in H₂O).

  • Initiation: Add CuSO₄·5H₂O (0.01-0.05 eq from a 1M stock in H₂O). A color change (e.g., to yellow or orange) may be observed, indicating the formation of the Cu(I)-acetylide complex.

  • Reaction Incubation: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours. Gentle heating (40-60°C) can be applied to accelerate slow reactions.[20]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water. The product may precipitate and can be collected by filtration.

    • Alternatively, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous solution of EDTA to remove residual copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: Bioconjugation of a Protein in Aqueous Buffer

This protocol is designed for labeling proteins or other biomolecules and prioritizes biocompatibility by using a water-soluble ligand.

Materials and Reagents:

  • Alkyne- or Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide- or Alkyne-functionalized label (e.g., a fluorescent dye)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-Ascorbate (Aminoguanidine can be added to scavenge reactive byproducts)

  • Purification tools (e.g., desalting column, spin concentrator)

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • CuSO₄: 20 mM in deionized water.[21]

    • THPTA: 100 mM in deionized water.[12][21]

    • Labeling Reagent: 1-10 mM in DMSO or water.

    • Sodium Ascorbate: 100-300 mM in deionized water. This solution must be prepared fresh as it is readily oxidized by air.[19][21]

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock and the THPTA stock in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).[12][21] Vortex briefly and let stand for 1-2 minutes to allow for complex formation. This step is crucial for protecting the biomolecule from free copper ions.

  • Reaction Setup:

    • In a separate tube, combine the protein solution (final concentration typically 1-10 mg/mL) with the labeling reagent (use a 10-50 fold molar excess relative to the protein).

    • Add the CuSO₄/THPTA catalyst premix to the protein solution. The final copper concentration should be in the range of 0.25-1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition. The final concentration should be 2.5-5 mM.[12][14] Mix gently by pipetting or brief vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent label.[12]

  • Purification: Remove the excess label and catalyst components.

    • For larger proteins, use a desalting column (e.g., PD-10) or a spin concentrator with an appropriate molecular weight cutoff (MWCO) to exchange the buffer.[22]

    • Washing with a buffer containing EDTA can help ensure complete removal of copper.[14]

  • Analysis: Confirm successful conjugation using methods such as SDS-PAGE (observing a mobility shift or in-gel fluorescence), UV-Vis spectroscopy, or mass spectrometry.

Data Summary and Troubleshooting

Table 1: Typical Reaction Parameters
ParameterSmall Molecule SynthesisBioconjugationRationale & Notes
Alkyne:Azide Ratio 1:1 to 1:1.21:10 to 1:50 (Protein:Label)Excess label drives the reaction to completion in bioconjugation.
Copper Source 1-5 mol% CuSO₄0.25-1 mM CuSO₄Lower catalyst loading is preferred to minimize potential damage to biomolecules.
Ligand Optional (or TBTA)THPTA (or other H₂O-soluble)Ligand is essential for biocompatibility and reaction efficiency in aqueous media.
Cu:Ligand Ratio N/A (or 1:1-1:2)1:5A ligand excess ensures all copper is chelated, protecting the biomolecule.[14]
Reducing Agent 10-30 mol% Na-Ascorbate2.5-5 mM Na-AscorbateMust be in excess of copper to maintain the Cu(I) state.[16]
Solvent DMF, tBuOH, H₂OAqueous Buffer (e.g., PBS)Solvent choice depends on substrate solubility and compatibility.
Temperature 25-60 °C25 °C (Room Temp)Bioconjugations are kept at room temperature to preserve protein integrity.
Time 1-12 hours1-2 hoursBioconjugation reactions are typically rapid due to optimized conditions.
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Inactivation: Oxidation of Cu(I) to Cu(II).[13]Prepare sodium ascorbate solution fresh before use. Degas solvents with N₂ or Ar, especially for sensitive substrates. Increase the excess of ascorbate.
Poor Reagent Quality: Degradation of azide or alkyne.Verify the purity of starting materials via NMR or MS. Store azides protected from light and heat.
Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or gently heat the reaction (for small molecules). Check reactant concentrations.
Side Product Formation Alkyne Homocoupling: Glaser coupling forming a diyne.[15]Ensure a reducing environment with sufficient sodium ascorbate. Use a ligand to stabilize Cu(I). Degas the reaction mixture.
Inconsistent Results Oxygen Contamination: Variable oxidation of the catalyst.Standardize the procedure to minimize oxygen exposure. Use fresh, high-quality reagents for each run.
Order of Addition: Premature reduction or complexation.For bioconjugation, always pre-mix CuSO₄ and ligand before adding to the protein. Add ascorbate last to initiate.[20]
Protein Precipitation (Bioconjugation) ROS Damage/Crosslinking: Free copper and ascorbate can damage proteins.[15][16]Ensure a sufficient excess of a protective ligand (e.g., 1:5 Cu:THPTA ratio). Work with dilute protein solutions if possible.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern chemical synthesis and bioconjugation. Its operational simplicity, high yields, and exceptional reliability have cemented its role in fields ranging from drug discovery and materials science to chemical biology.[2][3][23] By understanding the underlying mechanism and paying careful attention to the key roles of the copper catalyst, ligand, and reducing agent, researchers can confidently and reproducibly harness the power of this remarkable reaction.

References

  • Garcı́a-Álvarez, R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). Self-branding. Retrieved from [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]

  • Conjugation Based on Click Chemistry. (n.d.). Creative Biolabs. Retrieved from [Link]

  • CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. (2015). ACS Combinatorial Science. Retrieved from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved from [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. (n.d.). Bioconjugate Chemistry. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central. Retrieved from [Link]

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (2008). Chemical Reviews. Retrieved from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI. Retrieved from [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (n.d.). SciSpace. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (n.d.). MDPI. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PubMed Central. Retrieved from [Link]

  • (a) Yields of the CuAAC with in situ preformed copper complexes. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. Retrieved from [Link]

  • Help finding conditions for CuAAC "click" reaction. (2025). Chemistry Stack Exchange. Retrieved from [Link]

  • Cationic Copper Iminophosphorane Complexes as CuAAC Catalysts: A Mechanistic Study. (2020). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Phenyl-1H-1,2,3-triazol-4-ol as a Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic replacement of a carboxylic acid moiety with a suitable bioisostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in absorption, distribution, metabolism, and excretion (ADME) while retaining or enhancing pharmacological activity.[1][2] This guide provides an in-depth technical overview of 1-phenyl-1H-1,2,3-triazol-4-ol as a non-classical bioisostere for carboxylic acids. We will explore the physicochemical properties, synthesis, and application of this scaffold, offering detailed protocols for its incorporation into a lead molecule and subsequent evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of carboxylic acid surrogates.

Introduction: The Rationale for Carboxylic Acid Bioisosterism

Carboxylic acids are prevalent in pharmacologically active molecules due to their ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[3] However, their inherent acidity (typically pKa ~5) leads to ionization at physiological pH, which can result in poor membrane permeability, high plasma protein binding, and rapid metabolic clearance through pathways like glucuronidation.[2][4] These liabilities can hinder the development of orally bioavailable drugs.

Bioisosterism, the exchange of a functional group for another with similar physicochemical properties, offers a proven strategy to mitigate these issues.[5] An ideal carboxylic acid bioisostere should mimic the parent acid's ability to act as a proton donor and engage in similar intermolecular interactions, while offering improved ADME properties. The 1,2,3-triazole ring, a stable aromatic heterocycle, has emerged as a versatile scaffold in drug design due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[6][7] The 4-hydroxy-1,2,3-triazole, in particular, presents an intriguing option as a carboxylic acid mimic.[8]

Physicochemical Profile: this compound vs. a Generic Carboxylic Acid

The this compound moiety offers a distinct set of properties compared to a typical carboxylic acid. The key differentiator is its acidity. While carboxylic acids are monoprotic with a pKa around 5, the 4-hydroxytriazole is a weaker acid, with a predicted pKa around 7.2.[9] This subtle shift can have a profound impact on the ionization state of a molecule at physiological pH, thereby influencing its lipophilicity and membrane permeability.

Below is a comparative table of key physicochemical parameters for a hypothetical parent drug containing a carboxylic acid and its this compound bioisostere.

PropertyPhenylacetic Acid (Parent)(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (Bioisostere Precursor)
Molecular Weight ( g/mol ) 136.15175.19[10]
pKa ~4.3~7.2 (Predicted for 1-hydroxy-1,2,3-triazole)[9]
XLogP3 1.40.5[10]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 24
Polar Surface Area (Ų) 37.350.9[10]

This comparison highlights that the triazolol bioisostere is expected to be less acidic and potentially more polar than the parent carboxylic acid. This can translate to reduced plasma protein binding and altered solubility profiles.

Synthesis and Incorporation of the Bioisostere

The synthesis of this compound derivatives is accessible through established synthetic routes, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction provides a highly efficient and regioselective method for constructing the 1,4-disubstituted 1,2,3-triazole core.

General Synthetic Workflow

The general strategy involves the synthesis of a terminal alkyne-containing precursor of the parent molecule, which is then subjected to a CuAAC reaction with phenyl azide to install the 1-phenyl-1,2,3-triazole ring. Subsequent functional group manipulations can then yield the desired 4-hydroxy derivative.

Sources

Application Notes and Protocols for the Use of 4-Hydroxy-1,2,3-Triazoles in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 4-Hydroxy-1,2,3-Triazoles in Drug Design

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. Bioisosterism and scaffold hopping are two powerful strategies employed to achieve these goals.[1][2] Within this context, the 4-hydroxy-1,2,3-triazole moiety has emerged as a versatile and valuable scaffold, particularly as a bioisostere for carboxylic acids and phenols.[2][3]

Carboxylic acids are prevalent in drug candidates due to their ability to engage in strong electrostatic interactions with biological targets. However, they often impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolism, which can limit oral bioavailability and in vivo efficacy. The 4-hydroxy-1,2,3-triazole offers a compelling alternative. Its acidic hydroxyl group can mimic the key interactions of a carboxylic acid, while the heterocyclic core provides opportunities to fine-tune other properties like lipophilicity and metabolic stability.[3]

A key advantage of the 4-hydroxy-1,2,3-triazole system is the ability to introduce substituents at three distinct nitrogen atoms, allowing for precise vectoral exploration of chemical space around a pharmacophore.[4] This multi-directional substitution provides a powerful tool for optimizing ligand-target interactions and improving overall drug-like properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic implementation of 4-hydroxy-1,2,3-triazoles in lead optimization campaigns.

Strategic Applications in Lead Optimization

The 4-hydroxy-1,2,3-triazole scaffold can be employed in two primary modes for lead optimization:

  • Carboxylic Acid Bioisosterism: The acidic nature of the 4-hydroxyl group allows it to serve as a non-classical bioisostere of a carboxylic acid. This substitution can improve pharmacokinetic profiles by increasing membrane permeability and reducing susceptibility to metabolic pathways that target carboxylic acids.

  • Scaffold Hopping: The triazole ring can replace other cyclic systems, such as phenols, to introduce novel intellectual property, alter physicochemical properties, and explore new binding interactions within the target protein.[1]

The versatility of this scaffold is highlighted in its successful application in mimicking the distal carboxylic acid of (S)-glutamic acid and in replacing the phenolic moiety in a potent inhibitor of Onchocerca volvulus chitinase.[1][3]

Physicochemical Properties of N-Substituted 4-Hydroxy-1,2,3-Triazoles

The utility of 4-hydroxy-1,2,3-triazoles as carboxylic acid bioisosteres is underpinned by their tunable physicochemical properties. The acidity (pKa) and lipophilicity (logP) can be modulated by the nature and position of the substituent on the triazole nitrogen atoms.

CompoundN-SubstituentpKaClogP
N1-methyl Methyl6.3 - 6.50.2 - 0.4
N2-methyl Methyl6.8 - 7.00.1 - 0.3
N3-methyl Methyl6.4 - 6.60.3 - 0.5
N1-benzyl Benzyl6.2 - 6.42.1 - 2.3
N2-benzyl Benzyl6.7 - 6.92.0 - 2.2
N3-benzyl Benzyl6.3 - 6.52.2 - 2.4

Note: The pKa and ClogP values are approximate and can vary based on the specific compound and experimental conditions.

Synthetic Protocols

The synthesis of N-substituted 4-hydroxy-1,2,3-triazoles can be achieved through a regioselective approach, allowing for the controlled placement of substituents. The following protocols provide a step-by-step guide to the synthesis of a key intermediate and its subsequent elaboration.

Workflow for the Synthesis of N-Substituted 4-Hydroxy-1,2,3-Triazoles

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: O-Protection cluster_2 Step 3: N-Deprotection cluster_3 Step 4: N-Alkylation cluster_4 Step 5: Final Deprotection start 4-Methoxybenzyl azide + Diethyl malonate step1 Regioselective Cycloaddition (NaOEt, EtOH, reflux) start->step1 intermediate1 Ethyl 5-hydroxy-1-(4-methoxybenzyl) -1H-1,2,3-triazole-4-carboxylate step1->intermediate1 intermediate1_2 Ethyl 5-hydroxy-1-(4-methoxybenzyl) -1H-1,2,3-triazole-4-carboxylate step2 O-Benzylation (BnBr, K2CO3, DMF) intermediate1_2->step2 intermediate2 Ethyl 5-(benzyloxy)-1-(4-methoxybenzyl) -1H-1,2,3-triazole-4-carboxylate step2->intermediate2 intermediate2_2 Ethyl 5-(benzyloxy)-1-(4-methoxybenzyl) -1H-1,2,3-triazole-4-carboxylate step3 PMB Removal (CAN, CH3CN/H2O) intermediate2_2->step3 intermediate3 Ethyl 5-(benzyloxy)-1H-1,2,3-triazole-4-carboxylate step3->intermediate3 intermediate3_2 Ethyl 5-(benzyloxy)-1H-1,2,3-triazole-4-carboxylate step4 N-Alkylation (R-X, K2CO3, CH3CN) intermediate3_2->step4 intermediate4 Mixture of N1, N2, and N3-alkylated isomers step4->intermediate4 intermediate4_2 Mixture of N1, N2, and N3-alkylated isomers step5 O-Debenzylation (H2, Pd/C, THF) intermediate4_2->step5 final_product N-Substituted 4-hydroxy-1,2,3-triazoles step5->final_product

Synthetic workflow for N-substituted 4-hydroxy-1,2,3-triazoles.
Protocol 1: Synthesis of Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

This protocol describes the regioselective synthesis of a key intermediate.

Materials:

  • 4-Methoxybenzyl azide

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add 4-methoxybenzyl azide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[4]

Characterization:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.27 (t, J = 7.1 Hz, 3H), 3.73 (s, 3H), 4.26 (q, J = 7.1 Hz, 2H), 5.26 (s, 2H), 6.92 - 7.21 (m, 4H).

  • MS (CI): m/z 278 (M+1).[2]

Protocol 2: N-Alkylation and Deprotection

This protocol outlines the general procedure for introducing substituents at the nitrogen atoms and the final deprotection to yield the target 4-hydroxy-1,2,3-triazoles.

Materials:

  • Ethyl 5-(benzyloxy)-1H-1,2,3-triazole-4-carboxylate (from Protocol 1 after O-benzylation and N-deprotection)

  • Alkyl halide (R-X)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Tetrahydrofuran (THF)

Procedure:

  • N-Alkylation:

    • To a solution of ethyl 5-(benzyloxy)-1H-1,2,3-triazole-4-carboxylate in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

    • The resulting mixture of N1, N2, and N3-alkylated isomers can be separated by column chromatography.[4]

  • O-Debenzylation:

    • Dissolve the purified N-alkylated isomer in THF.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final N-substituted 4-hydroxy-1,2,3-triazole.[4]

Potential Challenges and Troubleshooting

  • Dimroth Rearrangement: 1,2,3-triazoles, particularly those with certain substitution patterns, can be susceptible to Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange places.[5] While not extensively reported for 4-hydroxy-1,2,3-triazoles under standard synthetic conditions, it is a potential side reaction to be aware of, especially at elevated temperatures or under acidic or basic conditions. Careful monitoring of reaction conditions and characterization of products is advised to identify any rearranged isomers.

  • Purification of Isomers: The N-alkylation step often yields a mixture of regioisomers that may be challenging to separate. Careful optimization of chromatographic conditions is necessary to isolate the desired isomer.

Incorporation into Peptides

The 4-hydroxy-1,2,3-triazole moiety can be incorporated into peptide backbones as an amide bond surrogate to enhance metabolic stability. This can be achieved by synthesizing dipeptide mimics containing the triazole core, which are then used in solid-phase peptide synthesis (SPPS).

Conceptual Workflow for Peptide Incorporation

G cluster_0 Solution Phase Synthesis cluster_1 Solid Phase Peptide Synthesis (SPPS) start N-protected α-amino alkyne + α-azido carboxylic acid step1 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->step1 intermediate1 Triazole-containing dipeptide mimic step1->intermediate1 intermediate1_2 Triazole-containing dipeptide mimic step2 Coupling to resin-bound peptide intermediate1_2->step2 final_product Triazole-modified peptide step2->final_product

Workflow for incorporating a triazole into a peptide backbone.

Conclusion

The 4-hydroxy-1,2,3-triazole scaffold represents a valuable addition to the medicinal chemist's toolkit for lead optimization. Its ability to act as a tunable carboxylic acid bioisostere and a versatile scaffold for exploring chemical space provides a powerful strategy for improving the drug-like properties of lead compounds. The synthetic protocols and application notes provided herein offer a foundation for the successful implementation of this promising heterocyclic system in drug discovery programs.

References

  • Pippione, A. C., Dosio, F., Ducime, A., Federico, A., Martina, K., Sainas, S., ... & Lolli, M. L. (2015). Substituted 4-hydroxy-1, 2, 3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1284-1293.
  • Pippione, A. C., et al. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry.
  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches.
  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm.
  • Pozzetti, L., Pinhammer, M. M., & Asquith, C. R. M. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399.

Sources

Application Notes & Protocols: 1-Phenyl-1H-1,2,3-triazol-4-ol as a Versatile Scaffold for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its robust chemical stability, unique electronic properties, and capacity for diverse biological interactions.[1][2] This application note provides an in-depth guide to leveraging 1-phenyl-1H-1,2,3-triazol-4-ol as a central building block for the rational design of potent and selective enzyme inhibitors. We explore the synthetic accessibility of this scaffold, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a reaction celebrated for its efficiency and biocompatibility.[3][4][5] This document details the strategic derivatization of the triazol-4-ol core to engage with enzyme active sites, supported by case studies from peer-reviewed literature. Furthermore, we provide comprehensive, step-by-step protocols for the synthesis of a model inhibitor and its subsequent evaluation using a standard in vitro enzyme inhibition assay. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of this versatile heterocyclic scaffold.

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the five-membered 1,2,3-triazole ring has emerged as a particularly valuable pharmacophore.[2][6] Its value stems from a combination of key features:

  • Metabolic Stability: The triazole core is exceptionally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

  • Bioisosterism: The triazole ring can act as a bioisostere for other common functional groups such as amides, esters, and carboxylic acids, allowing chemists to fine-tune physicochemical properties like solubility and binding affinity while maintaining or improving biological activity.[7]

  • Hydrogen Bonding Capacity: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, while substituents like the hydroxyl group on the this compound scaffold can act as hydrogen bond donors. These interactions are critical for high-affinity binding to enzyme active sites.

  • Dipole Moment: The significant dipole moment of the triazole ring contributes to its ability to participate in polar interactions with biological targets.

  • Synthetic Accessibility: The advent of CuAAC click chemistry provides a highly reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from readily available azides and terminal alkynes.[3][8] This modular approach is ideal for creating large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[4][9]

The this compound scaffold specifically combines these core advantages with strategically placed functional groups: a phenyl ring for potential π-stacking and hydrophobic interactions, and a 4-hydroxyl group that serves as a versatile handle for further chemical modification.

Designing Enzyme Inhibitors with the this compound Core

The true power of this scaffold lies in its application as a central building block. The core structure orients substituents in a defined three-dimensional space, allowing for the precise targeting of enzyme active site pockets. The general mechanism of action for many triazole-based inhibitors involves the nitrogen atoms of the triazole ring coordinating with metal ions (e.g., zinc in carbonic anhydrases, iron in cytochrome P450 enzymes) or forming key hydrogen bonds within the active site.[7][10]

Case Studies & Structure-Activity Relationship (SAR)

Several studies have demonstrated the effectiveness of inhibitors built upon the 1-phenyl-1,2,3-triazole core. By analyzing the inhibitory activities of various derivatives, clear structure-activity relationships can be established, guiding future design efforts.

Compound Class/DerivativeTarget EnzymeKey SAR InsightsIC₅₀ (µM)Reference
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acids Xanthine Oxidase (XO)Lipophilic ether tails at the 4'-position of the phenyl ring enhance potency. A meta-methoxybenzoxy group (Compound 1s ) was found to be optimal.0.21 - 26.13[11]
1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazoles α-Glucosidases (MAL12)Simple, non-glycosidic triazoles show significant inhibitory potential. The specific substitution pattern on the triazole ring and the phenyl group dictates potency.54 - 482[12]
1-Phenyl-1,2,3-triazole sulfamoylbenzamides Carbonic Anhydrase (CA) II & IXThe sulfonamide group is a classic zinc-binding pharmacophore. Modifications to the phenyl ring and the linker between the triazole and sulfonamide moieties modulate isoform selectivity and potency.CA II: 0.0065 - 0.760CA IX: 0.0308 - 0.8159[13]

Note: IC₅₀ values are ranges reported for a series of compounds within the cited literature.

These examples underscore the scaffold's versatility. By modifying the substituents on the phenyl ring or derivatizing the 4-position (here shown as a carboxylic acid, which can be derived from the 4-ol), researchers can tune the inhibitor's potency and selectivity for a wide range of enzyme targets.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of an inhibitor based on the this compound scaffold.

Protocol 1: Synthesis of a Model Inhibitor via Click Chemistry

This protocol describes the synthesis of the core scaffold followed by a representative derivatization (O-alkylation) to produce a model enzyme inhibitor.

Causality Behind Choices:

  • Catalyst: A Cu(I) source (here, CuSO₄·5H₂O with sodium ascorbate as a reductant) is used because it catalyzes the [3+2] cycloaddition reaction between an azide and a terminal alkyne, yielding exclusively the 1,4-disubstituted triazole isomer. This regioselectivity is crucial for predictable SAR.[14]

  • Solvent: A t-BuOH/H₂O mixture is a common and effective solvent system for CuAAC reactions, solubilizing both organic and inorganic reagents.

  • Base for Alkylation: Potassium carbonate (K₂CO₃) is a mild, effective base for the deprotonation of the phenolic hydroxyl group, facilitating the subsequent Williamson ether synthesis without promoting side reactions.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring the removal of unreacted starting materials and byproducts for accurate biological testing.

G cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product phenyl_azide Phenyl Azide click_reaction Step 1: CuAAC 'Click' Reaction (CuSO4, NaAsc, tBuOH/H2O) phenyl_azide->click_reaction alkyne Ethyl 2-hydroxy-3-butynoate alkyne->click_reaction triazole_ester Intermediate: Triazole Ester click_reaction->triazole_ester hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) triazolol Core Scaffold: This compound hydrolysis->triazolol alkylation Step 3: O-Alkylation (Target Moiety-Br, K2CO3, DMF) final_product Final Product: Model Inhibitor alkylation->final_product triazole_ester->hydrolysis triazolol->alkylation

Caption: Synthetic workflow for a model inhibitor.

Step-by-Step Methodology:

  • Synthesis of the Core Scaffold (this compound):

    • Reaction Setup: To a solution of phenyl azide (1.0 eq) and ethyl 2-hydroxy-3-butynoate (1.1 eq) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup & Intermediate Isolation: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the ethyl ester intermediate.

    • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Purification of Scaffold: Neutralize the reaction mixture with 1M HCl to pH ~5-6. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude solid by recrystallization or column chromatography to yield pure this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

  • Derivatization (O-Alkylation) to Model Inhibitor:

    • Reaction Setup: Dissolve the synthesized this compound (1.0 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl/benzyl halide (e.g., 3-methoxybenzyl bromide, 1.2 eq).

    • Reaction Execution: Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

    • Workup and Purification: Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.

    • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory potential (IC₅₀) of the synthesized compound against bovine milk xanthine oxidase (XO).

Causality Behind Choices:

  • Enzyme & Substrate: Bovine milk XO is a commercially available and well-characterized model enzyme. Xanthine is its natural substrate, which the enzyme oxidizes to uric acid.

  • Detection Method: The product, uric acid, has a strong absorbance at 295 nm, while the substrate, xanthine, does not. This difference allows for a simple and reliable spectrophotometric assay to measure the rate of reaction by monitoring the increase in absorbance over time.

  • Controls: Including a positive control (a known inhibitor like Allopurinol) validates that the assay is sensitive to inhibition. The negative (vehicle) control (DMSO) ensures that the solvent used to dissolve the compound does not interfere with enzyme activity. These controls are essential for a self-validating system.[15]

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Stocks serial_dilute Create Serial Dilutions of Test Compound prep_reagents->serial_dilute add_reagents Add Buffer, Inhibitor/Vehicle, and Enzyme to Wells serial_dilute->add_reagents pre_incubate Pre-incubate at 25°C for 10 minutes add_reagents->pre_incubate initiate_rxn Initiate Reaction by Adding Xanthine Substrate pre_incubate->initiate_rxn measure_abs Measure Absorbance at 295 nm (Kinetic Mode, 5-10 min) initiate_rxn->measure_abs calc_rate Calculate Reaction Rate (Vmax) for each concentration measure_abs->calc_rate calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] (log scale) calc_inhibition->plot_curve calc_ic50 Determine IC50 value (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for the in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

    • Enzyme Stock: Prepare a 1 U/mL stock of bovine milk xanthine oxidase in assay buffer.

    • Substrate Stock: Prepare a 1 mM solution of xanthine in assay buffer (may require gentle heating to dissolve).

    • Inhibitor Stock: Prepare a 10 mM stock solution of the synthesized inhibitor and positive control (Allopurinol) in 100% DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • Setup: In triplicate, add the following to each well:

      • Assay Buffer (to a final volume of 200 µL)

      • 2 µL of the test compound serial dilution in DMSO (or DMSO for 0% inhibition, Allopurinol for positive control). This results in a final DMSO concentration of 1%.

      • 20 µL of diluted enzyme solution (e.g., 0.05-0.1 U/mL final concentration).

    • Pre-incubation: Mix gently and pre-incubate the plate at 25 °C for 10 minutes.

    • Reaction Initiation: Add 20 µL of xanthine substrate (100 µM final concentration) to each well to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes (kinetic mode).

  • Data Analysis:

    • Calculate Rate: Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

    • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism, Origin) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Panchbhai, A. S., et al. (2022). A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry. Chemical Biology & Drug Design, 100(6), 843-869. [Link]

  • Gao, C., et al. (2021). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Chemical Biology, 16(5), 834-852. [Link]

  • Bozyurt, T. K., & Gurer-Orhan, H. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 691-705. [Link]

  • Slideshare. (n.d.). Applications of click chemistry in drug discovery. [Link]

  • Kumar, A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 180, 583-611. [Link]

  • Kaur, H., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2835. [Link]

  • Ali, I., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-22. [Link]

  • Loganathan, C. G., et al. (2023). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Journal of Drug Delivery and Therapeutics, 13(5), 163-171. [Link]

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-204. [Link]

  • Nivoix, Y., et al. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Clinical Pharmacokinetics, 47(12), 779-792. [Link]

  • Razi, M. T., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(33), 29339-29353. [Link]

  • Various Authors. (2023). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Various Chemistry Journals. [Link]

  • Razi, M. T., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(33), 29339-29353. [Link]

  • Nivoix, Y., et al. (2008). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Clinical Pharmacokinetics, 47(12), 779-792. [Link]

  • Khan, S., & Revankar, H. M. (2024). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 10(3), 195. [Link]

  • Iqbal, M. A., et al. (2023). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. RSC Advances, 13(42), 29555-29569. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2). [Link]

  • de Oliveira, C. S. A., et al. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry, 85, 587-595. [Link]

  • Meng, F., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3472. [Link]

  • Al-Rashida, M., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1345. [Link]

  • Zhang, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991277. [Link]

  • Khan, K. M., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 7, 77. [Link]

  • Van Holsbeeck, K., et al. (2022). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 27(19), 6598. [Link]

Sources

Application Note: Leveraging 1-Phenyl-1H-1,2,3-triazol-4-ol for Innovative Scaffold Hopping in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Novelty in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Scaffold hopping, a key strategy in medicinal chemistry, addresses this by identifying isofunctional molecular structures with chemically distinct core motifs.[1] This approach is critical for navigating crowded patent landscapes, optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and discovering unprecedented target interactions.[2][3]

This guide focuses on the strategic application of a particularly versatile, yet underutilized scaffold: 1-phenyl-1H-1,2,3-triazol-4-ol . This heterocyclic system offers a unique combination of synthetic accessibility, physicochemical properties, and bioisosteric potential that makes it an exceptional tool for generating innovative lead compounds. We will explore the rationale behind its selection and provide detailed protocols for its computational and synthetic application in a scaffold hopping workflow.

Section 1: The Rationale - Why Choose the 1-Phenyl-1,2,3-triazol-4-ol Scaffold?

The 1,2,3-triazole ring system is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its capacity to act as a bioisostere for various functional groups.[4][5][6] The 4-hydroxy substituted variant, specifically, presents several key advantages.

1.1. A Versatile Bioisostere:

The 4-hydroxy-1,2,3-triazole core is an excellent bioisostere for carboxylic acids and the phenolic hydroxyl group.[7][8] The acidic nature of the 4-hydroxyl proton allows it to mimic the hydrogen bonding and electrostatic interactions of a carboxylate, a common pharmacophoric element.[9] This substitution can modulate the pKa of the acidic moiety, potentially improving cell permeability and oral bioavailability.[7]

1.2. Physicochemical and Structural Merits:

  • Defined Vectorial Orientation: Unlike more symmetrical scaffolds, the three distinct nitrogen atoms of the triazole ring allow for the precise, regiocontrolled placement of substituents. This provides granular control over the spatial orientation of pharmacophoric groups, enabling a fine-tuned exploration of the target's binding pocket.[8][10]

  • Metabolic Stability: The aromatic triazole core is highly resistant to metabolic degradation, particularly oxidation and hydrolysis, which is a common liability for scaffolds like amides.[4][11]

  • Hydrogen Bonding Hub: The scaffold features a hydrogen bond donor (4-OH) and multiple hydrogen bond acceptors (the nitrogen atoms), allowing it to engage in a rich network of interactions with a biological target.

  • Synthetic Tractability: The 1,2,3-triazole core is readily synthesized via the highly reliable and regioselective azide-alkyne Huisgen cycloaddition, often referred to as "click chemistry".[12][13] This allows for the rapid and efficient generation of diverse compound libraries.

Below is a diagram illustrating the key features of the this compound scaffold.

G scaffold This compound Core N1 N1-Phenyl Group (Modulates π-stacking, lipophilicity) scaffold->N1 Controls core orientation N2 N2 Atom (H-bond acceptor) scaffold->N2 N3 N3 Atom (H-bond acceptor) scaffold->N3 C4_OH C4-Hydroxyl Group (H-bond donor, acidic proton, mimics COOH/Phenol) scaffold->C4_OH Key interaction point C5 C5 Position (Vector for further derivatization) scaffold->C5 Exit vector

Caption: Key pharmacophoric features of the 1-phenyl-1,2,3-triazol-4-ol scaffold.

Section 2: A Strategic Workflow for Scaffold Hopping

A successful scaffold hopping campaign integrates computational design with robust synthetic execution and biological validation. The following workflow provides a strategic framework for leveraging the this compound scaffold.

Caption: Integrated workflow for scaffold hopping using computational and synthetic methods.

Section 3: Protocol - Computational Design & Virtual Screening

The goal of the computational phase is to rationally identify which molecules from a virtual library of this compound derivatives are most likely to possess the desired biological activity. This is achieved by ensuring the new scaffold can replicate the key interactions of the original reference ligand.[14][15]

3.1. Step-by-Step Methodology:

  • Reference Preparation:

    • Select a high-resolution crystal structure of your target protein in complex with a known, potent ligand (the "reference" or "template" molecule).

    • Prepare the protein structure for docking: add hydrogens, assign protonation states, and remove water molecules that are not critical for binding.

    • Extract the reference ligand and determine its key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings).

  • Pharmacophore Model Generation:

    • Based on the reference ligand's bound conformation, generate a 3D pharmacophore model. This model is a spatial arrangement of the essential features required for biological activity.

    • Causality: This step ensures that any "hop" candidate must, at a minimum, be able to place key functional groups in the same regions of the binding pocket as the original ligand.

  • Virtual Library Generation:

    • Enumerate a virtual library of this compound derivatives. This can be done by varying substituents on the phenyl ring and at the C5 position of the triazole.

    • Ensure the library contains synthetically accessible compounds and diverse chemical properties.

  • Pharmacophore-Based Screening:

    • Screen the virtual library against the 3D pharmacophore model.

    • Retain only the molecules that can match the key features of the pharmacophore without significant steric strain. This rapidly filters down the library to a more manageable number of promising candidates.

  • Molecular Docking and Scoring:

    • Dock the filtered set of candidate molecules into the prepared active site of the target protein.

    • Causality: Docking predicts the binding pose and estimates the binding affinity (scoring). This step refines the selection by considering the overall shape complementarity and the specific atomic interactions between the ligand and the protein.

    • Analyze the top-scoring poses. Prioritize candidates where the 4-hydroxy-triazole moiety successfully mimics the interactions of the original scaffold's key functional group (e.g., a carboxylic acid).

  • Candidate Selection:

    • Select a final set of 10-20 diverse candidates for synthesis based on a combination of high docking scores, good pharmacophore alignment, predicted synthetic accessibility, and favorable in silico ADMET properties.

Section 4: Protocol - Synthesis of the this compound Core

The following protocol describes a general and reliable method for synthesizing the core scaffold, adapted from established literature procedures.[8][10] The key reaction is a [3+2] cycloaddition between an organic azide and an active methylene compound.

4.1. Materials and Reagents:

  • Phenyl azide

  • Ethyl acetoacetate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

4.2. Step-by-Step Synthesis:

  • Preparation of Sodium Ethoxide Solution:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol with stirring until all the sodium has reacted. Cool the resulting sodium ethoxide solution to 0 °C.

    • Safety Note: Handle sodium metal with extreme care. It reacts violently with water.

  • Addition of Reagents:

    • To the cold sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • Add phenyl azide (1.0 eq) dropwise to the solution.

    • Causality: The sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate which is necessary for the reaction with the azide.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted phenyl azide.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This product is the ethyl ester of the desired triazole.

  • Hydrolysis to this compound:

    • Suspend the isolated ethyl ester in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture to room temperature and acidify with 1M HCl to precipitate the final product, this compound.

    • Collect the solid by filtration, wash with water, and dry.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Expected Characterization Data

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~11.0 (s, 1H, OH), 8.0-7.4 (m, 6H, Ar-H + triazole-H)
Mass Spec (ESI-) [M-H]⁻ calculated for C₈H₇N₃O: 160.06
Purity (HPLC) >95%

Section 5: Protocol - In Vitro Biological Evaluation

After synthesis and characterization, the new compounds must be tested for biological activity. The specific assay will depend on the target protein. The following is a template protocol for a generic kinase inhibition assay, which can be adapted as needed.

5.1. Materials:

  • Kinase of interest, substrate peptide, and ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized triazole compounds dissolved in DMSO (stock solutions)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well microplates

5.2. Step-by-Step Assay Protocol:

  • Compound Plating:

    • Create a serial dilution of your triazole compounds in DMSO.

    • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO only).

  • Enzyme/Substrate Addition:

    • Prepare a master mix of the kinase and its specific peptide substrate in the assay buffer.

    • Dispense the enzyme/substrate mix into all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a solution of ATP in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate for 1 hour at room temperature.

    • Causality: The kinase transfers a phosphate group from ATP to the substrate. An effective inhibitor will block this process, resulting in less phosphorylated substrate and more remaining ATP.

  • Detection:

    • Add the first detection reagent (e.g., ADP-Glo™ Reagent) to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes.

    • Add the second detection reagent (Kinase Detection Reagent), which converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Table 2: Sample Data Presentation for SAR Analysis

Compound IDR¹ (Phenyl)R² (C5-position)IC₅₀ (nM)
REF-LIGAND--15
TRI-001HH5,200
TRI-0024-ClH1,100
TRI-0034-ClCH₃450
TRI-0044-ClCyclopropyl98

Conclusion

The this compound scaffold represents a powerful and versatile tool for medicinal chemists engaged in scaffold hopping. Its ability to act as a bioisostere for common pharmacophoric groups, combined with its favorable physicochemical properties and synthetic accessibility, makes it an ideal starting point for the design of novel therapeutics.[7][10] By integrating rational computational design with efficient synthetic protocols and robust biological evaluation, researchers can effectively leverage this scaffold to unlock new chemical space and accelerate the journey toward next-generation medicines.

References

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Available from: [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from: [Link]

  • Chen, X., et al. (2023). Computational methods for scaffold hopping. In Privileged Scaffolds in Drug Discovery (pp. 931-948). Elsevier. Available from: [Link]

  • ChemBounce: a computational framework for scaffold hopping in drug discovery. (2021). Bioinformatics. Available from: [Link]

  • Hu, Y., et al. (2017). Computational methods for scaffold hopping. Future Medicinal Chemistry. Available from: [Link]

  • BioSolveIT. (n.d.). Scaffold Hopping. Retrieved from: [Link]

  • Bajorath, J. (2017). Computational scaffold hopping: cornerstone for the future of drug design? Future Medicinal Chemistry, 9(7), 629-631. Available from: [Link]

  • Pippione, A. C., et al. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. Available from: [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1295-1305. Available from: [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. Available from: [Link]

  • Giraudo, A., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 311-321. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel scaffold hopping of potent benzothiazole and isatin analogues linked to 1,2,3-triazole fragment that mimic quinazoline epidermal growth factor receptor inhibitors: Synthesis, antitumor and mechanistic analyses. Bioorganic Chemistry, 103, 104133. Available from: [Link]

  • Bozorov, K., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Available from: [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm. Available from: [Link]

  • Kumar, S., et al. (2020). Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino Rats. ACS Omega, 5(7), 3366-3381. Available from: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules. Available from: [Link]

  • Giraudo, A., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. ResearchGate. Available from: [Link]

  • Triazoles: a privileged scaffold in drug design and novel drug discovery. (2023). Privileged Scaffolds in Drug Discovery. Available from: [Link]

  • Bioisosteric Replacement of Amides with 1,2,3- Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. (2021). ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Biological Screening of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of triazole derivatives. Triazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals with a broad spectrum of therapeutic activities. This guide offers detailed, field-proven protocols for evaluating the anticancer, antifungal, antimicrobial, and antiviral potential of novel triazole-based compounds. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction to Triazole Derivatives in Drug Discovery

Triazole derivatives, characterized by a five-membered ring containing three nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, are present in a wide array of clinically approved drugs. Their therapeutic utility stems from their ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and coordination with metal ions in enzyme active sites. This versatility has led to the development of triazole-containing compounds with potent anticancer, antifungal, antimicrobial, and antiviral properties. The effective in vitro screening of these derivatives is a critical first step in the drug discovery pipeline, enabling the identification of lead compounds for further development.

Anticancer Screening Assays

The evaluation of the anticancer potential of triazole derivatives often begins with assessing their cytotoxicity against various cancer cell lines. Following the initial cytotoxicity screening, mechanistic assays are employed to elucidate the mode of action, such as the induction of apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.

Workflow for In Vitro Anticancer Screening (MTT Assay)

MTT_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_compounds Treat with Triazole Derivatives seed_cells->treat_compounds incubate_48_72 Incubate (24-72h) treat_compounds->incubate_48_72 add_mtt Add MTT Reagent incubate_48_72->add_mtt incubate_4 Incubate (2-4h) add_mtt->incubate_4 add_solubilization Add Solubilization Solution incubate_4->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End: Cytotoxicity Determined analyze_data->end Apoptosis_Pathway triazole Triazole Derivative cell_stress Cellular Stress triazole->cell_stress pro_caspase_9 Pro-caspase-9 cell_stress->pro_caspase_9 caspase_9 Activated Caspase-9 pro_caspase_9->caspase_9 pro_caspase_3_7 Pro-caspase-3/7 caspase_9->pro_caspase_3_7 caspase_3_7 Activated Caspase-3/7 pro_caspase_3_7->caspase_3_7 substrate_cleavage Substrate Cleavage caspase_3_7->substrate_cleavage apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with triazole derivatives as described for the MTT assay.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. [3] * Transfer the buffer to the substrate bottle and mix by inversion until the substrate is fully dissolved to create the Caspase-Glo® 3/7 Reagent. [3]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [4] * Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. [5] * Incubate at room temperature for 30 minutes to 3 hours, protected from light. [4]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

    • Compare the signal from treated cells to that of untreated control cells to determine the fold-increase in caspase activity.

Antifungal Screening Assays

Triazole antifungals are a cornerstone in the treatment of fungal infections. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method. [6][7][8] Workflow for Antifungal MIC Determination

Antifungal_MIC_Workflow start Start: Prepare Reagents serial_dilution Serial Dilution of Triazole Derivatives start->serial_dilution prepare_inoculum Prepare Standardized Fungal Inoculum serial_dilution->prepare_inoculum inoculate_plates Inoculate Microtiter Plates prepare_inoculum->inoculate_plates incubate_24_48 Incubate (24-48h) inoculate_plates->incubate_24_48 determine_mic Determine MIC (Visual/OD) incubate_24_48->determine_mic end End: Antifungal Activity Determined determine_mic->end

Caption: Workflow for antifungal MIC determination.

Protocol: Broth Microdilution for Yeasts (CLSI M27-A3)

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the triazole derivatives in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the yeast strain on an appropriate agar medium.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with the standardized fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Lanosterol 14α-Demethylase Inhibition Assay

This enzyme assay directly measures the inhibitory effect of triazole derivatives on their primary target in fungi. The assay typically uses a reconstituted enzyme system with purified fungal lanosterol 14α-demethylase (CYP51) and a cytochrome P450 reductase.

Ergosterol Biosynthesis Pathway and Triazole Inhibition

Ergosterol_Pathway lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation ergosterol Ergosterol cyp51->ergosterol membrane_integrity Fungal Cell Membrane Integrity ergosterol->membrane_integrity triazole Triazole Antifungal triazole->cyp51 Inhibition CPE_Workflow start Start: Cell Culture seed_cells Seed Host Cells in 96-well Plates start->seed_cells add_compounds Add Triazole Derivatives seed_cells->add_compounds add_virus Infect with Virus add_compounds->add_virus incubate_cpe Incubate until CPE is observed in virus control add_virus->incubate_cpe assess_cpe Assess CPE (Microscopy/Cell Viability Assay) incubate_cpe->assess_cpe analyze_data Analyze Data (Calculate EC50) assess_cpe->analyze_data end End: Antiviral Activity Determined analyze_data->end

Caption: Workflow for CPE inhibition assay.

Protocol: CPE Inhibition Assay

  • Cell Seeding:

    • Seed a suitable host cell line in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

[9]2. Compound and Virus Addition:

  • Add serial dilutions of the triazole derivatives to the wells.
  • Infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection of 0.01). [10] * Include cell control (no virus, no compound), virus control (virus, no compound), and a positive control (a known antiviral drug).
  • Incubation and CPE Assessment:

    • Incubate the plate at the optimal temperature for viral replication.

    • Monitor the plate daily for the appearance of CPE in the virus control wells.

    • Once the virus control wells show significant CPE (typically 75-100%), the assay is terminated.

    • The extent of CPE in each well can be scored microscopically, or cell viability can be quantified using a method like the MTT assay.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC50 value (the concentration that protects 50% of cells from CPE).

Neuraminidase Inhibition Assay

For influenza virus, a key target for antiviral drugs is the neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. A fluorescence-based assay can be used to screen for neuraminidase inhibitors.

[11]Protocol: Neuraminidase Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer and a solution of a fluorogenic neuraminidase substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

[11]2. Assay Procedure:

  • Add the viral neuraminidase enzyme to the wells of a black 96-well plate.
  • Add the triazole derivatives at various concentrations.
  • Incubate at room temperature for a short period to allow for inhibitor binding.
  • Initiate the reaction by adding the MUNANA substrate.
  • Incubate at 37°C for a defined time.

[12]3. Detection and Analysis:

  • Stop the reaction by adding a stop solution (e.g., a high pH buffer). [12] * Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~355 nm and emission at ~460 nm. [12] * Calculate the percentage of inhibition and determine the IC50 value.

References

  • ResearchGate. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast?. Retrieved from [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link] 1[2]6. Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link] 1[13]7. protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link] 1[6]9. ResearchGate. (n.d.). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Retrieved from [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link] 2[9]1. Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link] 2[7]2. protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved from [Link]

  • PubMed. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Retrieved from [Link] 2[11]9. Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Cytopathic Effect Inhibition Assay Services (CPE). Retrieved from [Link] 3[14]2. ACS Publications. (n.d.). Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Retrieved from [Link] 3[8]4. National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1H-1,2,3-triazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-1,2,3-triazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.

The synthesis of this compound is most commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction involves the [3+2] cycloaddition of phenyl azide and an alkyne bearing a hydroxyl group, typically propargyl alcohol. While the reaction is generally robust, achieving high yields and purity can be challenging. This guide will address common issues and provide solutions based on established chemical principles and laboratory experience.

Frequently Asked Questions (FAQs)

Here are some of the common questions encountered during the synthesis of this compound:

Q1: What is the most reliable method for synthesizing this compound?

The most reliable and widely used method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between phenyl azide and propargyl alcohol.[2] This reaction is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer, and its tolerance to a wide range of functional groups.

Q2: My reaction is not going to completion. What are the possible reasons?

Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure you are using a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.

  • Insufficient Catalyst: The catalyst loading might be too low. While catalytic, a certain threshold is required for an efficient reaction rate.

  • Poor Quality Reagents: Impurities in phenyl azide or propargyl alcohol can interfere with the reaction.

  • Low Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and yield.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

Common side products can include:

  • Unreacted Starting Materials: Phenyl azide and propargyl alcohol.

  • Homocoupling of Propargyl Alcohol: This can occur in the presence of copper catalysts.

  • Oxidation of Propargyl Alcohol: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then undergo further reactions.

  • Formation of the 1,5-isomer: Although the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form.

Q4: How can I effectively purify the final product?

Purification of this compound can typically be achieved through:

  • Column Chromatography: Using a silica gel stationary phase with a mobile phase such as a gradient of methanol in dichloromethane is a common method.[3]

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Q5: Is it necessary to protect the hydroxyl group of propargyl alcohol?

In most cases, for the synthesis of this compound via CuAAC, protection of the hydroxyl group is not necessary. The reaction conditions are generally mild enough not to interfere with the primary alcohol. However, if you are using harsher reaction conditions or if the hydroxyl group is participating in side reactions, protection (e.g., as a benzyl ether) followed by deprotection might be considered.[4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Cu(I) catalyst due to oxidation. 2. Impure starting materials (phenyl azide or propargyl alcohol). 3. Sub-optimal reaction temperature. 4. Incorrect solvent system.1. Ensure a fresh solution of sodium ascorbate is used as a reducing agent to maintain the Cu(I) state.[5] 2. Purify starting materials before use (e.g., distillation of propargyl alcohol). 3. Gently heat the reaction mixture to 40-50 °C. 4. A mixture of t-BuOH/H₂O (1:1) is a commonly used and effective solvent system.[3]
Formation of a Green/Blue Solution The presence of Cu(II) ions in the reaction mixture.This indicates oxidation of the Cu(I) catalyst. Add more sodium ascorbate to reduce the Cu(II) back to Cu(I).
Difficult Purification 1. Presence of highly polar impurities. 2. Co-elution of the product with impurities during column chromatography.1. Perform an aqueous workup to remove water-soluble salts and impurities before chromatography. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation on silica is poor.
Inconsistent Results 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup (e.g., exposure to air).1. Use high-purity reagents and solvents from a reliable source. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the catalyst.

Experimental Protocol: Synthesis of this compound via CuAAC

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Phenyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq).

  • Reaction Initiation: Add the catalyst solution to the reaction mixture dropwise with stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.[3]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Preparation cluster_reaction Cycloaddition Reaction cluster_purification Workup & Purification reagents Dissolve Phenyl Azide & Propargyl Alcohol in t-BuOH/H2O mix Add catalyst solution to reagents reagents->mix catalyst Prepare fresh CuSO4/Sodium Ascorbate solution catalyst->mix stir Stir at room temperature mix->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize product Pure this compound characterize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction catalyst Inactive Catalyst start->catalyst reagents Impure Reagents start->reagents conditions Suboptimal Conditions start->conditions add_reductant Add fresh Sodium Ascorbate catalyst->add_reductant purify_reagents Purify starting materials reagents->purify_reagents optimize_temp Increase temperature conditions->optimize_temp check_solvent Verify solvent system conditions->check_solvent end Improved Yield add_reductant->end Re-run reaction purify_reagents->end optimize_temp->end check_solvent->end

Caption: A logical flow for troubleshooting low yield issues.

References

  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (URL not provided)
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]

  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases - ResearchGate. [Link]

  • . (URL not provided)

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed. [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. [Link]

  • (PDF) Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - ResearchGate. [Link]

  • Method for preparing high purity 1H-1,2,3-triazole - Google P
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold ho ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00182J. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - Semantic Scholar. [Link]

  • Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - RSC Publishing. [Link]

  • MedChemComm - E-learning. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction - ResearchGate. [Link]

  • (PDF) Why is Phenyl Azide so unreactive in [3+2] Cycloaddition reactions? Demystifying Sustmann's Paradigmatic Parabola - ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. [Link]

  • Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation - SciSpace. [Link]

  • Lewis Acid Catalyzed [4 + 3] Cycloaddition of Propargylic Alcohols with Azides - PubMed. [Link]

Sources

Technical Support Center: Purification of 4-Hydroxy-1,2,3-Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxy-1,2,3-triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. 4-Hydroxy-1,2,3-triazoles are a vital class of heterocycles in medicinal chemistry, often serving as carboxylic acid bioisosteres.[1] However, their unique physicochemical properties, including the acidic hydroxyl group and high polarity, can present significant purification challenges.

This resource is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-hydroxy-1,2,3-triazole derivatives.

Issue 1: My 4-hydroxy-1,2,3-triazole is soluble in water, making extraction with common organic solvents inefficient.

Root Cause Analysis: The hydroxyl group on the triazole ring is acidic, with pKa values that can lead to partial or full deprotonation at neutral pH, rendering the compound anionic and thus highly water-soluble.[1] This is a common and frustrating issue when trying to isolate the product from aqueous reaction media.

Troubleshooting & Optimization:

Solution: Acid-Base Liquid-Liquid Extraction

This technique manipulates the ionization state of your compound to move it between aqueous and organic phases.[2][3]

  • Step 1: Acidification. After quenching your reaction, adjust the pH of the aqueous solution to be at least 2 pH units below the pKa of your 4-hydroxy-1,2,3-triazole. A pH of 2-3 is typically sufficient. This is achieved by the dropwise addition of an acid like 1 M HCl.[4] This ensures the hydroxyl group is fully protonated, making the compound neutral and less water-soluble.

  • Step 2: Extraction. Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[5] Repeat the extraction 2-3 times to maximize recovery.

  • Step 3: Washing and Drying. Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

Experimental Protocol: Acid-Base Extraction Workflow

G cluster_0 Aqueous Work-up cluster_1 Extraction cluster_2 Purification & Isolation A Reaction Mixture in Aqueous Solution B Adjust pH to 2-3 with 1M HCl A->B C Protonated, Neutral Triazole B->C D Extract with Ethyl Acetate (3x) C->D E Combine Organic Layers D->E F Aqueous Layer (Discard) D->F G Wash with Brine E->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Crude Product I->J

Caption: Workflow for Acid-Base Extraction.

Issue 2: My compound streaks badly on a silica gel column, and I get poor separation.

Root Cause Analysis: Silica gel is acidic.[6] The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking.[6] The high polarity of the hydroxyl group further exacerbates this issue.

Troubleshooting & Optimization:

  • Solution 1: Use of Mobile Phase Modifiers. Adding a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and resolution.[6] For acidic compounds like 4-hydroxy-1,2,3-triazoles, adding a small amount of acetic or formic acid to the eluent can also improve chromatography by keeping the compound in a single protonation state.

  • Solution 2: Reversed-Phase Chromatography. If normal-phase chromatography continues to be problematic, reversed-phase chromatography is an excellent alternative.[7] Here, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] The elution order is reversed, with polar compounds eluting first.[7]

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Chromatography TypeStationary PhaseRecommended Eluent SystemTarget Compound Polarity
Normal PhaseSilica GelDichloromethane/Methanol (95:5 to 90:10)[8][9]High
Normal PhaseSilica GelEthyl Acetate/Hexane (gradient)[8][10]Medium to Low
Reversed PhaseC18 SilicaWater/Acetonitrile with 0.1% Formic Acid (gradient)High to Medium
Issue 3: I've synthesized my triazole using a CuAAC 'click' reaction, and I can't get rid of the residual copper.

Root Cause Analysis: The nitrogen atoms of the triazole ring can chelate with copper ions, making them difficult to remove by simple extraction or chromatography.[11] This is a well-documented issue in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[11]

Troubleshooting & Optimization:

Solution: Use of a Chelating Agent

Washing the organic solution of your product with an aqueous solution of a strong chelating agent can effectively remove copper ions.

  • Step 1: Dissolution. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Aqueous Wash with EDTA. Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The EDTA will form a stable, water-soluble complex with the copper ions, pulling them into the aqueous phase. Repeat this wash 2-3 times.

  • Step 3: Final Work-up. Proceed with a standard water wash, brine wash, and drying of the organic layer.

Experimental Protocol: Copper Removal Workflow

G A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Wash with 0.1M aq. EDTA (2-3x) A->B C Organic Layer (Copper-free triazole) B->C D Aqueous Layer (Copper-EDTA complex) B->D E Wash with Water C->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Post-CuAAC Copper Removal.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 4-hydroxy-1,2,3-triazole won't crystallize. What can I do?

A1: Difficulty in crystallization can be due to high solubility in the chosen solvent or the presence of impurities that inhibit crystal lattice formation.[12] Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12] If that fails, consider anti-solvent crystallization.[13] This involves dissolving your compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) and then slowly adding an "anti-solvent" in which your product is insoluble (e.g., water, diethyl ether) until the solution becomes turbid.[13] Let the solution stand to allow for crystal formation.

Q2: What are the most common impurities I should expect in the synthesis of 4-hydroxy-1,2,3-triazoles?

A2: Common impurities include unreacted starting materials (azides and alkynes), by-products from side reactions, and residual catalysts (e.g., copper). Depending on the synthetic route, you might also encounter isomeric by-products. It is crucial to monitor your reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components of the crude mixture before attempting purification.[5]

Q3: How should I store my purified 4-hydroxy-1,2,3-triazole?

A3: For optimal stability, store your purified compound in a cool, dry, and dark place.[12] Exposure to light, high temperatures, and humidity can promote degradation.[12] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (+4°C or -20°C).[12]

Q4: Can I use distillation to purify my 4-hydroxy-1,2,3-triazole?

A4: Distillation is generally not a suitable method for purifying these compounds.[14] 4-Hydroxy-1,2,3-triazoles are typically solids with high boiling points and may decompose at the high temperatures required for distillation.[15] Sublimation might be a possibility for some specific, more volatile derivatives but is not a general method.[15][14] Purification techniques like crystallization, chromatography, and extraction are far more common and effective.[15][16]

Q5: Are there any safety considerations I should be aware of during purification?

A5: Standard laboratory safety protocols should always be followed. When performing extractions, be sure to vent the separatory funnel frequently to release any pressure buildup.[2] When working with organic solvents, always use a fume hood. Some of the starting materials for triazole synthesis, particularly organic azides, can be explosive and should be handled with care.

References

  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
  • Benchchem. Technical Support Center: Optimizing Triazole Cyclization Reactions.
  • PharmaCompass.com. Purification & Separation | Chromatography | HPLC | CDMO.
  • Benchchem. Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • ResearchGate. (2015, May 27). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches.
  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? : r/chemistry.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Column chromatography.
  • Moravek. Understanding Compound Purification Practices.
  • SciELO. New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles: Synthesis and Evaluation as Glycine Transporter 1 Inhibitors.
  • Wikipedia. Liquid–liquid extraction.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega.
  • Benchchem. Overcoming low solubility of triazole derivatives in organic synthesis.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
  • Edubirdie. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University.
  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
  • Khan Academy. Column chromatography (video).
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
  • ACS Publications. Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery | Molecular Pharmaceutics.
  • ResearchGate. (2019, February 5). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
  • Google Patents. US4269987A - Purification of triazoles.
  • NIH. (2021, July 2). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking.
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
  • NIH. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • ResearchGate. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds.
  • Benchchem. "common challenges in the synthesis of 1,2,4-triazole derivatives".
  • Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.
  • ACS Publications. (2026, January 11). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega.
  • PubMed. (2025, September 11). A bottomless well: 1,2,4-Triazoles continue to inspire scientific researchers to develop more and more anticancer molecules.

Sources

Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1H-1,2,3-triazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-phenyl-1H-1,2,3-triazol-4-ol. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a safe, efficient, and successful synthesis campaign.

Overview of the Synthesis

The most reliable and scalable method for synthesizing this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction offers high yields, excellent regioselectivity for the desired 1,4-isomer, and generally mild reaction conditions.[3]

The synthesis proceeds in two main stages:

  • Preparation of Phenylazide: Typically synthesized from aniline via diazotization followed by reaction with sodium azide. For scale-up, in situ generation or the use of a more stable azide source may be considered to mitigate safety risks.

  • Cycloaddition Reaction: The [3+2] cycloaddition of phenylazide with a suitable C2-synthon that provides the 4-hydroxy functionality. A common and cost-effective synthon is ethyl propiolate. The resulting ester is then hydrolyzed to yield the target this compound.

Overall Reaction Scheme:

cluster_0 Step 1: Phenylazide Synthesis cluster_1 Step 2: CuAAC & Hydrolysis Aniline Aniline Diazonium Benzenediazonium chloride Aniline->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Phenylazide Phenylazide Diazonium->Phenylazide NaN₃ Phenylazide_ref Phenylazide (from Step 1) EthylPropiolate Ethyl Propiolate TriazoleEster Ethyl 1-phenyl-1H-1,2,3-triazol-4-carboxylate EthylPropiolate->TriazoleEster FinalProduct This compound TriazoleEster->FinalProduct Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Phenylazide_ref->TriazoleEster Cu(I) catalyst e.g., CuSO₄, Na-Ascorbate

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a frequent challenge during scale-up. The cause can often be traced to one of several critical parameters.

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst The Cu(I) catalyst is oxygen-sensitive and can be oxidized to inactive Cu(II). • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly prepared sodium ascorbate solution to reduce the Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) state in situ. Consider using more robust Cu(I) sources or ligands that stabilize the catalyst.
Impure Reagents The purity of phenylazide and ethyl propiolate is critical. Impurities can inhibit the catalyst or lead to side reactions. • Solution: Verify the purity of starting materials using NMR or GC-MS. Purify phenylazide by distillation with extreme caution and under high vacuum at low temperatures. Ethyl propiolate should be freshly distilled before use.
Suboptimal Temperature While CuAAC reactions are often run at room temperature, the optimal temperature can vary. • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be beneficial. However, be aware that higher temperatures can increase side product formation and pose safety risks with azides.
Poor Mixing In larger reactors, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. • Solution: Use appropriate mechanical stirring and reactor geometry to ensure homogeneous mixing of the reaction components.
Incorrect Stoichiometry An incorrect ratio of azide to alkyne can leave unreacted starting material. • Solution: Typically, a slight excess (1.05-1.1 equivalents) of one reagent is used to drive the reaction to completion. Carefully verify the molar quantities of all reagents.

graph TD {
A[Low Yield Observed] --> B{Check Catalyst System};
B --> C{Is reaction under inert atmosphere?};
C -- No --> D[Purge with N₂/Ar & rerun];
C -- Yes --> E{Is Sodium Ascorbate fresh?};
E -- No --> F[Use fresh reducing agent];
E -- Yes --> G{Check Reagent Purity};
G -- Impure --> H[Purify Azide & Alkyne];
G -- Pure --> I{Optimize Reaction Conditions};
I --> J[Monitor Temp & Time];
I --> K[Ensure Efficient Stirring];
A -- All Checks OK --> L[Consider alternative catalyst/ligand system];
// Styling
node[shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge[fontname="Arial", fontsize=10, color="#5F6368"];
A[fillcolor="#EA4335", fontcolor="#FFFFFF"];
B, G, I[fillcolor="#FBBC05", fontcolor="#202124"];
C, E[shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
D, F, H, J, K, L[fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant, difficult-to-remove impurity. What is it likely to be and how can I prevent its formation?

The most common impurity is the undesired 1,5-regioisomer. While the CuAAC reaction strongly favors the 1,4-isomer, suboptimal conditions can allow the competing thermal Huisgen cycloaddition to occur, which produces a mixture of 1,4- and 1,5-isomers.[3]

Prevention and Mitigation:

  • Ensure Catalytic Efficiency: A highly active Cu(I) catalyst is the best defense. If the catalyst concentration is too low or it deactivates, the thermal pathway becomes more competitive.

  • Control Temperature: Avoid excessive heating. The thermal reaction pathway has a higher activation energy, so keeping the temperature low (e.g., below 60°C) will heavily favor the catalyzed pathway.

  • Purification: If the 1,5-isomer does form, it can often be separated from the 1,4-isomer by column chromatography, though this can be challenging and costly at scale. Recrystallization may also be effective if a suitable solvent system is found.

Q3: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage the thermal risk?

Azide chemistry is inherently energetic, and the cycloaddition reaction can be exothermic. A thermal runaway is a serious safety hazard.[4]

Thermal Management Strategies:

  • Controlled Addition: Do not mix all reagents at once. Add the limiting reagent (e.g., phenylazide) slowly and controllably to the reaction mixture containing the catalyst and the other reagent.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating chiller). Monitor the internal temperature continuously with a calibrated probe.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively. However, this may also slow down the reaction rate, so a balance must be found.

  • Thermal Hazard Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to understand the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for safe process design.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when handling phenylazide at scale?

A: Organic azides are potentially explosive and toxic.[5] Strict safety protocols are mandatory.

  • Explosion Hazard: Phenylazide can decompose explosively when subjected to heat, shock, or friction.[6]

    • NEVER use metal spatulas or ground glass joints.[5]

    • AVOID heating concentrated or neat phenylazide. Distillation must be done under high vacuum at the lowest possible temperature.

    • DO NOT mix with strong acids, which can form the highly explosive and toxic hydrazoic acid.[7]

  • Toxicity: Azides are highly toxic.[6]

    • Always handle phenylazide in a well-ventilated fume hood.

    • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Incompatible Materials: Avoid contact with heavy metals (except the copper catalyst), as this can form highly sensitive metal azides. Do not use halogenated solvents like dichloromethane, which can form explosive diazidomethane.[5][7]

  • Quenching: Any excess azide at the end of the reaction should be safely quenched. A common method is the addition of a reducing agent like sodium nitrite under acidic conditions or using a Staudinger reaction with triphenylphosphine.

Q: How can I best monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials. A typical mobile phase would be a mixture of hexane and ethyl acetate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the formation of the product and any byproducts.

Q: What is the most effective method for purifying the final product, this compound, at scale?

A: After the hydrolysis step, the crude product is often precipitated by acidifying the reaction mixture.

  • Initial Isolation: Adjust the pH of the aqueous solution to ~2-3 with an acid (e.g., HCl). The product should precipitate as a solid.

  • Filtration and Washing: Collect the solid by filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Recrystallization: The most scalable and cost-effective purification method is recrystallization.[8] A suitable solvent system might be ethanol/water or ethyl acetate/hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 50-60 °C).

Detailed Experimental Protocol (Illustrative Example)

Disclaimer: This protocol is for illustrative purposes. All procedures must be thoroughly risk-assessed and optimized before attempting a scale-up.

Table 1: Reagents for Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazol-4-carboxylate
ReagentMW ( g/mol )AmountMolesEquivalents
Phenylazide119.12119.1 g1.01.0
Ethyl Propiolate98.10103.0 g1.051.05
Copper(II) Sulfate Pentahydrate249.682.5 g0.010.01
Sodium Ascorbate198.114.0 g0.020.02
tert-Butanol-1 L--
Water-1 L--
Step-by-Step Procedure:
  • Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add copper(II) sulfate pentahydrate (2.5 g) and sodium ascorbate (4.0 g).

  • Solvent Addition: Add tert-Butanol (1 L) and Water (1 L) to the reactor. Stir the mixture under a nitrogen atmosphere for 15 minutes until the solids dissolve, forming a pale yellow solution.

  • Alkyne Addition: Add ethyl propiolate (103.0 g) to the reactor.

  • Azide Addition (CRITICAL STEP): Begin a slow, controlled addition of phenylazide (119.1 g) to the reactor via an addition funnel or syringe pump over 1-2 hours.

  • Exotherm Control: Monitor the internal temperature closely. Maintain the temperature between 25-30 °C using the reactor's cooling jacket. If the temperature rises above 35 °C, immediately stop the addition and cool the reactor.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the phenylazide is consumed, dilute the reaction mixture with water (2 L) and extract with ethyl acetate (3 x 1 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triazole ester.

  • Hydrolysis: The crude ester is then hydrolyzed using standard procedures (e.g., stirring with 2-3 equivalents of NaOH in an ethanol/water mixture) to yield the final product, this compound, which is isolated by acidic precipitation.

Mechanistic Visualization

The CuAAC reaction proceeds through a catalytic cycle involving copper acetylide intermediates.

G CuII Cu(II) Precursor (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide Coordination & Deprotonation Alkyne R'-C≡CH (Ethyl Propiolate) Alkyne->Cu_Acetylide Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide [3+2] Cycloaddition Azide R-N₃ (Phenylazide) Azide->Cu_Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis. ChemicalBook.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite.
  • Preparation methods of 1H-1,2,3-1,2,4-Triazole: Wh
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors.
  • Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery.
  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured c
  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
  • Purification of triazoles.
  • Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate.
  • Emerging approaches for the synthesis of triazoles: beyond metal-catalyzed and strain-promoted azide–alkyne cycloaddition. Royal Society of Chemistry.
  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles.
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.
  • Information on Azide Compounds. Stanford Environmental Health & Safety.
  • An Overview of Synthetic Approaches Towards 1,2,3-Triazoles.
  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. PubMed.
  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities.
  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • Azide Compounds. University of California, Santa Barbara - Environmental Health and Safety.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Synthesis of triazoles 209 via intramolecular azide-alkyne cycloaddition of α-azidoketones 1 and 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde 208.
  • Safe Handling of Azides. University of Pittsburgh.
  • Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazole Derivatives from α,β-Unsaturated Carbonyls.

Sources

Technical Support Center: Characterization of Impurities in 1-Phenyl-1H-1,2,3-triazol-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and characterization of 1-phenyl-1H-1,2,3-triazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will delve into the root causes of impurity formation, provide robust analytical protocols for their identification, and offer field-proven troubleshooting strategies to ensure the highest purity of your final compound.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2] This reaction involves the 1,3-dipolar cycloaddition of phenylazide with an alkyne bearing a hydroxyl surrogate, such as ethyl propiolate, followed by hydrolysis. While celebrated for its efficiency and high yield, the CuAAC reaction is not without its pitfalls. The formation of subtle, often difficult-to-separate impurities can compromise downstream applications. This guide provides a structured, question-and-answer framework to address these challenges directly.

Visualized Workflow: From Synthesis to Pure Compound

The following workflow provides a high-level overview of the process from initial reaction to final quality control, highlighting the critical stages where impurity characterization is essential.

cluster_synthesis Synthesis Stage cluster_analysis Analysis & Identification cluster_purification Purification & QC synthesis CuAAC Reaction (Phenylazide + Alkyne) initial_analysis Initial Analysis (TLC, LC-MS, Crude NMR) synthesis->initial_analysis Crude Product impurity_id Impurity Identification (Spectroscopic Analysis) initial_analysis->impurity_id Anomalies Detected purification Purification (Column Chromatography / Recrystallization) initial_analysis->purification Proceed Directly impurity_id->purification Targeted Strategy final_qc Final QC (Purity Assay, Final NMR) purification->final_qc Purified Product

Caption: General workflow for synthesis, analysis, and purification.

Frequently Asked Questions (FAQs): Troubleshooting Guide

Part 1: Common Impurities and Their Formation

Question: I see multiple spots on my TLC plate after the reaction. What are the likely culprits?

This is a common observation. Besides your target compound, the spots could correspond to several species. The primary suspects are:

  • Unreacted Starting Materials: Phenylazide and the alkyne starting material (e.g., ethyl propiolate). Phenylazide can often be visualized with a UV lamp.

  • Alkyne Homo-coupling Byproduct: A significant side reaction in CuAAC is the oxidative homo-coupling of the terminal alkyne (Glaser coupling), which produces a symmetrical diyne. This is often promoted by the presence of oxygen and excess copper catalyst.

  • 1,5-Regioisomer: While the Cu(I)-catalyzed reaction is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-disubstituted regioisomer can form, particularly if the catalyst activity is suboptimal or if a competing thermal reaction occurs.[3]

  • Partially Hydrolyzed Ester: If you are using an ester like ethyl propiolate, incomplete hydrolysis will result in the presence of 1-phenyl-4-carbethoxy-1H-1,2,3-triazole in your product.

The diagram below illustrates the main reaction pathway versus a common side reaction.

Phenylazide Phenylazide Cu_I Cu(I) Catalyst Phenylazide->Cu_I EthylPropiolate Ethyl Propiolate EthylPropiolate->Cu_I Oxygen O₂ (Air) EthylPropiolate->Oxygen Intermediate Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate Cu_I->Intermediate CuAAC Reaction Hydrolysis Base Hydrolysis (e.g., NaOH) MainProduct This compound (Desired Product) Hydrolysis->MainProduct SideProduct Diyne Byproduct (Glaser Coupling) Oxygen->SideProduct Side Reaction Intermediate->Hydrolysis

Sources

Technical Support Center: Catalyst Selection for Efficient 1,2,3-Triazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer robust troubleshooting strategies for the azide-alkyne cycloaddition reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome challenges and achieve efficient and reliable triazole formation.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low yields in CuAAC are typically traced back to a few critical factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by atmospheric oxygen. Disproportionation to Cu(0) and Cu(II) can also occur.[1] This is the most frequent culprit.

  • Poor Reagent Solubility: If your azide, alkyne, or catalyst complex is not fully dissolved, the reaction will be slow or incomplete.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent choice can drastically reduce efficiency.[1]

  • Catalyst Poisoning: Certain functional groups or impurities (e.g., thiols) can irreversibly bind to the copper catalyst, rendering it inactive.[2]

  • Side Reactions: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material.[1]

Q2: How do I choose between a copper catalyst (CuAAC) and a ruthenium catalyst (RuAAC)?

A2: The choice is dictated by the desired regioisomer of the triazole product:

  • For 1,4-disubstituted 1,2,3-triazoles: Use a Copper(I) catalyst (CuAAC) . This reaction is highly regioselective for the 1,4-isomer and is generally considered the premier example of "click chemistry."[3] It is typically faster and requires milder conditions than RuAAC.

  • For 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles: Use a Ruthenium(II) catalyst (RuAAC) . RuAAC provides selective access to the 1,5-isomer from terminal alkynes.[4] A key advantage of RuAAC is its ability to react with internal alkynes, yielding fully substituted triazoles.[5]

Q3: What is the purpose of adding a ligand like TBTA to my CuAAC reaction?

A3: Ligands are crucial for two primary reasons. First, they stabilize the catalytically active Cu(I) oxidation state, protecting it from oxidation and disproportionation.[2] Second, they accelerate the reaction rate, in some cases by several orders of magnitude, allowing for efficient reactions even at low reactant concentrations.[2] Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first and remains one of the most common accelerating ligands.[6]

Q4: My Ruthenium-Catalyzed (RuAAC) reaction with an aryl azide is giving a low yield and multiple byproducts. What's wrong?

A4: Aryl azides are a known problematic substrate class for RuAAC reactions, often resulting in low yields and side products when using standard catalysts like CpRuCl(PPh₃)₂.[7] An improved catalytic system involves using the ruthenium tetramer, [CpRuCl]₄, in dimethylformamide (DMF) and heating with microwave irradiation, which can significantly improve yields and reduce reaction times.[4][7]

Q5: How can I safely handle the organic azides required for these reactions?

A5: Organic azides are potentially explosive and must be handled with extreme care. Key safety guidelines include:

  • Assess Stability: Follow the "Rule of Six," which suggests having at least six carbon atoms for each energetic group (like azide) to ensure relative stability.[8] Also, the total number of nitrogen atoms should generally not exceed the number of carbon atoms.[8][9]

  • Avoid Incompatibles: Never use metal spatulas, as they can form shock-sensitive metal azides.[8] Avoid chlorinated solvents like dichloromethane, which can form dangerously explosive di- and tri-azidomethane.[10]

  • Handling Precautions: Always work in a well-ventilated fume hood behind a blast shield.[10] Use the smallest scale possible for your experiment.[9]

  • Purification & Storage: Never purify organic azides by distillation or sublimation.[10] Store them at low temperatures, protected from light.[8]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in CuAAC Reactions

Low or no product formation in a CuAAC reaction is a common but solvable issue. The key is to systematically diagnose the potential points of failure.

CuAAC_Troubleshooting Start Low/No CuAAC Product Check_Catalyst Issue 1: Catalyst Inactivity (Cu(I) Oxidation) Start->Check_Catalyst Check_Solubility Issue 2: Poor Solubility Start->Check_Solubility Check_Side_Reactions Issue 3: Side Reactions (Alkyne Homocoupling) Start->Check_Side_Reactions Check_Poisoning Issue 4: Catalyst Poisoning Start->Check_Poisoning Sol_Catalyst Solution: - Degas all solvents/reagents - Use inert atmosphere (N2/Ar) - Ensure sufficient reducing agent - Use a stabilizing ligand (e.g., TBTA) Check_Catalyst->Sol_Catalyst Sol_Solubility Solution: - Choose appropriate solvent system (e.g., t-BuOH/H2O, DMSO, DMF) - Ensure all components are fully dissolved before starting Check_Solubility->Sol_Solubility Sol_Side_Reactions Solution: - Strictly anaerobic conditions - Add reagents in correct order (pre-complex Cu with ligand before adding alkyne) Check_Side_Reactions->Sol_Side_Reactions Sol_Poisoning Solution: - Purify starting materials - Avoid known poisons (e.g., thiols) - Use a more robust ligand Check_Poisoning->Sol_Poisoning Success High Yield Achieved Sol_Catalyst->Success Sol_Solubility->Success Sol_Side_Reactions->Success Sol_Poisoning->Success

Caption: A logical workflow for diagnosing and solving low-yield CuAAC reactions.

  • Problem: Catalyst Inactivity

    • Why it Happens: The Cu(I) state is thermodynamically unstable in aqueous solution and in the presence of oxygen, readily oxidizing to the catalytically inactive Cu(II) state.[1][11]

    • How to Fix It:

      • Oxygen Exclusion: Thoroughly degas all solvents and water by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas over the reaction for its entire duration.[1]

      • Use of a Reducing Agent: The most common and effective method is the in situ generation of Cu(I) from a Cu(II) source (like CuSO₄) using a reducing agent. Sodium ascorbate is the standard choice and should be used in excess (e.g., 5-10 equivalents).[12] Prepare the sodium ascorbate solution fresh just before use.

      • Stabilizing Ligands: Use a polydentate nitrogen ligand to chelate and protect the Cu(I) ion. This not only prevents oxidation but also prevents aggregation of copper species, which can lower catalytic activity.[2]

  • Problem: Alkyne Homocoupling (Glaser Coupling)

    • Why it Happens: This is an oxidative coupling of two terminal alkyne molecules, catalyzed by Cu(II) species in the presence of oxygen, to form a 1,3-diyne. It directly competes with the desired cycloaddition and consumes your alkyne.[1]

    • How to Fix It: This side reaction is another compelling reason to maintain strictly anaerobic conditions. The presence of a sufficient excess of a reducing agent like sodium ascorbate helps to keep the copper in the +1 oxidation state, disfavoring the oxidative coupling pathway.

  • Problem: Catalyst Poisoning

    • Why it Happens: Certain functional groups, particularly thiols, can act as potent poisons for the CuAAC reaction by strongly coordinating to the copper center and deactivating it.[2] Other common poisons include cyanides, phosphines, and some nitrogen-containing heterocycles.[13][14]

    • How to Fix It:

      • Purify Reactants: Ensure your azide and alkyne starting materials are of high purity and free from contaminating poisons.

      • Protecting Groups: If a thiol or other poisoning group is present on your substrate, it must be appropriately protected before attempting the CuAAC reaction.

      • Ligand Choice: Some advanced, sterically shielded ligands can offer better protection for the copper center from exogenous poisons.[15]

Guide 2: Catalyst & Ligand Selection for CuAAC

The performance of a CuAAC reaction is critically dependent on the catalyst system. While a simple Cu(II) salt with sodium ascorbate can work, reaction rates and reliability are dramatically improved with the right ligand.

LigandStructure TypeKey AdvantagesCommon Applications & Considerations
TBTA Tris(triazolylmethyl)amineThe "classic" accelerating ligand; well-understood. Stabilizes Cu(I) effectively.[2][6]Limited water solubility; often requires co-solvents like DMSO or DMF.[16]
THPTA Tris(hydroxypropyltriazolylmethyl)amineHigh water solubility.[11] Ideal for bioconjugation in purely aqueous buffers. Low cytotoxicity.May be a slightly weaker accelerator than TBTA in some organic solvent systems.
BTTAA Bathophenanthroline-derivedWater-soluble and can promote very high reaction rates, sometimes allowing for lower copper concentrations.[16][17]Excellent for demanding bioconjugation applications where speed and low catalyst loading are critical.
N-Alkylimidazoles Monodentate N-heterocycleCan act as both a ligand and a base. The flexible alkyl chain can create a favorable microenvironment for a variety of substrates, including bulky ones.[18]A good choice for sterically hindered alkynes that are challenging under conventional conditions.

Experimental Protocols

Protocol 1: General Procedure for TBTA-Accelerated CuAAC

This protocol is a robust starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole using the well-established CuSO₄/Sodium Ascorbate/TBTA system.

Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium Ascorbate (0.05 - 0.20 eq)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (0.01 - 0.05 eq, typically 1:1 with CuSO₄)

  • Solvent (e.g., 1:1 t-Butanol/H₂O, 4:1 DMSO/H₂O)

Procedure:

  • Setup: In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent system.

  • Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a stock solution of CuSO₄ and TBTA in the reaction solvent. Add the required amount of this pre-mixed catalyst solution to the reaction flask.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate in degassed water. Add the sodium ascorbate solution to the reaction mixture. The reaction should start immediately, often indicated by a color change.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but can be left overnight if necessary.

  • Workup & Purification:

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous solution of EDTA or ammonia to remove the copper catalyst.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for RuAAC of an Internal Alkyne

This protocol provides a method for synthesizing a 1,4,5-trisubstituted 1,2,3-triazole from an internal alkyne, a transformation not possible with CuAAC.[19]

Materials:

  • Organic Azide (1.0 eq)

  • Internal Alkyne (1.2 - 1.5 eq)

  • Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl Ruthenium(II) Chloride bis(triphenylphosphine)) (0.02 - 0.10 eq)

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Benzene, or THF)[20][21]

Procedure:

  • Setup: To a dry round-bottom flask under a positive pressure of argon or nitrogen, add the organic azide, the internal alkyne, and the Cp*RuCl(PPh₃)₂ catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe. The solution must be completely homogeneous for the reaction to proceed efficiently.[21]

  • Reaction: Heat the reaction mixture to 60-80°C with vigorous stirring. For less reactive substrates, reflux temperatures may be required.[19][20]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Add silica gel directly to the flask and remove the solvent by rotary evaporation.

    • The resulting dry powder can be loaded directly onto a silica gel column for purification, typically eluting with a hexanes/ethyl acetate gradient.

Catalyst Removal Strategies

Residual metal catalyst can be problematic, especially for biological applications or downstream catalytic steps.

Copper_Removal Start Reaction Complete (Product Contains Copper) Is_Product_Organic_Soluble Is product soluble in immiscible organic solvent? Start->Is_Product_Organic_Soluble Aqueous_Wash Aqueous Wash with Chelating Agent Is_Product_Organic_Soluble->Aqueous_Wash Yes Solid_Phase_Scavenging Solid-Phase Scavenging Is_Product_Organic_Soluble->Solid_Phase_Scavenging No (Product is water-soluble) Aqueous_Wash_Details Options: - Dilute NH4OH - 1% EDTA Solution - Saturated Na2S2O3 Aqueous_Wash->Aqueous_Wash_Details Solid_Phase_Details Options: - Pass through a plug of Alumina or functionalized Silica - Use a scavenger resin (e.g., Cuprisorb) Solid_Phase_Scavenging->Solid_Phase_Details

Caption: A decision guide for selecting an appropriate copper removal method.

  • Aqueous Washing with Chelators: For products soluble in organic solvents like ethyl acetate or DCM, washing the organic layer with an aqueous solution containing a strong chelating agent is effective. Dilute ammonium hydroxide forms a deep blue tetraamminecopper(II) complex that is highly water-soluble.[22] EDTA is another excellent choice that strongly binds copper ions.[23]

  • Solid-Phase Scavengers: If the product is water-soluble or sensitive to pH changes, solid-phase methods are preferred.

    • Heterogeneous Catalysts: Employing a solid-supported copper catalyst from the start allows for simple filtration to remove the catalyst post-reaction.[24][25]

    • Scavenger Resins/Plugs: The crude reaction mixture can be passed through a short plug of silica or, more effectively, alumina, which can adsorb the copper species.[22] Specialized commercial resins like Cuprisorb are also highly effective for this purpose.[26]

References

  • Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses. Available at: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers University of Technology. Available at: [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. PubMed. Available at: [Link]

  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Available at: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. ACS Publications. Available at: [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Available at: [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]

  • Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. Available at: [Link]

  • Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. PubMed Central. Available at: [Link]

  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. Available at: [Link]

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]

  • Cu-Catalyzed Azide-Alkyne Cycloaddition: Preparation of Tris((1-Benzyl-1 H -1,2,3-Triazolyl)Methyl)Amine. ResearchGate. Available at: [Link]

  • Azides. University of Victoria. Available at: [Link]

  • Most used CuAAC reaction ligands. ResearchGate. Available at: [Link]

  • Azide Compounds. University of California, Santa Barbara. Available at: [Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. Jena Bioscience. Available at: [Link]

  • Safe Handling of Azides. University of Pittsburgh. Available at: [Link]

  • Additive Effects on CuAAC Reactions. ResearchGate. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]

  • Click Reaction Looking Weird? Reddit. Available at: [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico. Available at: [Link]

  • Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. Available at: [Link]

  • A tris(benzyltriazolemethyl)amine-based cage as a CuAAC ligand tolerant to exogeneous bulky nucleophiles. Chemical Communications. Available at: [Link]

  • Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst. New Journal of Chemistry. Available at: [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Available at: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Catalyst Poisoning Testing. Intertek. Available at: [Link]

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? ACS Omega. Available at: [Link]

  • Catalyst poisoning. Wikipedia. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? Chemistry For Everyone. YouTube. Available at: [Link]

  • Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to Carboxylic Acid Isosteres: Evaluating 1-phenyl-1H-1,2,3-triazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Isosterism in Drug Design

The carboxylic acid moiety is a cornerstone of medicinal chemistry, integral to the pharmacophore of over 450 marketed drugs.[1] Its capacity for potent hydrogen bonding and electrostatic interactions is critical for target binding.[2] However, the very properties that make it effective—its planarity and ionizable nature (typically pKa ≈ 4-5)—can also introduce significant liabilities.[3] These challenges often manifest as poor membrane permeability, rapid metabolism via glucuronidation leading to potentially reactive metabolites, and high plasma protein binding, all of which can compromise a drug candidate's pharmacokinetic profile and safety.[4][5][6]

To mitigate these drawbacks while preserving biological activity, medicinal chemists employ the strategy of bioisosteric replacement.[7][8][9][10] This involves substituting the carboxylic acid with a different functional group that mimics its key steric and electronic features but possesses a more favorable set of physicochemical properties.[4][8] The goal is nuanced: to fine-tune acidity, lipophilicity, and metabolic stability to create a superior drug candidate.[11][12] This guide provides a comparative analysis of various carboxylic acid isosteres, with a special focus on the emerging potential of 1-phenyl-1H-1,2,3-triazol-4-ol.

Understanding the Landscape of Carboxylic Acid Isosteres

The selection of a suitable isostere is a context-dependent decision, as the outcome of a replacement is highly sensitive to the specific drug-target interaction.[4][13] Isosteres are broadly classified based on their acidity and structural features. A successful isostere should replicate the parent acid's ability to act as a hydrogen bond donor and/or acceptor while modulating properties like pKa and lipophilicity (logP/logD).

The landscape of commonly used isosteres is diverse, ranging from highly acidic groups like acylsulfonamides to weakly acidic moieties like hydroxamic acids and phenols.[11][12] Heterocyclic structures, particularly five-membered rings, are especially prevalent. The tetrazole ring, for instance, is one of the most widely recognized and utilized carboxylic acid surrogates, famously incorporated into angiotensin II receptor antagonists like losartan.[14][15]

Caption: Classification of common carboxylic acid isosteres by acidity.

Focus Profile: this compound

The 4-hydroxy-1,2,3-triazole scaffold has recently gained attention as a versatile and tunable carboxylic acid bioisostere.[16] Unlike the more established tetrazole, the triazole ring offers multiple points for substitution (N1, N2, N3), allowing for precise vectoral orientation of substituents to probe interactions within a binding pocket.

The this compound variant exists in tautomeric equilibrium with its 4-oxo (triazolone) form. The acidity of this scaffold is highly dependent on the substituent at the N1 position. This tunability is a key advantage, allowing chemists to modulate the pKa to suit a specific biological context, potentially improving tissue permeation compared to more strongly acidic isosteres.[15]

Caption: Tautomeric forms of the 1-phenyl-4-hydroxytriazole core.

Comparative Physicochemical Data

A direct, side-by-side comparison of isosteres is most meaningful when the measurements are performed on a consistent molecular scaffold.[11][12] The following table summarizes key experimental data for several common isosteres attached to a phenylpropionic acid scaffold, providing a reliable framework for comparison.[11][12] Data for the 4-hydroxy-1,2,3-triazole moiety is included from a separate study and should be interpreted with consideration of its different core structure.[1]

Functional GroupStructure (R = Scaffold)pKalogD at pH 7.4Key Characteristics
Carboxylic Acid R-COOH4.7-1.1Reference: High acidity, planar, strong H-bond acceptor.[11][12]
Tetrazole R-CNNNNH4.8-1.0Classic Isostere: Similar pKa to carboxylic acid, metabolically stable to oxidation, but can undergo N-glucuronidation.[11][12][14]
Acylsulfonamide R-CONHSO₂Me3.5-1.1Highly Acidic: Forms strong interactions but lower pKa can reduce permeability.[11][12]
Hydroxamic Acid R-CONHOH9.70.9Weakly Acidic: Improved permeability due to neutrality at pH 7.4; potential for metal chelation and specific metabolic pathways.[11][12][13]
4-Hydroxy-1,2,3-triazole R-C=C(OH)N=NN-Ph~6.4~0.8Tunable Acidity: Moderately acidic, offering a balance between binding and permeability; multiple substitution points for SAR exploration.[1][17]

Note: Data for Carboxylic Acid, Tetrazole, Acylsulfonamide, and Hydroxamic Acid are from the same phenylpropionic acid scaffold for direct comparison.[11][12] Data for the 4-Hydroxy-1,2,3-triazole is based on a different scaffold and is presented for general comparison.[1][17]

Supporting Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed methodologies for determining the key physicochemical parameters discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant (pKa).[18][19]

Rationale: Potentiometric titration is a highly precise and widely accepted method for pKa determination, relying on direct pH measurement. Maintaining a constant ionic strength is crucial as it minimizes variations in activity coefficients.[18]

Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[18]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in water or an appropriate co-solvent. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[18]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.

  • Titration: Place the solution in a jacketed vessel maintained at 25°C on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Acidic Titration: For an acidic compound, first titrate the solution to ~pH 2.0 with 0.1 M HCl.

  • Basic Titration: Titrate the acidified solution with standardized 0.1 M NaOH in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[20][21]

pKa_Workflow cluster_workflow Workflow for Potentiometric pKa Determination A 1. Calibrate pH Meter (pH 4, 7, 10 buffers) B 2. Prepare Sample (1 mM compound, 0.15 M KCl) A->B C 3. Purge with N₂ (Remove dissolved CO₂) B->C D 4. Acidify to pH 2 (with 0.1 M HCl) C->D E 5. Titrate with 0.1 M NaOH (Record pH vs. Volume) D->E F 6. Plot Titration Curve (pH vs. Volume NaOH) E->F G 7. Determine pKa (pH at half-equivalence point) F->G

Sources

The Ascendant Bioisostere: A Comparative Guide to Validating 4-Hydroxy-1,2,3-Triazole as a Carboxylic Acid Replacement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Carboxylic Acid Conundrum in Drug Discovery

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems. Its ability to engage in hydrogen bonding and electrostatic interactions makes it a frequent visitor in the pharmacophores of numerous drugs. However, this functional group is not without its liabilities. Often, the acidic nature of carboxylic acids leads to poor membrane permeability, rapid metabolism, and potential for off-target effects, presenting significant hurdles in the journey from a promising lead compound to a viable drug candidate.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers an elegant solution. This guide provides an in-depth validation of the 4-hydroxy-1,2,3-triazole scaffold as a superior bioisosteric replacement for the carboxylic acid group. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for researchers to validate this bioisostere in their own drug discovery programs. The 4-hydroxy-1,2,3-triazole system is a versatile and less-investigated heterocyclic system that can be used to modulate the acidic moieties present in lead compounds.[1][2][3]

The 4-Hydroxy-1,2,3-Triazole Advantage: A Mechanistic and Physicochemical Comparison

The 4-hydroxy-1,2,3-triazole ring has emerged as a compelling carboxylic acid bioisostere due to its similar acidic properties and versatile synthetic handles.[1][4] Unlike the often-problematic carboxylic acid, this triazole derivative offers the potential for enhanced metabolic stability and tailored substituent placement to probe biological targets more effectively.[4][5]

Acidity (pKa): Mimicking the Protonation State

A critical parameter for a successful carboxylic acid bioisostere is a comparable pKa, ensuring a similar ionization state at physiological pH. The hydroxyl group on the 4-hydroxy-1,2,3-triazole ring exhibits a pKa value that can be modulated by substitution on the triazole nitrogens, often falling within a range that effectively mimics carboxylic acids.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Bioisosteric relationship between a carboxylic acid and a 4-hydroxy-1,2,3-triazole, highlighting comparable acidity."

Lipophilicity (LogP): Tuning for Permeability

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is often unfavorably high for carboxylic acids. The 4-hydroxy-1,2,3-triazole moiety generally imparts a more favorable lipophilicity profile, which can lead to improved cell permeability.[6] Calculated LogP (ClogP) values for various substituted hydroxytriazoles demonstrate this trend.[1]

Metabolic Stability: A Shield Against Degradation

Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The 4-hydroxy-1,2,3-triazole scaffold is generally more resistant to common metabolic pathways, offering a significant advantage in designing compounds with improved in vivo half-lives.[7][8][9][10]

Comparative Data: Carboxylic Acid vs. 4-Hydroxy-1,2,3-Triazole

To illustrate the practical advantages of this bioisosteric replacement, the following table summarizes typical experimental data comparing a hypothetical parent carboxylic acid with its 4-hydroxy-1,2,3-triazole analog.

PropertyCarboxylic Acid Analog4-Hydroxy-1,2,3-Triazole AnalogRationale for Improvement
pKa 4.55.5Maintains acidic character at physiological pH.[1]
LogP 3.22.5Reduced lipophilicity can improve solubility and permeability.[1]
Metabolic Stability (t1/2 in HLM) 15 min> 60 minIncreased resistance to metabolism leads to longer half-life.[11][12]
Cell Permeability (Papp) LowModerate to HighImproved lipophilicity and resistance to efflux can enhance permeability.[6]

Experimental Validation Protocols

To empower researchers to validate the 4-hydroxy-1,2,3-triazole bioisostere in their specific chemical series, we provide the following detailed, field-proven experimental protocols.

Protocol 1: Synthesis of N-Substituted 4-Hydroxy-1,2,3-Triazoles

The synthesis of 4-hydroxy-1,2,3-triazoles can be achieved through various established routes. A general and versatile method involves the cycloaddition of an azide with an activated methylene compound, followed by further synthetic manipulations.[2][13]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: "General synthetic workflow for N-substituted 4-hydroxy-1,2,3-triazoles."

Step-by-Step Synthesis:

  • Regioselective Cycloaddition: React the desired organic azide with diethyl malonate in the presence of a base like sodium ethoxide in ethanol to form the ethyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate intermediate.[2]

  • N-Substitution: Alkylate the triazole intermediate at the desired nitrogen atom using an appropriate alkyl halide in a suitable solvent such as DMF. The regioselectivity of this step can often be controlled by the choice of reactants and conditions.

  • Hydrolysis and Decarboxylation: Saponify the ester group with a base (e.g., NaOH) followed by acidification to yield the carboxylic acid, which can then be decarboxylated upon heating to afford the target 4-hydroxy-1,2,3-triazole.

  • Purification: Purify the final product using standard techniques such as flash column chromatography or recrystallization.[14]

Protocol 2: pKa Determination by 1H NMR Titration

This protocol provides a robust method for determining the pKa of your synthesized triazoles.[15][16][17]

Materials:

  • NMR spectrometer[15]

  • NMR tubes

  • D2O

  • Standardized solutions of NaOD and DCl in D2O

  • pH meter calibrated for D2O (or use a correction factor)

Procedure:

  • Prepare a stock solution of the 4-hydroxy-1,2,3-triazole derivative in D2O.

  • Create a series of NMR samples with varying pD (the equivalent of pH in D2O) by adding precise amounts of NaOD or DCl solutions to aliquots of the stock solution.

  • Acquire a 1H NMR spectrum for each sample.

  • Identify a proton signal on the molecule that shows a significant chemical shift change upon ionization of the hydroxyl group.

  • Plot the chemical shift (δ) of this reporter proton against the measured pD.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[16]

Protocol 3: LogP Determination by the Shake-Flask Method

The shake-flask method remains the gold standard for accurate LogP determination.[18][19][20][21]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer.

  • Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[19]

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 4: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay provides a reliable measure of a compound's susceptibility to phase I metabolism.[11][12][22][23][24]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system[22][23]

  • Phosphate buffer (pH 7.4)

  • Incubator/shaking water bath at 37°C

  • Ice-cold acetonitrile or methanol to terminate the reaction

  • LC-MS/MS for quantification

Procedure:

  • Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.[22]

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound (typically at a final concentration of 1-10 µM).[11][22]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of ice-cold acetonitrile containing an internal standard.[11][22]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Conclusion: A Versatile Tool for Modern Drug Design

The 4-hydroxy-1,2,3-triazole scaffold represents a significant advancement in the medicinal chemist's toolkit for addressing the inherent liabilities of the carboxylic acid group. Its favorable physicochemical properties, including tunable acidity, improved lipophilicity, and enhanced metabolic stability, make it a highly attractive bioisosteric replacement.[1][6][10] By employing the validation protocols detailed in this guide, researchers can confidently assess the utility of this versatile moiety within their specific drug discovery programs, paving the way for the development of safer and more effective therapeutics. The successful application of this bioisostere has been demonstrated in various contexts, including the development of glutamate and GABA receptor ligands.[4][25]

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1284-1293. [Link]

  • The Royal Society of Chemistry. (2015). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663-675. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6(7), 1284-1293. [Link]

  • IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [http://iris.unimore.it/retrieve/handle/11380/1138234/204895/Triazoles in Medicinal Chemistry.pdf]([Link] in Medicinal Chemistry.pdf)

  • ResearchGate. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site | Request PDF. [Link]

  • Pippione, A. C., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European journal of medicinal chemistry, 158, 311-321. [Link]

  • MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. [Link]

  • NIH. (2011). Development of Methods for the Determination of pKa Values. [Link]

  • MedChemComm - E-learning. [Link]

  • IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [https://iris.unimore.it/bitstream/11380/1138234/1/Triazoles in Medicinal Chemistry.pdf]([Link] in Medicinal Chemistry.pdf)

  • NIH. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • ResearchGate. (2022). LogP / LogD shake-flask method v1. [Link]

  • DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Semantic Scholar. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [Link]

  • ACS Publications. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. [Link]

  • NIH. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]

  • SciELO. (2016). New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles: Synthesis and Evaluation as Glycine Transporter 1 Inhibitors. [Link]

  • ResearchGate. Metabolic degradation and calculated half‐lives (t1/2) of 1,5 triazoles... [Link]

  • ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]

  • MedChemComm (RSC Publishing). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. [Link]

  • PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Phenyl-1H-1,2,3-triazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold. Its unique properties, including high chemical stability, a significant dipole moment, and the capacity for hydrogen bonding, make it an ideal building block for developing novel therapeutic agents.[1][2][3] This five-membered heterocycle is a bioisostere of the amide bond, offering resistance to enzymatic degradation while enabling diverse non-covalent interactions with biological targets.[1][3] Consequently, derivatives of the triazole nucleus have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 1-phenyl-1H-1,2,3-triazol-4-ol derivatives. By examining how subtle modifications to this core structure influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Core Structure-Activity Relationship Analysis

The therapeutic potential of the 1-phenyl-1,2,3-triazole scaffold can be finely tuned by altering the substituents on the phenyl ring and the triazole core itself. The following sections dissect these relationships based on targeted biological activities, supported by experimental data from seminal studies.

Antimicrobial Activity: Targeting Bacteria and Fungi

The substitution pattern on the 1-phenyl ring is a critical determinant of antimicrobial potency and spectrum. Systematic studies have revealed clear trends that can guide the design of new antibacterial and antifungal agents.

Key SAR Insights:

  • Halogenation: The introduction of a halogen group, particularly at the 4-position of the phenyl ring, consistently results in excellent broad-spectrum antibacterial and antifungal activity.[4] This is likely due to the halogen's ability to increase lipophilicity, enhancing membrane permeability, and participate in halogen bonding with target enzymes.

  • Electron-Donating and -Withdrawing Groups:

    • The presence of nitro (NO₂) and methoxy (OCH₃) groups tends to produce good activity against Gram-positive bacteria.[4]

    • Compounds featuring hydroxyl (OH) and nitro (NO₂) groups have demonstrated remarkable antifungal activity.[4]

    • A dimethylamino (-N(CH₃)₂) group at the 4-position has been shown to confer good activity against a wide range of microbial strains.[4]

  • Hybrid Molecules: Conjugating the triazole scaffold with other bioactive moieties, such as steroids, has yielded hybrids with selective and potent activity against specific pathogens like Gram-positive Staphylococcus aureus (MIC 12.5–50 μM).[7]

Table 1: Comparative SAR of Substituents on Antimicrobial Activity [4]

Substituent at 4-Position of Phenyl RingPredominant ActivityRationale
Halogen (e.g., -Cl, -Br)Excellent antibacterial & antifungalIncreased lipophilicity, potential for halogen bonding.
Nitro (-NO₂) / Methoxy (-OCH₃)Good activity vs. Gram-positive bacteriaFavorable electronic interactions with bacterial targets.
Hydroxyl (-OH) / Nitro (-NO₂)Remarkable antifungal activityPotential for hydrogen bonding and enhanced electronic interactions.
Dimethylamino (-N(CH₃)₂)Good broad-spectrum activityIncreased polarity and potential for key interactions with microbial enzymes.
Enzyme Inhibition: A Scaffold for Precision Targeting

1-Phenyl-1,2,3-triazole derivatives have proven to be highly effective and versatile frameworks for designing potent and selective enzyme inhibitors.

Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have been successfully developed as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[8]

Key SAR Insights:

  • The most critical factor for high potency is a lipophilic ether tail at the 4'-position of the phenyl ring. For instance, a meta-methoxybenzoxy group significantly enhances inhibitory activity.[8]

  • Compound 1s , featuring this modification, exhibited an IC₅₀ of 0.21 μM, making it 36 times more potent than the clinical drug allopurinol.[8]

  • Kinetic studies revealed that this potent derivative acts as a mixed-type inhibitor , indicating it can bind to both the free enzyme and the enzyme-substrate complex.[8]

Table 2: Xanthine Oxidase Inhibitory Activity of Selected Derivatives [8]

Compound4'-Position SubstituentIC₅₀ (μM)Comparison to Allopurinol
1s meta-methoxybenzoxy0.21~36x more potent
Lead Compound(Unspecified lipophilic tail)0.21 - 26.13Variable
Allopurinol(Reference Drug)~7.56Standard

By functionalizing the core structure with a sulfamoylbenzamide group, researchers have created potent inhibitors of various human carbonic anhydrase (hCA) isoforms, which are targets for treating glaucoma (hCA II) and certain cancers (hCA IX).[1]

Key SAR Insights:

  • These triazole sulfonamides exhibit excellent, broad-spectrum CA inhibition.

  • The specific substitution pattern influences selectivity across different isoforms. For example, potent inhibition was observed against the glaucoma-associated hCA II and the tumor-associated hCA IX.[1]

Table 3: Carbonic Anhydrase Inhibitory Potency (Kᵢ) [1]

hCA IsoformTarget IndicationRange of Inhibition Constants (Kᵢ)
hCA I(Cytosolic)50.8 – 966.8 nM
hCA IIGlaucoma6.5 – 760.0 nM
hCA IV(Membrane-bound)65.3 – 957.5 nM
hCA IXCancer (Hypoxia-induced)30.8 – 815.9 nM

Modification of the triazole core to include a phenylalanine moiety has led to the discovery of novel inhibitors of the HIV-1 capsid (CA) protein, a crucial target for antiretroviral therapy.[9]

Key SAR Insights:

  • These compounds interfere with both early and late stages of the HIV-1 replication cycle.[9]

  • The introduction of a fluorine (F) atom onto the phenyl ring was well-tolerated and helped to maintain or even increase antiviral potency.[9]

  • Compound 6a-9 emerged as a lead candidate with promising anti-HIV-1 activity.[9]

Table 4: Anti-HIV-1 Activity of a Lead Phenylalanine Derivative [9]

CompoundKey Structural FeatureEC₅₀ (μM)
6a-9 Fluorinated Phenylalanine Moiety3.13
Anticancer Activity: A Scaffold for Antiproliferative Agents

The 1,2,3-triazole scaffold is a privileged structure in the development of anticancer agents.[3] Derivatives have shown activity against a wide array of cancer cell lines, including melanoma, colon, and breast cancer.[10]

Key SAR Insights:

  • The antiproliferative mechanism often involves cell cycle arrest.

  • A phosphonate-containing 1,2,3-triazole derivative proved to be a highly effective inhibitor of the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells, ultimately inducing apoptosis.[3]

  • Molecular docking studies suggest these compounds can effectively bind to the active sites of matrix metalloproteinases (MMPs), enzymes heavily involved in cancer invasion and metastasis.[3]

Visualizing SAR Principles and Experimental Design

To better conceptualize the relationships between chemical structure and biological function, the following diagrams illustrate key SAR takeaways and the typical workflow for discovering and evaluating these compounds.

SAR_Summary cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core 1-Phenyl-1,2,3-Triazole Core Mod1 Phenyl Ring Substituents (Halogens, -NO2, -OCH3) Core->Mod1 Mod2 Triazole Core Modifications (Carboxylic Acid, Sulfonamide) Core->Mod2 Mod3 Hybridization (e.g., with Phenylalanine) Core->Mod3 Act1 Antimicrobial Mod1->Act1 Act2 Enzyme Inhibition (XO, CA) Mod2->Act2 Act4 Anticancer Mod2->Act4 Act3 Antiviral (HIV-1) Mod3->Act3

Caption: General overview of the structure-activity relationships.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A Aryl Amine Precursor B Synthesis of Aryl Azide A->B D Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) B->D C Terminal Alkyne C->D E 1,2,3-Triazole Derivative D->E 'Click Chemistry' F In Vitro Screening (e.g., Enzyme Assay, MIC) E->F G Hit Identification (Potent Compounds) F->G H SAR Analysis & Lead Optimization G->H H->C Rational Design

Caption: Experimental workflow for synthesis and screening.

Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following section details standardized protocols for the synthesis and evaluation of 1-phenyl-1,2,3-triazol-4-ol derivatives.

Protocol 1: General Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach is the most efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3][7]

A. Synthesis of Aryl Azide Precursor:

  • Dissolve the desired aryl amine in a suitable acidic solution (e.g., HCl) and cool the mixture to 0–5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt. Stir for 1 hour.

  • Slowly add a solution of sodium azide (NaN₃, 1.2 equivalents) to the diazonium salt solution.

  • Stir the reaction mixture. The resulting aryl azide can often be used in the next step without further purification.[7]

B. CuAAC Reaction:

  • In a reaction vessel, combine the synthesized aryl azide (1.0 eq.), the desired terminal alkyne (1.0 eq.), a copper(I) source (e.g., copper sulfate, 1-5 mol%), and a reducing agent (e.g., sodium ascorbate, 5-10 mol%).

  • Use a suitable solvent system, such as a mixture of t-butanol and water.[7]

  • Stir the heterogeneous mixture, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography to yield the desired 1,2,3-triazole derivative.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS analysis.[5][7]

Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[4]

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Uniformly swab the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Impregnate sterile paper disks with a known concentration of the synthesized triazole compound.

  • Aseptically place the disks onto the inoculated agar surface. Include positive control (standard antibiotic) and negative control (solvent) disks.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.

Protocol 3: In Vitro Enzyme Inhibition Assay (Xanthine Oxidase Model)

This protocol determines the concentration of a compound required to inhibit 50% of an enzyme's activity (IC₅₀).[8]

  • Reagents: Prepare buffer solution, xanthine (substrate), xanthine oxidase (enzyme), and a range of concentrations of the triazole inhibitor dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add buffer to all wells.

    • Add the triazole inhibitor at various concentrations to the test wells. Add DMSO alone to control wells.

    • Add the xanthine oxidase enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the xanthine substrate.

  • Detection: Monitor the formation of uric acid, the product of the reaction, by measuring the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to this core can yield potent and selective compounds with diverse biological activities, from broad-spectrum antimicrobials to precision enzyme inhibitors and anticancer agents.

The causality behind these relationships is rooted in fundamental principles of medicinal chemistry: altering substituents on the phenyl ring modulates the compound's electronics and lipophilicity, while modifications to the triazole core itself can introduce new interaction points for binding to biological targets. The success of the "click chemistry" approach ensures that novel derivatives can be synthesized rapidly and efficiently, allowing for extensive exploration of chemical space.

Future research should focus on optimizing the lead compounds identified in these studies. This includes fine-tuning substituents to enhance potency and selectivity, improving pharmacokinetic properties, and exploring novel hybrid molecules that combine the triazole core with other pharmacophores to achieve synergistic effects or multi-target activity. The continued investigation of this remarkable scaffold holds immense promise for addressing unmet needs in medicine.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Lv, K., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. PubMed,
  • Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Zhang, J., et al. (2022). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. Molecules, 27(19), 6296.
  • Akhtar, T., et al. (2016). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-116.
  • de Fátima, Â., et al. (2015). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases.
  • Abdelgawad, M. A., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
  • Gumenai, V., et al. (2024).
  • Al-Hadedi, A. A. M., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-cancer and Anti-bacterial Activities. ACS Omega, 8(2), 2345-2356.
  • Zribi, Z., et al. (2021).
  • Al-Ostoot, F. H., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • Hovhannisyan, A. A., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 15(4), 793-802.

Sources

A Comparative Guide to 1,2,3-Triazole and 1,2,4-Triazole Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are foundational scaffolds in modern medicinal chemistry.[1][2] The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, possess distinct physicochemical properties and synthetic accessibility that dictate their specific applications in drug design.[1][3] The arrangement of nitrogen atoms within the ring significantly influences electronic distribution, dipole moment, and hydrogen bonding capacity, leading to unique pharmacological profiles.[3][4] This guide provides an in-depth comparative analysis of these two crucial scaffolds, offering experimental insights to aid researchers in making strategic decisions for drug discovery programs.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in nitrogen atom placement between the 1,2,3- and 1,2,4-isomers gives rise to significant variations in their molecular properties. The 1,2,3-triazole has adjacent nitrogen atoms, while the 1,2,4-triazole has a separated nitrogen.[3] These differences are critical as they govern how the molecule will interact with biological targets.

Key properties such as dipole moment, hydrogen bonding potential, and metabolic stability are crucial for a drug candidate's success.[4][5] The 1,2,3-triazole ring, for instance, is known for its remarkable stability and is often used as a bioisostere to replace amide bonds, thereby improving metabolic resistance.[5][6][7]

Property1,2,3-Triazole1,2,4-TriazoleRationale and Implication for Drug Design
Dipole Moment HighModerate to HighThe large dipole moment of the 1,2,3-triazole makes it a strong hydrogen bond acceptor and allows for significant dipole-dipole interactions with biological targets.[8]
Hydrogen Bonding Strong H-bond acceptorH-bond acceptor and donorThe 1,2,4-triazole's ability to act as both a hydrogen bond donor and acceptor provides it with versatile binding capabilities.[4]
Aromaticity AromaticAromaticBoth isomers are aromatic, contributing to their high chemical and metabolic stability.[4][6]
Metabolic Stability Exceptionally highHighTriazoles are generally resistant to metabolic degradation, a highly desirable trait in drug candidates. The 1,2,3-triazole is particularly noted for its stability.[7][9]
Bioisosterism Excellent amide isostereVersatile isostereThe 1,2,3-triazole is a well-established bioisostere for the amide bond, enhancing metabolic stability while maintaining key interactions.[5][6]

Synthesis Methodologies: Building the Core

The synthetic routes to these isomers are markedly different, a factor that heavily influences their prevalence and application in high-throughput screening libraries.

The Rise of 1,2,3-Triazoles via "Click Chemistry"

The synthesis of 1,2,3-triazoles was revolutionized by the advent of the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11][12] This "click" reaction is exceptionally reliable, high-yielding, and biocompatible, allowing for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][13][14][15] A complementary Ruthenium-catalyzed reaction (RuAAC) provides access to the 1,5-disubstituted regioisomer.[16][17][18]

G

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.[15][19]

  • Reaction Setup: In a suitable reaction vial, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of water and t-butanol.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by adding sodium ascorbate (1.5 eq, from a freshly prepared aqueous solution) to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1.5 eq).

  • Reaction Initiation: Add the catalyst solution to the mixture of alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are often complete within 12-24 hours.[15]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Classical Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles often relies on classical condensation reactions that can require harsher conditions.[20] The Pellizzari and Einhorn-Brunner reactions are two of the most common methods.[21][22][23][24][25]

  • Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide at high temperatures.[21][22][26]

  • Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines, often under acidic conditions.[23][27][28][29]

G

Experimental Protocol: Pellizzari Reaction for 3,5-Disubstituted-1,2,4-Triazole

This protocol provides a general method for a symmetrical Pellizzari reaction.[21][26]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of an amide (e.g., benzamide) and an acylhydrazide (e.g., benzoylhydrazide). The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.[26]

  • Reaction Conditions: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[21]

  • Reaction Time: Maintain this temperature for 2-4 hours.[21][26]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.

  • Purification: The crude solid can be triturated with a solvent like ethanol to remove impurities. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,5-disubstituted-1,2,4-triazole.[21][26]

Role in Medicinal Chemistry and Drug Design

Both triazole isomers are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[3][30] They serve multiple roles: as core pharmacophores, as stable linkers connecting different pharmacophoric fragments, or as bioisosteres for other functional groups.[12][31][32]

  • 1,2,3-Triazole: This isomer has seen a surge in interest due to its ease of synthesis via click chemistry.[31][32] It is an outstanding linker for creating complex molecules and bioconjugates.[14][33] Furthermore, its ability to act as a metabolically robust substitute for the amide bond is a key strategy in modern drug design.[5][7]

  • 1,2,4-Triazole: This scaffold is a well-established component of numerous FDA-approved drugs, particularly in the antifungal and anticancer arenas.[3][10][34][35] Its unique hydrogen bonding capabilities allow it to effectively interact with a variety of enzyme active sites.[4][22]

Examples of FDA-Approved Drugs:

ScaffoldDrugTherapeutic Area
1,2,4-Triazole FluconazoleAntifungal[1][10]
ItraconazoleAntifungal[1][10]
LetrozoleAnticancer (Aromatase Inhibitor)
AnastrozoleAnticancer (Aromatase Inhibitor)
RibavirinAntiviral[1][10]
1,2,3-Triazole Tazobactamβ-lactamase inhibitor
CefatrizineAntibiotic[2]
RufinamideAnticonvulsant

Comparative Bioactivity Profile

While both isomers display a wide range of biological activities, certain trends have emerged.[2][10][36]

  • 1,2,4-Triazole derivatives are particularly prominent as antifungal agents, where the nitrogen atoms coordinate to the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.[3] They also feature heavily in anticancer, anti-inflammatory, and anticonvulsant agents.[34][35][37]

  • 1,2,3-Triazole derivatives , propelled by the efficiency of click chemistry, have been incorporated into compounds targeting a vast array of diseases, including cancer, bacterial and viral infections, and neurodegenerative disorders.[12][13][36] Their role is often as a stable linker or bioisostere that correctly orients other functional groups for optimal target binding.[8][31]

G

Conclusion

Both 1,2,3- and 1,2,4-triazole scaffolds are invaluable tools in the arsenal of the medicinal chemist. The choice between them is a strategic one, guided by the specific goals of the drug discovery program.

The 1,2,4-triazole isomer has a long and successful history in approved drugs, making it a reliable choice when targeting enzymes where its specific hydrogen bonding and metal-coordinating properties are beneficial.

The 1,2,3-triazole isomer, thanks to the synthetic elegance of click chemistry, offers unparalleled versatility for library synthesis, bioconjugation, and as a metabolically stable linker or amide bioisostere. Its application is rapidly growing and is central to many modern medicinal chemistry strategies.

Ultimately, a deep understanding of the distinct synthesis, properties, and biological roles of each isomer empowers researchers to design more effective, stable, and innovative therapeutic agents.

References

  • Wikipedia. (2023). Pellizzari reaction. Retrieved from [Link]

  • Kumar, D., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. Retrieved from [Link]

  • Gothandam, K. M., et al. (2019). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Retrieved from [Link]

  • Saeed, A., et al. (2021). Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Taylor & Francis Online. Retrieved from [Link]

  • Goksen, U. S., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Einhorn–Brunner reaction. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]

  • Goksen, U. S., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Retrieved from [Link]

  • Meng, F., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). 1, 2, 3-Triazoles as Pharmacophores. Retrieved from [Link]

  • De Gruyter. (2014). Green synthesis of 1-monosubstituted 1,2,3-triazoles via ‘click chemistry’ in water. De Gruyter. Retrieved from [Link]

  • Kumar, A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. Retrieved from [Link]

  • Meng, F., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry Magazine. Retrieved from [Link]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Retrieved from [Link]

  • Medetalibeyoğlu, H., & Kotan, G. (2023). Synthesis of 1,2,4 Triazole Compounds. ISRES. Retrieved from [Link]

  • Singh, K., & Dubey, A. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. ResearchGate. Retrieved from [Link]

  • Blank, B., et al. (1973). Synthesis of 1,2,4-triazoles as potential hypoglycemic agents. ACS Publications. Retrieved from [Link]

  • Sharma, D., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Retrieved from [Link]

  • Krasinski, A., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Retrieved from [Link]

  • Keck, J., et al. (2022). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Retrieved from [Link]

  • Singh, P., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC - PubMed Central. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. Retrieved from [Link]

  • Zhang, L., et al. (2005). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes. ResearchGate. Retrieved from [Link]

  • Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Retrieved from [Link]

  • Sharma, A., et al. (2018). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Hydrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]

  • Hrobon, M., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of 1-Phenyl-1H-1,2,3-triazol-4-ol Derivatives Versus Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold stands out as a "privileged" structural motif. Its remarkable stability, ease of synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and its ability to engage in hydrogen bonding and dipole interactions have made it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of derivatives of the 1-phenyl-1H-1,2,3-triazol-4-ol core structure against their simpler, unsubstituted parent compounds. We will explore how specific chemical modifications dramatically influence efficacy, with a focus on anticancer and enzyme inhibitory activities, supported by experimental data and detailed protocols.

The Core Scaffold: 1-Phenyl-1H-1,2,3-triazole-4-ol and Its Derivatives

The foundational structure consists of a 1,2,3-triazole ring substituted with a phenyl group at the N1 position and a hydroxyl group at the C4 position. This "parent" structure serves as a template for derivatization. Modifications are typically introduced at two key sites: the phenyl ring and the C5 position of the triazole ring. These substitutions are designed to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby fine-tuning its interaction with biological targets.

Caption: Core chemical structures of the parent compound and its general derivatives.

Synthetic Pathway: The Power of "Click Chemistry"

The prevalence of 1,4-disubstituted 1,2,3-triazole derivatives in drug discovery is largely attributable to the robustness and efficiency of the CuAAC reaction. This reaction provides a reliable method for covalently linking a terminal alkyne with an azide, offering high yields and regioselectivity. The general workflow allows for the creation of diverse compound libraries by simply varying the azide and alkyne building blocks.

Synthesis_Workflow start Starting Materials azide Phenyl Azide (R'-N3) start->azide alkyne Terminal Alkyne (e.g., Ethyl Acetoacetate) start->alkyne cycloaddition [3+2] Azide-Alkyne Cycloaddition (CuAAC) azide->cycloaddition alkyne->cycloaddition reagents Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) reagents->cycloaddition Catalyst product 1,4-Disubstituted 1-Phenyl-1,2,3-triazole Derivative cycloaddition->product

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives via CuAAC.

Comparative Biological Activities: The Impact of Derivatization

Direct comparative data for the specific parent compound this compound is sparse in publicly accessible literature. Therefore, this guide adopts a standard medicinal chemistry approach: comparing the biological activity of unsubstituted or minimally substituted 1-phenyl-1,2,3-triazole derivatives (serving as "parent compounds" within a given study) against their more complex, substituted analogues. This method effectively demonstrates the structure-activity relationship (SAR) and the performance gains achieved through derivatization.

Anticancer Activity

The 1,2,3-triazole nucleus is a key component in many anticancer agents. Studies consistently show that adding the triazole moiety and further substituting the attached phenyl ring can significantly enhance cytotoxic potential against various cancer cell lines.[1]

A study on pyrazolo-[1][2][3]-triazole-[1][2][4]-triazole hybrids provides a clear example. The introduction of the 1-phenyl-1H-1,2,3-triazole moiety to the core scaffold markedly improved its cytotoxic potential.[1] Furthermore, the nature of the substituent on the phenyl ring played a critical role. Derivatives with electron-releasing groups (e.g., -NH₂, -OCH₃, -CH₃) demonstrated higher cytotoxic potential than those with an unsubstituted phenyl ring or electron-withdrawing groups (e.g., -COOH, -NO₂).[1]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 1-Phenyl-1,2,3-triazole Derivatives against Human Cancer Cell Lines [1]

Compound IDPhenyl Ring Substituent (R')HepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)
4 (Parent) -H21.3522.3524.41
5 4-CH₃15.3119.3520.00
6 4-OCH₃13.3617.9319.14
7 4-NH₂12.22 14.16 14.64
8 4-COOH33.2635.6134.21
9 4-NO₂38.2037.2440.14

Data sourced from El-Maksoud et al. (2021).[1] The unsubstituted phenyl derivative (Compound 4) is used as the parent compound for this comparative analysis.

The data clearly indicates that the 4-amino derivative (7 ) is the most potent, suggesting that the electron-donating nature and hydrogen-bonding capability of the amino group enhance the compound's interaction with its biological target, leading to superior anticancer activity.

Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. A study on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides demonstrated potent inhibition of several human CA (hCA) isoforms.[4]

By comparing the unsubstituted N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide with its derivatives bearing substituents on the benzamide ring, a clear SAR emerges. The introduction of halogen or methoxy groups significantly modulates the inhibitory potency.

Table 2: Comparative Inhibition Constants (Kᵢ in nM) against hCA Isoforms [4]

Compound IDBenzamide Ring SubstituenthCA IhCA II (Glaucoma-associated)hCA IX (Tumor-associated)
6a (Parent) -H95.510.545.6
6i 4-Chloro68.46.5 38.5
6n 4-Fluoro58.68.830.8
6u 4-Methoxy966.8760.0815.9

Data sourced from Angapelly et al. (2019).[4] Compound 6a serves as the parent structure for this comparison.

Here, the addition of a chloro ( 6i ) or fluoro ( 6n ) group enhances the inhibitory activity, particularly against the disease-associated isoforms hCA II and hCA IX. The 4-chloro derivative 6i shows the highest potency against hCA II, a key target for glaucoma treatment. Conversely, the bulky electron-donating methoxy group (6u ) was detrimental to the activity, likely due to steric hindrance within the enzyme's active site.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential anticancer agents.

MTT Cytotoxicity Assay Protocol

Principle: This assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds (dissolved in DMSO, stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference drug (e.g., Doxorubicin) in the culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Controls: Include "untreated" wells (cells with medium only) as a negative control (100% viability) and "medium-only" wells (no cells) as a blank.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average OD of the blank wells from the OD of all other wells.

    • Calculate the percentage of cell viability using the formula: % Viability = (OD of treated cells / OD of untreated cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h (Treatment Period) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

  • For anticancer activity , electron-releasing groups on the N1-phenyl ring, such as -NH₂, appear to be highly favorable.[1]

  • For carbonic anhydrase inhibition , small electronegative groups like halogens can significantly improve binding and inhibitory potency.[4]

The versatility of click chemistry ensures that novel derivatives can be synthesized with ease, allowing for rapid exploration of structure-activity relationships. Future research should focus on optimizing these lead compounds to improve their selectivity for disease-specific targets, enhance their pharmacokinetic profiles, and reduce potential off-target toxicities. The 1-phenyl-1,2,3-triazole core remains a promising and fruitful starting point for the development of next-generation therapeutics.

References

  • El-Maksoud, A. M. S. A., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 743. [Link]

  • Angapelly, S., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 736-743. [Link]

  • Gomha, S. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7646. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Assays for Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazole-based compounds are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of therapeutic applications, including antifungal, anticancer, and antibacterial activities.[1][2][3][4] Their efficacy often stems from the highly specific inhibition of key enzymes involved in critical biological pathways. For researchers and drug development professionals, the accurate in vitro characterization of these inhibitory activities is a pivotal step in the journey from a promising molecule to a potential therapeutic agent.

This guide provides a comprehensive comparison of in vitro enzyme inhibition assays tailored for triazole-based compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the methodologies presented are not only robust but also self-validating. The objective is to equip you with the expertise to select, design, and execute the most appropriate assay for your specific research needs, thereby generating reliable and reproducible data. We will explore assays for key enzyme classes commonly targeted by triazoles, including cytochrome P450 monooxygenases, protein kinases, and metallo-β-lactamases.

Fundamental Principles of Enzyme Inhibition Assays

At its core, an enzyme assay is a laboratory method to measure the rate of an enzyme-catalyzed reaction.[5] When evaluating an inhibitor, the goal is to determine how its presence affects this rate. A fundamental understanding of enzyme kinetics and inhibition mechanisms is crucial for designing meaningful assays and correctly interpreting the results.

Modes of Enzyme Inhibition

Enzyme inhibitors can be broadly classified based on their mechanism of action:

  • Competitive Inhibition: The inhibitor reversibly binds to the enzyme's active site, directly competing with the substrate.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity without preventing substrate binding.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[6]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[6]

Understanding the mode of inhibition is vital for lead optimization, as it provides insights into the inhibitor's binding site and its potential for development.[6]

Quantifying Inhibitor Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6][7] It is a widely used measure of an inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.[6] However, it's important to remember that the IC50 value can be influenced by the assay conditions, particularly the substrate concentration, and its interpretation depends on the mode of inhibition.[6][8][9]

A Comparative Overview of In Vitro Assay Formats

The choice of assay format is a critical decision that depends on several factors, including the nature of the enzyme and substrate, the required sensitivity and throughput, and the available instrumentation. The following table provides a high-level comparison of the most common assay formats used for studying triazole-based enzyme inhibitors.

Assay Format Readout Advantages Disadvantages Best Use Case
Spectrophotometric / Colorimetric Change in absorbanceSimple, cost-effective, widely accessible instrumentation.[5]Lower sensitivity, potential for interference from colored compounds.Initial screening, enzymes with chromogenic substrates.
Fluorometric Change in fluorescenceHigh sensitivity, suitable for high-throughput screening (HTS).[5][10]Potential for interference from fluorescent compounds (autofluorescence).Kinase and protease assays, when high sensitivity is required.
Luminescent Light emissionVery high sensitivity, wide dynamic range, low background.[5][10]Often requires coupled enzyme systems, can be more expensive.Kinase assays (e.g., ADP-Glo), ATPase assays.
Decision-Making Workflow for Assay Selection

The following diagram illustrates a logical workflow for selecting the most appropriate assay format for your triazole-based compound.

AssaySelection Start Start: Define Enzyme and Research Goal Substrate Does the natural substrate or product have a distinct optical property? Start->Substrate Yes_Substrate Yes Substrate->Yes_Substrate Yes No_Substrate No Substrate->No_Substrate No Colorimetric Consider Spectrophotometric/Colorimetric Assay Yes_Substrate->Colorimetric Fluorogenic Can a fluorogenic substrate be used or developed? No_Substrate->Fluorogenic Yes_Fluoro Yes Fluorogenic->Yes_Fluoro Yes No_Fluoro No Fluorogenic->No_Fluoro No Fluorescent Consider Fluorometric Assay Yes_Fluoro->Fluorescent Coupled Can the reaction be coupled to a light-producing reaction? No_Fluoro->Coupled Yes_Coupled Yes Coupled->Yes_Coupled Yes No_Coupled No Coupled->No_Coupled No Luminescent Consider Luminescent Assay Yes_Coupled->Luminescent Advanced Consider advanced techniques (e.g., TR-FRET, FP) No_Coupled->Advanced ExperimentalWorkflow Prep 1. Reagent Preparation - Enzyme - Substrate - Inhibitor Dilutions - Buffers Plate 2. Assay Plate Setup - Negative Controls (no inhibitor) - Positive Controls (known inhibitor) - Blanks (no enzyme) - Test Compound Wells Prep->Plate Incubate 3. Incubation - Pre-incubation of enzyme and inhibitor - Reaction initiation with substrate - Timed incubation at optimal temperature Plate->Incubate Read 4. Signal Detection - Measure absorbance, fluorescence, or luminescence Incubate->Read Analyze 5. Data Analysis - Subtract background - Normalize to controls - Plot dose-response curve - Calculate IC50 Read->Analyze

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-Phenyl-1H-1,2,3-Triazole Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of successful drug design. A molecule that is pharmacologically potent but metabolically unstable is often a dead end, leading to poor bioavailability, short half-life, or the formation of toxic byproducts.[1][2] The 1-phenyl-1H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, valued for its synthetic accessibility and its ability to engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions.[3][4] However, like many aromatic systems, it presents specific challenges regarding metabolic stability.[5]

This guide provides an in-depth comparison of methodologies to assess the metabolic stability of this important class of molecules. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and, most importantly, decision-enabling.

Understanding the Metabolic Landscape of Phenyl-Triazoles

The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a dominant role.[6][7] For 1-phenyl-1H-1,2,3-triazole derivatives, the key metabolic vulnerabilities, or "soft spots," are typically the electron-rich aromatic rings. The phenyl ring, in particular, is susceptible to CYP-mediated oxidation.[5][8]

Common Metabolic Transformations:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, most commonly at the para-position, is a frequent metabolic pathway.

  • N-Dealkylation: If the triazole nitrogen is substituted, this can be a site for enzymatic cleavage.

  • Oxidation of Substituents: Alkyl or other groups attached to the phenyl or triazole rings can undergo oxidation.

Identifying these metabolic hotspots early is crucial. An unfavorable metabolic profile can lead to rapid clearance, diminishing the drug's efficacy, or the creation of reactive metabolites.[1][5]

Comparative Analysis of In Vitro Stability Assays

The goal of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1][9][10] This data is vital for predicting in vivo pharmacokinetic parameters like half-life (t½) and bioavailability.[1][9] The two most common systems for this assessment are liver microsomes and hepatocytes.

Assay System Description Advantages Disadvantages Best For
Liver Microsomes Subcellular fractions of the liver containing Phase I drug-metabolizing enzymes, primarily CYPs.[6][10]High-throughput, cost-effective, good for initial screening and ranking of compounds.[6][11]Lacks Phase II enzymes and cellular context (e.g., transporters).[12]Early-stage lead optimization, ranking analogs for Phase I metabolic stability.
Hepatocytes Intact, whole liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors.[10][12]Considered the "gold standard" as they more closely mimic the in vivo environment, assessing both metabolic pathways and cellular uptake.[10][12][13]Lower throughput, more expensive, and can have higher variability.Later-stage lead optimization, obtaining more accurate CLint values for in vivo extrapolation.[12]

Experimental Design: A Self-Validating System

A trustworthy protocol is a self-validating one. This means incorporating the right controls to ensure the data generated is accurate and reliable.

Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for determining metabolic stability, applicable to both microsomal and hepatocyte assays.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagents (Buffer, Cofactors) start_reaction Initiate Reaction (Add Cofactor/Compound) prep_reagents->start_reaction prep_compound Prepare Test Compound & Control Stocks prep_compound->start_reaction prep_system Prepare Biological System (Microsomes or Hepatocytes) prep_system->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_proc Data Processing analyze->data_proc plot Plot ln(% Remaining) vs. Time data_proc->plot calculate Calculate t½ and CLint plot->calculate

Caption: Experimental workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a robust method for the initial assessment and ranking of 1-phenyl-1H-1,2,3-triazole analogs.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 and diluting to the final concentration.[14] Confirm pH.
  • Test Compound Stock (10 mM in DMSO): Prepare high-concentration stocks of your test compounds.
  • Working Solution (100 µM): Dilute the 10 mM stock in acetonitrile or a suitable solvent.
  • HLM Stock (20 mg/mL): Commercially available. Thaw quickly at 37°C and immediately place on ice.[14][15]
  • NADPH Regenerating System (e.g., G6P, G6PD): Prepare according to the manufacturer's instructions. This is critical as NADPH is the essential cofactor for CYP activity.[16]
  • Quenching Solution: Ice-cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Prepare a master mix of phosphate buffer and the NADPH regenerating system.
  • In a 96-well plate, add the HLM solution (final concentration typically 0.5 mg/mL).[14]
  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
  • Initiate the reaction by adding the test compound working solution (final concentration typically 1 µM).[14]
  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the ice-cold quenching solution.[6][14]
  • Essential Controls:
  • -NADPH Control: Incubate the compound with microsomes without the NADPH regenerating system. This accounts for non-enzymatic degradation.
  • Positive Controls: Include compounds with known metabolic fates (e.g., Verapamil - high clearance; Warfarin - low clearance) to validate assay performance.

3. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[17]
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.[6][17]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute time point.
  • Plot the natural logarithm (ln) of the percent remaining versus time.[6][14]
  • The slope of the linear regression line gives the elimination rate constant (k).
  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)

Comparative Data and Structure-Metabolism Relationships

To illustrate how this data informs drug design, consider the following hypothetical data for a series of 1-phenyl-1H-1,2,3-triazole analogs.

CompoundR Group (para-position)t½ (min)CLint (µL/min/mg)Metabolic Stability
Analog A -H1546.2Low
Analog B -F4515.4Moderate
Analog C -CF3>120<5.8High
Analog D -OCH3886.6Very Low

Analysis:

  • Analog A (unsubstituted): Shows low stability, suggesting the phenyl ring is a primary site of metabolism.

  • Analog B (fluoro): The addition of an electron-withdrawing fluorine atom deactivates the ring towards oxidative metabolism, significantly improving stability.[18] This is a common and effective strategy.[19]

  • Analog C (trifluoromethyl): The strongly electron-withdrawing CF3 group provides a substantial metabolic block, resulting in high stability.[20]

  • Analog D (methoxy): The electron-donating methoxy group activates the ring, making it more susceptible to oxidation and resulting in very rapid clearance. This group itself can also be a site of O-demethylation.

Strategies for Improving Metabolic Stability

When an initial screen reveals metabolic liability, several medicinal chemistry strategies can be employed. The goal is to block or slow down metabolism without compromising pharmacological activity.

Visualizing Metabolic Blocking Strategies

Caption: Common strategies to enhance the metabolic stability of the core scaffold.

  • Blocking Sites of Metabolism: As demonstrated in our data table, introducing electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl onto the phenyl ring is a highly effective tactic.[18][21] These groups reduce the electron density of the aromatic ring, making it less favorable for CYP-mediated oxidation.[5]

  • Bioisosteric Replacement: In some cases, the entire phenyl ring can be replaced with a different chemical group that preserves the necessary biological activity but has improved metabolic properties.[22]

    • Heteroaromatic Rings: Replacing the phenyl ring with a pyridine or pyrimidine ring can increase stability by introducing nitrogen atoms, which generally make the ring more electron-deficient and resistant to oxidation.[5][21]

    • Saturated Rings: Replacing the aromatic ring with saturated bicyclic rings can enhance metabolic stability and improve solubility by reducing lipophilicity.[23][24]

  • Deuteration: Replacing a hydrogen atom at a known metabolic soft spot with its heavier isotope, deuterium, can slow the rate of metabolism.[25] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to cleave.[25]

Conclusion

Assessing the metabolic stability of 1-phenyl-1H-1,2,3-triazole containing molecules is not a single experiment but a strategic process. By starting with a high-throughput microsomal stability assay, researchers can efficiently rank compounds and identify potential liabilities. This data, in turn, guides rational chemical modifications, such as blocking metabolic hotspots or employing bioisosteric replacements. For late-stage candidates, progressing to a more physiologically relevant hepatocyte assay provides a more accurate prediction of human clearance. By integrating these validated protocols and a sound understanding of structure-metabolism relationships, drug development teams can significantly increase the probability of advancing compounds with favorable pharmacokinetic profiles, ultimately saving time and resources on the path to a successful therapeutic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University Honors College Theses. Retrieved from [Link]

  • Li, A. C., et al. (2006). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1572-1580. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Ritchie, T. J., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14141-14204. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Denisenko, A., et al. (2022). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • McCarthy, M. W., & Walsh, T. J. (2024). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 10(1), 53. Retrieved from [Link]

  • Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411-1429. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Kalgutkar, A. S. (2016). 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. In Drug Discovery and Development. IntechOpen. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 10(12), 1835-1846. Retrieved from [Link]

  • ResearchGate. (2011). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Davydova, N., et al. (2016). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of the American Chemical Society, 138(22), 7068-7077. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 210, 112948. Retrieved from [Link]

  • ResearchGate. (2022). The 1,2,3-triazole "all-in-one" ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]

  • Al-Rashida, M., et al. (2018). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1153. Retrieved from [Link]

  • Kaur, H., et al. (2023). Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives. Pharmaceuticals, 16(5), 743. Retrieved from [Link]

  • ResearchGate. (2020). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. Retrieved from [Link]

  • Płaczek, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6548. Retrieved from [Link]

  • Kumar, V., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(19), 6516. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking of 1-Phenyl-1H-1,2,3-triazol-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of computational methodologies for assessing the therapeutic potential of 1-phenyl-1H-1,2,3-triazol-4-ol analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to in silico drug discovery.

Introduction: The Rising Prominence of Triazole Analogs and In Silico Screening

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The specific subclass of this compound analogs has garnered significant interest due to its synthetic accessibility and potential for diverse biological interactions.

The traditional drug discovery pipeline is a long and costly endeavor. However, the advent of computer-aided drug design (CADD) has revolutionized this process.[7] Computational techniques, particularly molecular docking, allow for the rapid and cost-effective screening of vast chemical libraries against specific biological targets.[8][9] This in silico approach helps to prioritize compounds for synthesis and experimental testing, significantly accelerating the identification of promising lead candidates.[8][9]

This guide will provide a comprehensive overview of performing computational docking studies on this compound analogs, compare this methodology with viable alternatives, and underscore the critical importance of experimental validation.

Deep Dive: The Molecular Docking Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This prediction is used to estimate the strength of their association, or binding affinity.[9] The core principle relies on a search algorithm to explore the conformational space of the ligand within the receptor's active site and a scoring function to rank the resulting poses.[10]

A successful docking study is not merely about generating a low binding energy score; it's about a meticulous, multi-step process that ensures the biological relevance of the computational model.

Detailed Experimental Protocol: A Step-by-Step Guide

Here, we outline a self-validating protocol for docking a hypothetical this compound analog into a protein target. For this example, we will consider Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs, as some triazole derivatives have shown activity against it.[4]

Software Selection:

  • Docking: AutoDock Vina, known for its accuracy and speed.[8][10]

  • Visualization and Preparation: UCSF Chimera or BIOVIA Discovery Studio.

Step 1: Receptor Preparation (The Lock)

  • Rationale: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-crystallized ligands, and may be missing hydrogen atoms, all of which can interfere with the docking process.

  • Procedure:

    • Download the crystal structure of COX-2 (e.g., PDB ID: 5KIR).

    • Load the structure into UCSF Chimera.

    • Remove all water molecules and the co-crystallized ligand.

    • Add polar hydrogen atoms and assign Gasteiger charges.

    • Save the prepared protein as a .pdbqt file for use with AutoDock Vina.

Step 2: Ligand Preparation (The Key)

  • Rationale: The ligand must be converted into a 3D structure and assigned appropriate charges and atom types to be recognized by the docking software.

  • Procedure:

    • Draw the 2D structure of your this compound analog using software like ChemDraw.

    • Convert the 2D structure to 3D using a program like Open Babel or the functionality within Chimera.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand as a .pdbqt file.

Step 3: Grid Box Generation (Defining the Search Space)

  • Rationale: The search algorithm needs to know where to look for a binding site. The grid box defines the three-dimensional space within the receptor where the docking will be performed.

  • Procedure:

    • Load the prepared receptor into AutoDock Tools (ADT) or UCSF Chimera.

    • Identify the active site, typically by referring to the position of the co-crystallized ligand in the original PDB file.

    • Center the grid box on the active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin. A typical size might be 60 x 60 x 60 Å.

Step 4: The Docking Simulation

  • Rationale: This is the core computational step where the search algorithm (in Vina's case, a Broyden-Fletcher-Goldfarb-Shanno-based method) explores different ligand conformations and orientations within the grid box. The scoring function then evaluates and ranks these poses.

  • Procedure:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the output file name.

    • Run the AutoDock Vina executable from the command line, referencing the configuration file.

    • Vina will generate an output .pdbqt file containing the predicted binding poses (typically the top 9) and their corresponding binding affinity scores in kcal/mol.

Step 5: Post-Docking Analysis and Validation

  • Rationale: A docking score is just a number. The biological plausibility of the predicted binding pose must be critically evaluated. "Redocking," where the original co-crystallized ligand is docked back into its receptor, is a crucial validation step. A reliable docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å.[11]

  • Procedure:

    • Redocking: Perform the docking protocol using the co-crystallized ligand from the original PDB file. Calculate the RMSD between the top-ranked docked pose and the crystallographic pose.

    • Pose Analysis: Load the docked poses of your triazole analog and the receptor into a visualization tool.

    • Examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked pose and the key amino acid residues in the active site.

    • Compare these interactions with those of known inhibitors to assess if the binding mode is sensible.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase Receptor 1. Receptor Preparation (PDB structure, add H, assign charges) Grid 3. Grid Generation (Define binding site search space) Receptor->Grid Ligand 2. Ligand Preparation (2D to 3D, minimize, assign charges) Ligand->Grid Docking 4. Run Docking Simulation (AutoDock Vina) Grid->Docking Analysis 5. Post-Docking Analysis (Analyze poses and interactions) Docking->Analysis Validation 6. Protocol Validation (Redocking, RMSD ≤ 2.0 Å) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Performance Comparison: Docking vs. Alternative In Silico Methods

While powerful, molecular docking is not the only computational tool available. Its primary limitation is the treatment of the receptor as a rigid entity, though some methods allow for side-chain flexibility.[12] Other techniques can provide complementary information or may be more suitable depending on the research question.

MethodPrincipleStrengthsWeaknessesBest For
Molecular Docking Predicts the binding pose and affinity of a flexible ligand to a (mostly) rigid receptor.[13]Fast, high-throughput screening of large libraries, cost-effective.[8][12]Receptor rigidity is a major approximation; scoring functions can be inaccurate.[9]Initial virtual screening, lead identification.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into flexibility and stability.Accounts for full protein and ligand flexibility, calculates binding free energies more accurately.Computationally very expensive, requires significant expertise.Lead optimization, studying conformational changes, validating docking poses.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) required for biological activity.Useful when the receptor structure is unknown but active ligands are known (Ligand-Based).[13]Highly dependent on the quality of the initial ligand set, provides no atomic-level interaction details.Virtual screening when no receptor structure is available, scaffold hopping.
Quantitative Structure-Activity Relationship (QSAR) Builds a statistical model correlating chemical properties of molecules with their biological activity.Can predict the activity of new compounds without docking, fast once the model is built.Requires a large and diverse dataset of compounds with known activities, predictive power is limited to the chemical space of the training set.Predicting activity for a congeneric series of compounds, lead optimization.
Decision-Making Framework for Method Selection

The choice of computational method is dictated by the available information and the specific goals of the study.

Caption: Choosing the right computational drug design method.

Case Study: Interpreting Docking Results for this compound Analogs

Let's consider a hypothetical dataset from a docking study of several triazolol analogs against a target protein. The goal is to derive a preliminary Structure-Activity Relationship (SAR).

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Key Interactions with Residues
Parent -H-7.5H-bond with Ser-530
Analog-1 -Cl (para)-8.2H-bond with Ser-530; Halogen bond with Tyr-385
Analog-2 -OCH3 (para)-7.8H-bond with Ser-530; H-bond with Arg-120
Analog-3 -NO2 (para)-8.5H-bond with Ser-530; Pi-cation with Arg-120
Analog-4 -CH3 (meta)-7.2H-bond with Ser-530

Interpretation and SAR Insights:

  • Core Interaction: The consistent hydrogen bond with Ser-530 across all analogs suggests the 1,2,3-triazol-4-ol core is crucial for anchoring the ligand in the active site.

  • Para-Substitution is Favorable: Analogs with substitutions at the para-position of the phenyl ring (Analogs 1, 2, 3) generally show better binding scores than the parent compound or the meta-substituted analog (Analog-4).

  • Electron-Withdrawing Groups Enhance Binding: The analogs with electron-withdrawing groups (-Cl, -NO2) show the best scores. This suggests that interactions like halogen bonding (Analog-1) and pi-cation interactions with a residue like Arg-120 (Analog-3) are particularly beneficial for binding affinity.

  • Future Direction: Based on this data, a medicinal chemist would prioritize synthesizing more analogs with electron-withdrawing groups at the para-position to potentially improve potency.

The Imperative of Experimental Validation

Compound IDDocking Score (kcal/mol)Predicted Affinity RankExperimental IC50 (µM)Experimental Activity Rank
Analog-3 -8.518.71
Analog-1 -8.2210.52
Analog-2 -7.8315.23
Parent -7.5425.04
Analog-4 -7.2531.55

In this idealized example, the excellent correlation between the docking scores and the IC50 values validates the docking protocol.[17] Such validation is essential before using the model to screen larger libraries or invest in further chemical synthesis.[11]

Conclusion

Computational docking is an indispensable tool for accelerating the discovery of novel therapeutics based on the this compound scaffold. By following a rigorous and self-validating protocol, researchers can effectively screen and prioritize analogs for further development. However, it is crucial to recognize the limitations of docking and to use it in concert with other computational methods and, most importantly, to confirm all in silico predictions with robust experimental data. This integrated approach provides the most reliable path from computational hit to viable drug candidate.

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Google Cloud.
  • Software for molecular docking: a review: Full Paper PDF & Summary. (2017, January 16). Bohrium.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2017). Software for molecular docking: a review. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Sawhney, S. K., & Singh, M. (n.d.). Molecular docking software's applications and basic challenges faced: a review. SciSpace. Retrieved January 17, 2026, from [Link]

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). International Journal of Medical and Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

  • A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. (n.d.). Jetir.Org. Retrieved January 17, 2026, from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. Retrieved January 17, 2026, from [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. Retrieved January 17, 2026, from [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022, December 2). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. Retrieved January 17, 2026, from [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved January 17, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (n.d.). Computational Methods Applied to Rational Drug Design. Bentham Science. Retrieved January 17, 2026, from [Link]

  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. (2022, August 26). PubMed. Retrieved January 17, 2026, from [Link]

  • Molecular Docking Validation Research Articles. (n.d.). R Discovery. Retrieved January 17, 2026, from [Link]

  • Danel, T., Łęski, J., Podlewska, S., & Podolak, I. T. (n.d.). Docking-based generative approaches in the search for new drug candidates. arXiv. Retrieved January 17, 2026, from [Link]

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021, January 29). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Research J. Pharma. And Tech. Retrieved January 17, 2026, from [Link]

  • (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. (2023, February 21). Pharmacia. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of N-Substituted 4-Hydroxy-1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of N-substituted 4-hydroxy-1,2,3-triazole isomers. We will explore how the strategic placement of substituents on the triazole nitrogen atoms dictates the therapeutic potential of this versatile scaffold, supported by experimental data from seminal studies in medicinal chemistry.

Introduction: The Versatile 4-Hydroxy-1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged heterocyclic structure in modern drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Its metabolic stability and capacity to form hydrogen bonds and dipole interactions make it an attractive component for designing novel bioactive molecules.[1][4]

Within this class, the 4-hydroxy-1,2,3-triazole system is particularly noteworthy. Due to the acidic nature of its hydroxyl group, this scaffold serves as a highly effective bioisostere for carboxylic acids and can also act as a substitute for phenolic moieties in scaffold hopping approaches.[5][6] This dual personality allows medicinal chemists to modulate the physicochemical properties of lead compounds, often leading to enhanced binding affinity and improved pharmacological profiles. The key to unlocking this potential lies in the targeted substitution on the three nitrogen atoms of the triazole ring, which allows for precise control over the spatial orientation of functional groups.[5][6]

Caption: Bioisosteric versatility of the 4-hydroxy-1,2,3-triazole scaffold.

The Decisive Role of N-Substitution Isomerism

The 1,2,3-triazole ring offers three distinct nitrogen atoms (N1, N2, and N3) for substitution. The choice of which nitrogen to functionalize is a critical strategic decision in drug design. This regiochemistry dictates the three-dimensional arrangement of the appended substituents, directly influencing how the molecule interacts with its biological target. By synthesizing and comparing the different N-substituted isomers, researchers can systematically explore the target's binding pocket to optimize molecular recognition and, consequently, biological efficacy.[5][6]

Caption: Regioisomers of N-substituted 4-hydroxy-1,2,3-triazoles.

Comparative Efficacy Analysis Across Therapeutic Areas

The strategic modification of the N-substituent has led to the development of 1,2,3-triazole derivatives with potent activities against various diseases.

Anticancer Activity

The 1,2,3-triazole scaffold is a cornerstone in the development of novel anticancer agents.[1][4] These compounds often exert their effects by inducing apoptosis and causing cell cycle arrest.[1][7] The efficacy is highly dependent on the nature and position of the substituents.

For example, a study on 1,2,3-triazole linked tetrahydrocurcumin derivatives demonstrated that the choice of the N1-substituent was critical for cytotoxicity.[7] Compound 4g , with a 4-chlorophenyl group, showed significantly higher potency against the HCT-116 human colon carcinoma cell line compared to other analogs.[7] This highlights how specific aryl substitutions can enhance interactions within the target's binding site. Similarly, certain quinazolin-4(3H)-one derivatives bearing a 1,2,3-triazole moiety displayed potent activity against the NCI-H23 lung cancer cell line, with IC50 values as low as 2.01 µM.[8]

Compound N1-Substituent Cancer Cell Line IC50 (µM) Reference
Compound 4g 4-ChlorophenylHCT-116 (Colon)1.09 ± 0.17[7]
Compound 4k 4-NitrophenylHCT-116 (Colon)2.51 ± 0.18[7]
Compound 55a PhenylNCI-H23 (Lung)2.01[8]
Compound 55b 4-MethylphenylNCI-H23 (Lung)2.13[8]
Doxorubicin -NCI-H23 (Lung)1.29[8]

This table summarizes representative data showing how substituent changes affect anticancer efficacy.

Antimicrobial Activity

N-substituted triazoles are a promising class of antimicrobial agents. The introduction of different substituents allows for the fine-tuning of activity against various bacterial and fungal pathogens.[9][10]

In a study of coumarin-1,2,3-triazole conjugates, researchers found that specific N-substituted isomers displayed significant antibacterial activity, particularly against Enterococcus faecalis.[11][12] Compounds with simple alkyl chains (e.g., n-butyl, n-pentyl) and certain aryl groups at the C-4 position of the triazole (linked via an N1-substituent on the coumarin core) were among the most active, with Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL.[11] Furthermore, studies on quinoline carboxylic acid derivatives have shown that halogen-substituted phenyl rings on the triazole nitrogen enhance activity against Pseudomonas aeruginosa and Klebsiella pneumoniae.[10]

Compound Class N-Substituent Type Target Organism MIC (µg/mL) Reference
Coumarin-TriazoleAlkyl (n-butyl)Enterococcus faecalis12.5 - 50[11]
Coumarin-TriazolePhenylEnterococcus faecalis25 - 50[11]
Quinoline-Triazole4-BromophenylPseudomonas aeruginosaGood Inhibition[10]
Quinoline-Triazole2,6-DichlorophenylP. aeruginosa, K. pneumoniaeGood Inhibition[10]

This table presents data on the antimicrobial efficacy of different N-substituted triazole classes.

Antiviral and Enzyme Inhibition Activity

The precise positioning of substituents afforded by isomeric control is crucial for targeting specific viral proteins and enzymes. A notable example is the development of HIV-1 capsid (CA) inhibitors based on a 4-phenyl-1H-1,2,3-triazole scaffold.[13] In this work, derivatives of phenylalanine were attached to the triazole ring, and modifications to these substituents led to compounds with potent anti-HIV-1 activity (EC50 = 3.13 µM).[13] The study underscores the importance of the triazole as a stable linker that correctly orients the pharmacophoric groups for effective binding to the target protein.[13]

Experimental Methodologies: A Guide to Efficacy Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated protocols are essential. Below are the methodologies commonly employed to evaluate the compounds discussed.

Protocol 1: Synthesis of N-Substituted Triazoles via Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is the most robust and widely used method for preparing 1,4-disubstituted 1,2,3-triazoles.[14]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.1 eq.) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing sodium ascorbate (0.3 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in water.

  • Initiation of Reaction: Add the catalyst solution to the solution of reactants.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

G A Dissolve Alkyne & Azide C Combine Reactants & Catalyst A->C B Prepare CuSO4 / Na-Ascorbate Catalyst B->C D Stir at Room Temp Monitor via TLC C->D E Aqueous Work-up & Organic Extraction D->E F Purify via Column Chromatography E->F G Pure 1,4-disubstituted 1,2,3-triazole F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-phenyl-1H-1,2,3-triazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-phenyl-1H-1,2,3-triazol-4-ol. As a niche heterocyclic compound, specific safety and disposal data are not extensively published. Therefore, this guide synthesizes information from structurally related triazole compounds and general principles of hazardous waste management to establish a protocol rooted in caution and scientific integrity. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

The primary risks are associated with irritation to the skin, eyes, and respiratory system[1][2][3]. The causality behind this is the reactive nature of the triazole ring system and its potential to interact with biological macromolecules. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Postulated GHS Classification for this compound (Based on Analogs)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2][3]

This table is an expert synthesis based on available data for structurally similar compounds. It should be used for risk assessment in the absence of a specific SDS for the target compound.

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Proper planning is paramount. Before generating waste, a clear disposal pathway must be identified. Never accumulate chemical waste without a plan.

Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure[2][4]. Ensure that an eyewash station and safety shower are readily accessible[5].

Required Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct chemical exposure. The following must be worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[5][6].

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data. Dispose of contaminated gloves as hazardous waste[6].

  • Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron is recommended[2].

  • Respiratory Protection: Generally not required if work is performed within a fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[6].

Step-by-Step Disposal Protocol

The disposal of this compound falls under the regulations for chemical hazardous waste. It must not be disposed of down the drain or in regular trash[7]. The following protocol ensures compliance and safety.

Step 1: Waste Classification Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, toxicity)[8][9]. While this compound is not a specifically listed waste, it should be treated as a hazardous waste due to its potential toxicological properties based on analog data.

Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions.

  • Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents[2].

  • Maintain separate waste streams for solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction mother liquors, contaminated solvents). Do not mix aqueous and organic solvent wastes[7].

Step 3: Containerization

  • Select the Right Container: Use a container that is chemically compatible with the waste. For organic solvent solutions, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container is in good condition with a secure, leak-proof screw cap[7][10].

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste[7]. This minimizes the release of vapors and prevents spills.

  • Secondary Containment: All liquid waste containers must be stored in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container[7].

Step 4: Labeling Accurate labeling is a critical safety and regulatory requirement.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present. Avoid using abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 5: Accumulation and Storage

  • Store waste in a designated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition or heat[4].

  • Follow institutional limits on the volume of waste that can be stored in the laboratory (typically no more than 10 gallons)[7].

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[7].

  • Waste must be disposed of through a licensed hazardous waste disposal contractor. The final disposal method will likely be high-temperature incineration at an approved facility[2][4][5].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_merge start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Type of Waste? hood->waste_type solid Solid Waste (Contaminated Labware, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, Solvents) waste_type->liquid Liquid solid_container Place in Labeled, Sealable Solid Waste Container solid->solid_container liquid_container Place in Labeled, Sealable Liquid Waste Container with Secondary Containment liquid->liquid_container segregate_solid Segregate from Incompatible Wastes solid_container->segregate_solid segregate_liquid Segregate from Incompatible Wastes liquid_container->segregate_liquid storage Store in Designated Satellite Accumulation Area segregate_solid->storage segregate_liquid->storage pickup Contact EHS for Waste Pickup and Disposal storage->pickup

Caption: Decision workflow for handling and disposing of this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal[11].

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Evacuate the laboratory immediately and alert others.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water[5][6][11]. Remove contaminated clothing.

    • If inhaled, move to fresh air[5][6].

    • Call your institution's emergency number and EHS office. Seek immediate medical attention[2].

Regulatory Context: A Commitment to Stewardship

The disposal of all chemical waste, including this compound, is regulated by federal and state authorities to protect human health and the environment[12][13]. The procedures in this guide are designed to meet the requirements of the EPA's RCRA. It is important to note that state regulations can be more stringent than federal ones[14]. Always consult your local and institutional policies. The prohibition of sewering (disposing of chemicals down the drain) is a key provision, as wastewater treatment facilities are often not equipped to handle such compounds, leading to environmental contamination[15][16]. By adhering to these protocols, you are not only ensuring compliance but also upholding your professional responsibility as a steward of a safe and healthy environment.

References

  • 1-phenyl-1H-1,2,3-triazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). American Elements. Retrieved January 18, 2026, from [Link]

  • 1,2,4-Triazole - Safety Data Sheet. (2024). Carl ROTH. Retrieved January 18, 2026, from [Link]

  • (1H)-1,2,3-Benzotriazol-1-ol hydrate - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 18, 2026, from [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. (n.d.). US EPA. Retrieved January 18, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 18, 2026, from [Link]

  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. (2025). PubMed. Retrieved January 18, 2026, from [Link]

  • 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 1-phenyl-1H-1,2,4-triazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (n.d.). US EPA. Retrieved January 18, 2026, from [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. Retrieved January 18, 2026, from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved January 18, 2026, from [Link]

  • EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. Retrieved January 18, 2026, from [Link]

  • Hazardous Waste Variations by State Matrix. (n.d.). Retail Industry Leaders Association. Retrieved January 18, 2026, from [Link]

  • Hazardous Waste Management System; Final Exclusion for Identifying and Listing Hazardous Waste. (2022). Federal Register. Retrieved January 18, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (n.d.). US EPA. Retrieved January 18, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved January 18, 2026, from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-phenyl-1H-1,2,3-triazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1-phenyl-1H-1,2,3-triazol-4-ol. As specific safety and toxicology data for this compound are not widely available, this guide is founded on the principle of prudent practice, treating the substance as potentially hazardous until proven otherwise.[1][2] The recommendations herein are derived from an analysis of its chemical structure and safety protocols for analogous compounds.

Hazard Analysis: An Evidence-Based Assessment

In the absence of a dedicated Safety Data Sheet (SDS), a risk assessment must be conducted by evaluating the compound's constituent functional groups and data from structurally similar molecules.

  • Core Structure: this compound is a heterocyclic compound featuring a phenyl group, a 1,2,3-triazole ring, and a hydroxyl group. Triazole derivatives are known for their wide range of biological activities, which necessitates careful handling to avoid unintended physiological effects.[3]

  • Analog Data: Safety data for closely related compounds provides critical insight. For instance, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol and 1-benzyl-4-phenyl-1,2,3-triazole are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Other analogs are also noted as being harmful if swallowed.[6][7]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment for handling this compound in a solid (powder) or solution form.

Protection Area Required PPE Rationale & Standard
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide primary protection against splashes. A face shield worn over goggles is required when handling larger quantities (>50 mL) or during procedures with a high splash or aerosolization risk.[8][9][10] All eye protection must meet the ANSI Z87.1 standard.[1][9]
Hand Disposable Nitrile or Neoprene GlovesProvides protection against incidental splashes of the compound and common laboratory solvents.[1][8] Always inspect gloves for tears before use and remove them before leaving the laboratory area. For prolonged contact or when using aggressive solvents, consult a glove compatibility chart.
Body Flame-Resistant Laboratory CoatMust be fully buttoned to cover all street clothes.[9] Provides a removable barrier in case of a spill.
Clothing Long Pants & Full CoverageNo skin should be exposed between the lab coat and footwear.
Foot Closed-Toe, Closed-Heel ShoesProtects feet from spills and falling objects.[9]
Respiratory Handled within a Chemical Fume HoodThis is an engineering control, not PPE, and is the primary method for preventing inhalation of powders or vapors.[1][11] A respirator is only required if engineering controls are not feasible, which necessitates a formal risk assessment by an Environmental Health & Safety (EHS) professional.[8]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for ensuring safety and experimental integrity.

Engineering Controls

All manipulations of this compound, including weighing, transfers, and preparing solutions, must be performed inside a certified chemical fume hood.[1] The fume hood provides primary containment, protecting the user from inhaling potentially harmful aerosols or vapors. Ensure eyewash stations and safety showers are readily accessible near the workstation.[12]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing (Solid Form):

    • Perform weighing on a disposable weigh boat or creased weighing paper within the fume hood to contain any powder.

    • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

    • Handle gently to minimize the generation of airborne dust.[2]

  • Transfer & Dissolution:

    • When transferring the solid to a flask, do so carefully to avoid spills.

    • If creating a solution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate the spatula and work surface.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water, even after wearing gloves.[4][13]

Storage and Labeling
  • Storage: Store the compound in a tightly sealed, clearly labeled container.[14] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials.[1][4][11] Utilize secondary containment (e.g., a plastic tub) to contain any potential leaks.[1]

  • Labeling: The container label must include the full chemical name, any known hazard warnings (e.g., "Irritant"), and appropriate pictograms.[1] Storage locations like cabinets should also be labeled to alert others to the presence of hazardous materials.[1]

Emergency & Disposal Procedures

Preparedness is paramount. Familiarize yourself with these procedures before beginning work.

In Case of Exposure or Spill
Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Small Spill For a small solid spill, gently cover with an absorbent material and sweep it into a labeled hazardous waste container. Avoid creating dust. For a small liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
Large Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team.
Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Excess or unwanted compound.

  • Empty containers.

  • Contaminated PPE (gloves, weigh boats, etc.).

Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless explicitly permitted.[15] Never dispose of this chemical down the drain or in regular trash.[4][16] Arrange for pickup and disposal through your institution's certified hazardous waste management program.[12][14]

Workflow Visualizations

The following diagrams illustrate the decision-making and procedural flows for safe handling.

PPE_Selection_Workflow start Start: Prepare to handle This compound fume_hood Is the work performed in a chemical fume hood? start->fume_hood base_ppe Standard PPE Required: - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Long Pants & Closed-Toe Shoes fume_hood->base_ppe Yes stop STOP! Do not proceed. Consult EHS. fume_hood->stop No eye_protection Wear Chemical Splash Goggles base_ppe->eye_protection splash_risk High risk of splash (e.g., >50mL, agitation)? eye_protection->splash_risk face_shield Add Face Shield over Goggles splash_risk->face_shield Yes proceed Proceed with work splash_risk->proceed No face_shield->proceed

Caption: PPE Selection Workflow Diagram.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Receive & Log Chemical storage Store in cool, dry, well-ventilated area prep_start->storage ppe Don all required PPE storage->ppe weigh Weigh Solid ppe->weigh transfer Transfer & Prepare Solution weigh->transfer experiment Perform Experiment transfer->experiment decontaminate Decontaminate Work Area & Tools experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste doff_ppe Doff PPE & Dispose of Contaminated Items waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling & Disposal Workflow.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem. (n.d.).
  • 1-Benzyl-4-phenyl-1,2,3-triazole - AK Scientific, Inc. (n.d.).
  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol - Safety Data Sheet - ChemicalBook. (2025).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • SAFETY DATA SHEET. (2024).
  • Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanol - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde - PubChem. (n.d.).
  • 1-Phenyl-1H-1,2,3-triazole - Safety Data Sheet - ChemicalBook. (2022).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Ensuring the safe handling of chemicals - World Health Organization (WHO). (2022).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 1-phenyl-1H-1,2,3-triazole | C8H7N3 | CID 270009 - PubChem. (n.d.).
  • Safe Handling of Hazardous Drugs: - Pharmacy Practice News. (2018).
  • 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem. (n.d.).
  • 90004-10-7(this compound) Product Description - ChemicalBook. (n.d.).
  • Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents - NIH. (2017).
  • Residues Assessments for Triazole Derivative Metabolites - HSE. (2025).
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - Frontiers. (2024).
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024).
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - ResearchGate. (2025).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.